4,8-Dichloro-1,7-naphthyridine
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4,8-dichloro-1,7-naphthyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4Cl2N2/c9-6-2-4-11-7-5(6)1-3-12-8(7)10/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHJPXKCFKJMNKT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C2=NC=CC(=C21)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4Cl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70735059 | |
| Record name | 4,8-Dichloro-1,7-naphthyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70735059 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1279894-03-9 | |
| Record name | 4,8-Dichloro-1,7-naphthyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70735059 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 4,8-Dichloro-1,7-naphthyridine: Structure, Properties, and Potential Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
4,8-Dichloro-1,7-naphthyridine is a halogenated heterocyclic compound belonging to the naphthyridine family of molecules. The naphthyridine core is a recognized privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities. This technical guide provides a comprehensive overview of the chemical structure, properties, and potential applications of this compound, with a focus on its relevance to drug discovery and development.
Chemical Structure and Properties
This compound is a bicyclic aromatic compound with the molecular formula C₈H₄Cl₂N₂. The structure consists of two fused pyridine rings with nitrogen atoms at positions 1 and 7, and chlorine atoms substituted at positions 4 and 8.
Chemical Structure:
Figure 1. Chemical structure of this compound.
Physicochemical Properties:
A summary of the key physicochemical properties of this compound is presented in the table below. It is important to note that while some properties are available from chemical suppliers and databases, detailed experimental data for this specific isomer is limited in the public domain.
| Property | Value | Source |
| Molecular Formula | C₈H₄Cl₂N₂ | PubChem[1][2] |
| Molecular Weight | 199.04 g/mol | Lead Sciences, PubChem[1][2][3][4] |
| CAS Number | 1279894-03-9 | Lead Sciences[3][4] |
| Appearance | White to off-white solid (typical) | General knowledge |
| Melting Point | Not available | |
| Boiling Point | Not available | |
| Solubility | Not available | |
| Purity | >95% (commercially available) | Lead Sciences[3][4] |
| Storage | Inert atmosphere, 2-8°C | Lead Sciences[3][4] |
Synthesis and Reactivity
General Synthetic Approach for 1,7-Naphthyridines:
A common route to the 1,7-naphthyridine core involves the Skraup synthesis or variations thereof, starting from aminopyridines. The reactivity of the dichloro-substituted naphthyridine core is of significant interest for further functionalization. The chlorine atoms at the 4 and 8 positions are expected to be susceptible to nucleophilic substitution reactions, allowing for the introduction of various functional groups. This reactivity is a key feature for the generation of diverse chemical libraries for drug discovery programs.
Potential Reactivity:
The reactivity of dichloronaphthyridines is generally characterized by the susceptibility of the chloro-substituents to nucleophilic displacement. This allows for a variety of chemical transformations, including:
-
Amination: Introduction of amine functionalities.
-
Alkoxylation/Aryloxylation: Formation of ether linkages.
-
Thiolation: Introduction of sulfur-containing groups.
-
Cross-coupling reactions: Such as Suzuki, Stille, or Buchwald-Hartwig couplings to form new carbon-carbon or carbon-heteroatom bonds.
These reactions provide a versatile platform for the synthesis of a wide array of 4,8-disubstituted-1,7-naphthyridine derivatives for structure-activity relationship (SAR) studies.
Potential Applications in Drug Discovery
The naphthyridine scaffold is a well-established pharmacophore found in numerous biologically active compounds. Derivatives of various naphthyridine isomers have demonstrated a broad spectrum of pharmacological activities, including antibacterial, antiviral, anticancer, and anti-inflammatory properties.
While specific biological data for this compound is limited, its structural features suggest it as a valuable starting point for the development of novel therapeutic agents. The 1,7-naphthyridine core, in particular, has been explored for its potential as a scaffold for kinase inhibitors. Kinases are a class of enzymes that play crucial roles in cellular signaling pathways, and their dysregulation is implicated in numerous diseases, including cancer.
Potential as a Kinase Inhibitor Scaffold:
The nitrogen atoms within the naphthyridine ring system can act as hydrogen bond acceptors, a common interaction motif in the ATP-binding pocket of kinases. The dichlorinated nature of this compound provides two reactive sites for the introduction of various substituents that can be designed to target specific features of a kinase active site, thereby improving potency and selectivity.
Illustrative Workflow for Kinase Inhibitor Development:
The following diagram illustrates a general workflow for the utilization of this compound in a kinase inhibitor discovery program.
Diagram 1: General workflow for developing kinase inhibitors from this compound.
Experimental Protocols
Due to the limited availability of specific experimental procedures for this compound in the public domain, this section provides a generalized protocol for a nucleophilic aromatic substitution reaction, a key step in its derivatization.
General Protocol for Amination of this compound:
Objective: To synthesize a 4-amino-8-chloro-1,7-naphthyridine derivative.
Materials:
-
This compound
-
Desired primary or secondary amine
-
A suitable solvent (e.g., N,N-Dimethylformamide (DMF), Dioxane, or Acetonitrile)
-
A base (e.g., Triethylamine (TEA), Diisopropylethylamine (DIPEA), or Potassium Carbonate)
-
Inert atmosphere (Nitrogen or Argon)
-
Standard laboratory glassware and purification equipment (e.g., column chromatography)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add this compound (1 equivalent) and the chosen solvent.
-
Add the amine (1.1-1.5 equivalents) and the base (2-3 equivalents) to the reaction mixture.
-
Heat the reaction mixture to a temperature between 80-120 °C and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 4-amino-8-chloro-1,7-naphthyridine derivative.
Characterization:
The structure of the synthesized compound should be confirmed by standard analytical techniques, including:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To determine the chemical structure and connectivity of atoms.
-
Mass Spectrometry (MS): To confirm the molecular weight.
-
Infrared (IR) Spectroscopy: To identify characteristic functional groups.
Logical Flow for Compound Characterization:
Diagram 2: Logical workflow for the characterization of a synthesized derivative.
Conclusion
This compound represents a promising, yet underexplored, building block for the synthesis of novel bioactive molecules. Its dichlorinated nature provides a versatile platform for chemical modification, making it an attractive starting point for the development of new therapeutics, particularly in the area of kinase inhibition. Further research is warranted to fully elucidate the physical, chemical, and biological properties of this compound and its derivatives to unlock their full potential in drug discovery.
References
An In-depth Technical Guide to the Physicochemical Properties of 4,8-Dichloro-1,7-naphthyridine
For Researchers, Scientists, and Drug Development Professionals
Abstract
4,8-Dichloro-1,7-naphthyridine is a halogenated heterocyclic compound belonging to the naphthyridine family of molecules. The unique arrangement of its nitrogen atoms and chlorine substituents imparts specific physicochemical characteristics that are of significant interest in medicinal chemistry and materials science. As a pivotal building block, it serves as a scaffold for the synthesis of more complex molecules with potential therapeutic applications. This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, details generalized experimental protocols for their determination, and presents logical workflows for its synthesis and characterization.
Core Physicochemical Properties
The physicochemical properties of a compound are critical in determining its behavior in various chemical and biological systems. These properties influence its solubility, permeability, and interaction with biological targets. While extensive experimental data for this compound is not widely published, the following table summarizes available and computed data to provide a foundational profile.
Table 1: Summary of Physicochemical Properties for this compound
| Property | Value | Source/Comment |
| Molecular Formula | C₈H₄Cl₂N₂ | PubChem CID: 66521678[1] |
| Molecular Weight | 199.04 g/mol | BLD Pharm[2] |
| CAS Number | 1279894-03-9 | Lead Sciences[3] |
| Appearance | Data not available (likely a solid) | General knowledge |
| Melting Point | Data not available | - |
| Boiling Point | Data not available | - |
| Calculated logP | 2.7 | Computed by XLogP3-AA (PubChem)[1] |
| pKa | Data not available | - |
| Solubility | Expected to be soluble in organic solvents such as DMSO and DMF. | Based on general solubility of naphthyridine derivatives.[4] |
Experimental Protocols
Accurate determination of physicochemical properties is fundamental for research and development. The following sections detail standardized experimental protocols for key parameters.
Melting Point Determination (Capillary Method)
The melting point is a crucial indicator of a substance's purity. A sharp melting range typically signifies a high degree of purity, whereas a broad and depressed range suggests the presence of impurities.
Principle: A small, powdered sample of the solid is heated at a controlled rate in a capillary tube. The temperature at which the substance transitions from a solid to a liquid is recorded as the melting point range.[5]
Procedure:
-
Sample Preparation: A small amount of the dry, powdered this compound is loaded into a capillary tube, which is sealed at one end, to a height of 2-3 mm. The sample is packed tightly at the bottom of the tube.[6]
-
Apparatus Setup: The capillary tube is placed in a melting point apparatus (e.g., Mel-Temp or Fisher-Johns).[7]
-
Heating: The sample is heated rapidly to a temperature approximately 15-20°C below the expected melting point. The heating rate is then reduced to 1-2°C per minute to allow for accurate observation.[6]
-
Observation and Recording: The temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample becomes liquid (T2) are recorded. The melting point is reported as the range T1-T2.
References
- 1. This compound | C8H4Cl2N2 | CID 66521678 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 1279894-03-9|this compound|BLD Pharm [bldpharm.com]
- 3. This compound - Lead Sciences [lead-sciences.com]
- 4. benchchem.com [benchchem.com]
- 5. westlab.com [westlab.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Determination of Melting Point [wiredchemist.com]
An In-Depth Technical Guide to 4,8-Dichloro-1,7-naphthyridine
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document provides a comprehensive overview of 4,8-dichloro-1,7-naphthyridine. Due to the limited availability of specific experimental data for this compound in publicly accessible literature, this guide leverages data from closely related 1,7-naphthyridine and dichloro-naphthyridine analogues to provide a predictive framework for its properties, synthesis, and biological activities. The experimental protocols and potential mechanisms of action described herein are based on established methodologies for this class of compounds and should be adapted and validated for the specific molecule of interest.
Core Identifiers and Physicochemical Properties
This compound is a halogenated heterocyclic compound belonging to the naphthyridine family. The precise characterization and differentiation of such isomers are crucial for targeted research and development.
| Identifier | Value | Reference |
| CAS Number | 1279894-03-9 | --INVALID-LINK-- |
| Chemical Formula | C₈H₄Cl₂N₂ | --INVALID-LINK-- |
| Molecular Weight | 199.04 g/mol | --INVALID-LINK-- |
| IUPAC Name | This compound | N/A |
| PubChem CID | 66521678 | --INVALID-LINK-- |
Predicted Spectroscopic Data
Table 2: Predicted ¹H NMR Spectral Data (in CDCl₃, 400 MHz)
| Predicted Chemical Shift (ppm) | Multiplicity | Assignment |
| 8.80 - 8.60 | Doublet | Aromatic Proton |
| 8.40 - 8.20 | Doublet | Aromatic Proton |
| 7.60 - 7.40 | Doublet of Doublets | Aromatic Proton |
Table 3: Predicted ¹³C NMR Spectral Data (in CDCl₃, 100 MHz)
| Predicted Chemical Shift (ppm) | Assignment |
| 155 - 150 | Aromatic C-Cl |
| 150 - 145 | Aromatic C-N |
| 145 - 140 | Aromatic C-H |
| 135 - 130 | Aromatic Quaternary C |
| 125 - 120 | Aromatic C-H |
Table 4: Predicted Infrared (IR) Spectroscopy Data
| Predicted Wavenumber (cm⁻¹) | Bond Vibration |
| 3100 - 3000 | C-H (aromatic) stretch |
| 1600 - 1550 | C=C and C=N stretch |
| 1400 - 1300 | In-plane C-H bending |
| 850 - 750 | C-Cl stretch |
Synthesis and Reactivity
A plausible synthetic route for this compound can be conceptualized based on established methods for synthesizing the 1,7-naphthyridine core and subsequent chlorination reactions.
Caption: A logical workflow for the proposed synthesis of this compound.
Experimental Protocol: General Synthesis of 1,7-Naphthyridine Derivatives
This protocol is adapted from a general method for synthesizing 1,7-naphthyridine derivatives and would require optimization for the specific synthesis of the dichloro-analogue.
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Amino Group Protection: 2-Chloro-3-aminopyridine is used as the starting material. The amino group is protected using a suitable protecting group reagent (e.g., di-tert-butyl dicarbonate) under alkaline conditions.
-
Hydroformylation: The protected intermediate is then subjected to a hydroformylation reaction to introduce a formyl group.
-
Cyclization: The resulting compound undergoes a cyclization reaction with an acrylate compound in the presence of a Lewis acid to form the 1,7-naphthyridine core.
-
Chlorination: The final step involves a chlorination reaction, likely using a reagent such as phosphorus oxychloride (POCl₃), to introduce the chloro groups at the 4 and 8 positions. The precise conditions for achieving the desired dichlorination would need to be determined experimentally.
Potential Biological Activities and Signaling Pathways
While specific biological data for this compound is lacking, derivatives of the 1,7-naphthyridine scaffold have shown promise in several therapeutic areas, primarily in oncology and anti-inflammatory applications.
Anticancer Activity
Certain 1,7-naphthyridine derivatives have demonstrated significant cytotoxicity against various cancer cell lines. The proposed mechanisms often involve the modulation of key signaling pathways that are frequently dysregulated in cancer.
The Wnt signaling pathway plays a crucial role in cell proliferation and differentiation, and its aberrant activation is a hallmark of many cancers. Some 1,7-naphthyridine alkaloids have been shown to inhibit this pathway.
Caption: Postulated inhibition of the Wnt signaling pathway by 1,7-naphthyridine derivatives.
Anti-inflammatory Activity
Derivatives of 1,7-naphthyridine have also been investigated for their anti-inflammatory properties. A key target in this context is the p38 mitogen-activated protein (MAP) kinase.
The p38 MAP kinase is a critical mediator of the inflammatory response, regulating the production of pro-inflammatory cytokines like TNF-α. Inhibition of p38 MAP kinase is a therapeutic strategy for various inflammatory diseases.
Caption: Mechanism of anti-inflammatory action via p38 MAP kinase inhibition by 1,7-naphthyridine derivatives.
Experimental Protocols for Biological Evaluation
The following are standardized protocols for assessing the potential biological activities of this compound.
Caption: A logical workflow for the biological evaluation of this compound.
MTT Assay for In Vitro Cytotoxicity
This colorimetric assay is widely used to assess the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight in a CO₂ incubator at 37°C.
-
Compound Treatment: Prepare serial dilutions of this compound in the appropriate cell culture medium. Add the different concentrations of the compound to the wells containing the cells. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).
-
Incubation: Incubate the plate for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized detergent) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a specific wavelength (typically between 540 and 590 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).
p38 MAP Kinase Inhibition Assay
This assay measures the ability of a compound to inhibit the activity of the p38 MAP kinase enzyme.
-
Assay Components: The assay is typically performed in a microplate format and includes the p38 kinase, a specific substrate (e.g., a peptide containing the phosphorylation site), and ATP.
-
Compound Incubation: Add varying concentrations of this compound to the wells containing the p38 kinase and the substrate. Include a known p38 inhibitor as a positive control.
-
Reaction Initiation: Initiate the kinase reaction by adding ATP.
-
Reaction Termination and Detection: After a set incubation time, stop the reaction and detect the amount of phosphorylated substrate. This can be done using various methods, such as a phosphospecific antibody in an ELISA format or by measuring the depletion of ATP using a luminescence-based assay.
-
Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration and determine the IC₅₀ value.
Conclusion
While this compound is a structurally defined compound, its specific biological and chemical properties are not yet well-documented in the scientific literature. This guide provides a predictive framework based on the broader class of 1,7-naphthyridine derivatives, highlighting its potential as a scaffold for developing novel therapeutic agents, particularly in the areas of oncology and inflammatory diseases. The provided synthetic strategies and experimental protocols offer a starting point for researchers to synthesize, characterize, and evaluate the biological activity of this compound. Further empirical studies are essential to validate these predictions and fully elucidate the therapeutic potential of this compound.
Spectroscopic and Analytical Profile of 4,8-Dichloro-1,7-naphthyridine: A Technical Guide
Predicted Spectral Data
The following tables summarize the predicted spectral data for 4,8-dichloro-1,7-naphthyridine. These predictions are derived from the chemical structure and known effects of chloro- and aza- substitution on aromatic systems.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Predicted ¹H NMR Spectral Data (in CDCl₃, 400 MHz)
| Position | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-2 | 8.8 - 9.0 | d | ~5.0 |
| H-3 | 7.6 - 7.8 | d | ~5.0 |
| H-5 | 7.9 - 8.1 | d | ~8.5 |
| H-6 | 7.5 - 7.7 | d | ~8.5 |
Rationale: The protons are expected to be in the aromatic region (7.5-9.0 ppm). Protons on the pyridine ring without the chloro-substituent (H-2, H-3) will be influenced by the adjacent nitrogen, with H-2 being the most deshielded. Protons H-5 and H-6 form a distinct AB system, with their chemical shifts influenced by the adjacent chloro- and fused pyridine moieties.
Predicted ¹³C NMR Spectral Data (in CDCl₃, 100 MHz)
| Position | Predicted Chemical Shift (δ, ppm) |
| C-2 | 152 - 155 |
| C-3 | 122 - 125 |
| C-4 | 148 - 151 |
| C-4a | 138 - 141 |
| C-5 | 125 - 128 |
| C-6 | 128 - 131 |
| C-8 | 150 - 153 |
| C-8a | 145 - 148 |
Rationale: Carbons bonded to chlorine (C-4, C-8) and nitrogen (C-2, C-8a, C-4a) are expected to be significantly deshielded. The chemical shifts are estimated based on the additive effects of the substituents on the naphthyridine core.
Mass Spectrometry (MS)
Predicted Mass Spectrum (Electron Ionization - EI)
| m/z | Predicted Relative Intensity (%) | Assignment |
| 198/200/202 | High | [M]⁺, [M+2]⁺, [M+4]⁺ (isotopic pattern for 2 Cl atoms) |
| 163/165 | Moderate | [M-Cl]⁺ |
| 128 | Moderate to High | [M-2Cl]⁺ or [M-Cl-HCl]⁺ |
| 75 | Low to Moderate | C₄H₂N⁺ fragment |
Rationale: The molecular ion peak will exhibit a characteristic isotopic pattern due to the presence of two chlorine atoms (³⁵Cl and ³⁷Cl). Fragmentation is predicted to proceed via the loss of a chlorine radical, followed by the loss of a second chlorine radical or hydrogen chloride.
Infrared (IR) Spectroscopy
Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3050 - 3150 | Medium | Aromatic C-H stretching |
| 1550 - 1600 | Strong | C=C and C=N aromatic ring stretching |
| 1450 - 1500 | Medium | Aromatic ring stretching |
| 1000 - 1100 | Strong | C-Cl stretching |
| 800 - 900 | Strong | C-H out-of-plane bending |
Rationale: The spectrum is expected to be dominated by absorptions characteristic of a chloro-substituted aromatic heterocyclic system. The C-Cl stretching bands are a key diagnostic feature.
Experimental Protocols
The following are generalized protocols for the spectroscopic characterization of a solid organic compound such as this compound.
NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.
-
Instrumentation: Utilize a 400 MHz (or higher field) NMR spectrometer.
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional proton spectrum.
-
Set the spectral width to cover the expected range of chemical shifts (e.g., 0-12 ppm).
-
Use a sufficient number of scans to achieve a good signal-to-noise ratio (typically 16-64 scans).
-
Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled carbon spectrum.
-
Set the spectral width to cover the expected range (e.g., 0-160 ppm).
-
A larger number of scans will be required (e.g., 1024 or more) due to the lower natural abundance of ¹³C.
-
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decays (FIDs).
Mass Spectrometry
-
Sample Preparation: Prepare a dilute solution of the compound (approx. 1 mg/mL) in a volatile solvent compatible with the ionization source (e.g., methanol, acetonitrile).
-
Instrumentation: Use a mass spectrometer equipped with an appropriate ionization source (e.g., Electron Ionization - EI, Electrospray Ionization - ESI).
-
Data Acquisition (EI mode):
-
Introduce the sample via a direct insertion probe or a GC inlet.
-
Use a standard electron energy of 70 eV.
-
Scan a mass range appropriate for the expected molecular weight and fragments (e.g., m/z 50-300).
-
-
Data Analysis: Identify the molecular ion peak and its isotopic pattern. Analyze the fragmentation pattern to support the proposed structure.
Infrared (IR) Spectroscopy
-
Sample Preparation (Attenuated Total Reflectance - ATR):
-
Place a small amount of the solid sample directly onto the ATR crystal.
-
Apply pressure to ensure good contact between the sample and the crystal.
-
-
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Data Acquisition:
-
Collect a background spectrum of the empty ATR crystal.
-
Collect the sample spectrum over the mid-IR range (e.g., 4000-400 cm⁻¹).
-
Co-add a sufficient number of scans (e.g., 16-32) to obtain a high-quality spectrum.
-
-
Data Processing: The software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
Workflow for Synthesis and Spectroscopic Characterization
The following diagram illustrates a general workflow for the synthesis and subsequent spectroscopic characterization of a target compound like this compound.
Caption: General workflow for the synthesis and spectroscopic characterization of a chemical compound.
Navigating the Solubility of 4,8-Dichloro-1,7-naphthyridine: A Technical Guide for Researchers
An In-depth Guide for Scientists and Drug Development Professionals on the Solubility Characteristics of 4,8-Dichloro-1,7-naphthyridine in Organic Solvents.
This technical guide provides a comprehensive overview of the solubility of this compound, a heterocyclic compound of interest in medicinal chemistry and materials science. In the absence of extensive, publicly available quantitative solubility data for this specific molecule, this document focuses on providing a robust framework for its experimental determination. This includes a qualitative solubility prediction, detailed experimental protocols, and a template for data presentation, enabling researchers to systematically ascertain the solubility profile of this compound for applications ranging from reaction optimization and purification to formulation development.
Predicted Solubility Profile
A qualitative prediction of the solubility of this compound can be inferred from its structure and data on related compounds. The presence of two chlorine atoms and two nitrogen atoms within the aromatic naphthyridine core imparts a degree of polarity to the molecule. However, the overall structure is largely rigid and aromatic, which can limit its solubility in highly polar or non-polar solvents.
Based on the general principle of "like dissolves like," and qualitative data for the related compound 2,7-Dichloro-1,8-naphthyridine which is reported to be soluble in Acetone, DMF, and DMSO, a similar trend can be anticipated for this compound.
It is predicted that this compound will exhibit:
-
Low solubility in non-polar solvents such as hexanes and cyclohexane.
-
Moderate solubility in solvents of intermediate polarity, including ethyl acetate and dichloromethane.
-
Good solubility in polar aprotic solvents like dimethylformamide (DMF) and dimethyl sulfoxide (DMSO), and potentially in acetone.
-
Limited to moderate solubility in polar protic solvents such as methanol and ethanol, which may be enhanced by heating.
It is crucial for researchers to experimentally verify these predictions to obtain precise quantitative data for their specific applications.
Quantitative Solubility Data
Table 1: Experimentally Determined Solubility of this compound
| Organic Solvent | Temperature (°C) | Solubility (mg/mL) | Molar Solubility (mol/L) | Method of Determination | Notes |
| Non-Polar Solvents | |||||
| Hexane | |||||
| Cyclohexane | |||||
| Toluene | |||||
| Moderately Polar Solvents | |||||
| Diethyl Ether | |||||
| Ethyl Acetate | |||||
| Dichloromethane | |||||
| Chloroform | |||||
| Polar Aprotic Solvents | |||||
| Acetone | |||||
| Acetonitrile | |||||
| Dimethylformamide (DMF) | |||||
| Dimethyl Sulfoxide (DMSO) | |||||
| Polar Protic Solvents | |||||
| Methanol | |||||
| Ethanol | |||||
| Isopropanol |
Experimental Protocols
To ensure accurate and reproducible solubility data, a standardized experimental protocol is essential. The following section details a general method for determining the solubility of a solid compound like this compound in organic solvents.
Method 1: Isothermal Shake-Flask Method
This is a widely accepted method for determining equilibrium solubility.
Materials:
-
This compound (solid)
-
Selected organic solvents (analytical grade or higher)
-
Scintillation vials or other suitable sealed containers
-
Constant temperature shaker bath or incubator
-
Analytical balance
-
Volumetric flasks and pipettes
-
Syringe filters (e.g., 0.22 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer
Procedure:
-
Preparation of Saturated Solution:
-
Add an excess amount of solid this compound to a series of vials. The presence of undissolved solid is crucial to ensure saturation.
-
Accurately pipette a known volume of the selected organic solvent into each vial.
-
Securely cap the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a constant temperature shaker bath set to the desired temperature (e.g., 25 °C).
-
Allow the mixtures to equilibrate for a sufficient period (typically 24-72 hours) with continuous agitation to ensure that equilibrium is reached.
-
-
Sample Collection and Preparation:
-
After equilibration, allow the vials to stand undisturbed at the set temperature for a short period to allow the excess solid to settle.
-
Carefully withdraw a known volume of the supernatant using a pipette.
-
Immediately filter the supernatant through a syringe filter into a clean, pre-weighed vial to remove any undissolved solid.
-
-
Gravimetric Analysis (for less volatile solvents):
-
Accurately weigh the vial containing the filtered saturated solution.
-
Evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature that does not cause decomposition of the solute.
-
Once the solvent is completely removed, reweigh the vial to determine the mass of the dissolved solid.
-
-
Instrumental Analysis (HPLC or UV-Vis):
-
Accurately dilute a known volume of the filtered saturated solution with a suitable solvent to a concentration within the linear range of the analytical instrument.
-
Prepare a series of standard solutions of this compound of known concentrations.
-
Construct a calibration curve by plotting the analytical signal (e.g., peak area from HPLC or absorbance from UV-Vis) versus the concentration of the standards.
-
Determine the concentration of this compound in the diluted sample from the calibration curve.
-
-
Calculation of Solubility:
-
From the mass of the dissolved solid and the volume of the solvent (gravimetric method) or the concentration determined by instrumental analysis, calculate the solubility.
-
Express the results in appropriate units such as mg/mL, g/100 mL, or as a mole fraction.
-
Visualizing the Experimental Workflow
To provide a clear overview of the experimental process for determining solubility, the following workflow diagram has been generated.
Caption: Experimental workflow for determining the solubility of a solid compound.
The Core Mechanism of Action of 4,8-Dichloro-1,7-naphthyridine: An In-depth Technical Guide for Researchers
For Immediate Release
This technical guide provides a comprehensive overview of the hypothesized mechanism of action of 4,8-dichloro-1,7-naphthyridine, a heterocyclic aromatic compound of interest in drug discovery. This document is intended for researchers, scientists, and drug development professionals, offering a consolidation of available data on related compounds, detailed experimental protocols for its characterization, and visualizations of putative signaling pathways and experimental workflows.
While direct and extensive studies on the specific biological activities of this compound are not widely published, its structural similarity to other substituted 1,7-naphthyridine derivatives allows for a strong hypothesis regarding its mechanism of action. The 1,7-naphthyridine scaffold is a known pharmacophore for kinase inhibitors, and structure-activity relationship (SAR) studies of analogous compounds suggest that this compound likely functions as a potent inhibitor of protein kinases, playing a role in the modulation of cellular signaling pathways implicated in cancer.
Hypothesized Mechanism of Action: Kinase Inhibition
Based on SAR data from closely related 1,7-naphthyridine analogs, this compound is predicted to be an inhibitor of protein kinases. The chlorine substitutions at the C4 and C8 positions are expected to influence the compound's binding affinity to the ATP-binding pocket of target kinases. The primary hypothesized mechanism of action is the competitive inhibition of ATP, leading to the downregulation of phosphorylation cascades that are critical for cancer cell proliferation and survival.
One of the key kinase families targeted by substituted 1,7-naphthyridine derivatives is the Phosphatidylinositol-5-Phosphate 4-Kinase (PIP4K) family, particularly PIP4K2A. These kinases are involved in the synthesis of phosphatidylinositol 4,5-bisphosphate (PI(4,5)P2), a crucial secondary messenger in various signaling pathways, including the PI3K/AKT pathway, which is frequently dysregulated in cancer. Inhibition of PIP4K2A by this compound would likely lead to a disruption of this pathway, culminating in cell cycle arrest and apoptosis.
Quantitative Data from Analog Studies
The following table summarizes the quantitative data from SAR studies on 1,7-naphthyridine analogs, which provides a basis for the hypothesized activity of this compound as a kinase inhibitor. The data highlights the impact of halogen substitutions on the inhibitory potency against PIP4K2A.
| Compound ID | R¹ (Position 5) | R² (Position 8) | PIP4K2A IC₅₀ (nM) |
| 1 | H | 2-ethoxyphenyl | 6.6 |
| 7 | Cl | 2-ethoxyphenyl | 3.1 |
| 8 | Cl | 2-methoxyphenyl | 4.5 |
| 10 | Cl | 2-chlorophenyl | 15 |
| 12 | Cl | phenyl | 110 |
| 13 | Br | 2-ethoxyphenyl | 2.0 |
Data extracted from a comparative guide on 1,7-naphthyridine analogs as kinase inhibitors. The introduction of a chlorine atom at the 5-position generally enhances inhibitory potency against PIP4K2A.
Mandatory Visualizations
To further elucidate the hypothesized mechanism of action and the experimental procedures for its investigation, the following diagrams have been generated.
Caption: Hypothesized signaling pathway inhibited by this compound.
Caption: General workflow for an in vitro kinase assay to determine IC50 values.
Caption: Workflow for determining the cytotoxicity of the compound using an MTT assay.
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the characterization of this compound's biological activity.
In Vitro Kinase Assay Protocol (General)
This protocol is designed to determine the half-maximal inhibitory concentration (IC50) of this compound against a target kinase (e.g., PIP4K2A).
Materials:
-
Purified recombinant target kinase
-
Kinase-specific substrate
-
ATP (radiolabeled [γ-³²P]ATP or [γ-³³P]ATP for radiometric assays, or cold ATP for non-radiometric assays)
-
Kinase assay buffer (e.g., 25 mM HEPES pH 7.4, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT)
-
This compound stock solution (in DMSO)
-
96-well assay plates
-
Phosphocellulose filter mats or other separation medium
-
Scintillation counter and fluid (for radiometric assays) or luminescence/fluorescence plate reader (for non-radiometric assays)
Procedure:
-
Prepare serial dilutions of this compound in kinase assay buffer.
-
In a 96-well plate, add the kinase, substrate, and diluted compound.
-
Initiate the kinase reaction by adding ATP. The final reaction volume is typically 25-50 µL.
-
Incubate the reaction mixture at 30°C for a predetermined time (e.g., 30-60 minutes).
-
Stop the reaction by adding a stop solution (e.g., 3% phosphoric acid).
-
Spot a portion of the reaction mixture onto a phosphocellulose filter mat.
-
Wash the filter mats multiple times with phosphoric acid to remove unincorporated ATP.
-
Dry the filter mats and measure the incorporated radioactivity using a scintillation counter.
-
For non-radiometric assays, follow the manufacturer's instructions for signal detection.
-
Plot the percentage of kinase activity against the logarithm of the inhibitor concentration and determine the IC50 value using a suitable software.
Cell Viability (MTT) Assay Protocol
This protocol measures the cytotoxic effect of this compound on cancer cell lines.
Materials:
-
Cancer cell line of interest (e.g., A549, HCT116)
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well cell culture plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the old medium from the wells and add the medium containing the different concentrations of the compound. Include a vehicle control (DMSO) and a blank (medium only).
-
Incubate the plate for 48-72 hours at 37°C in a humidified CO₂ incubator.
-
Add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value.
Western Blot Analysis Protocol
This protocol is used to investigate the effect of this compound on the phosphorylation status of key proteins in a signaling pathway.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-AKT, anti-total-AKT, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Seed cells and treat with this compound at various concentrations for a specified time.
-
Lyse the cells and collect the protein lysates.
-
Determine the protein concentration of each lysate.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.
-
Quantify the band intensities and normalize to a loading control (e.g., GAPDH).
This technical guide serves as a foundational resource for the scientific community to further investigate the therapeutic potential of this compound. The provided information, while based on inferences from related compounds, offers a strong starting point for targeted research into its precise mechanism of action and its development as a potential therapeutic agent.
The Strategic Core: 4,8-Dichloro-1,7-naphthyridine as a Scaffold for Novel Therapeutics
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
December 26, 2025
Abstract
The 1,7-naphthyridine nucleus is a privileged scaffold in medicinal chemistry, with derivatives demonstrating a broad spectrum of biological activities. This technical guide focuses on 4,8-dichloro-1,7-naphthyridine, a key chemical intermediate that serves as a versatile starting material for the synthesis of potent and selective therapeutic agents. While this compound itself is not reported to have direct therapeutic targets, its strategic dichlorination at the 4 and 8 positions allows for sequential and regioselective functionalization, leading to the development of compounds with significant potential in oncology and immunology. This whitepaper will delve into the synthesis of advanced 1,7-naphthyridine derivatives from this core structure, their identified therapeutic targets, the signaling pathways they modulate, and the experimental methodologies used to characterize their activity. All quantitative data is presented in structured tables, and key processes are visualized through detailed diagrams to provide a comprehensive resource for researchers in drug discovery and development.
Introduction: The Versatility of the 1,7-Naphthyridine Scaffold
Naphthyridines, a class of heterocyclic compounds composed of two fused pyridine rings, are of significant interest in pharmaceutical research due to their diverse pharmacological properties.[1] The 1,7-naphthyridine isomer, in particular, has been successfully incorporated into a variety of therapeutic agents. Derivatives of the 1,7-naphthyridine scaffold have been investigated for their potential as anticancer, anti-inflammatory, antimicrobial, and antiviral agents, as well as for the treatment of central nervous system disorders.[2] The biological activity of these compounds is largely dictated by the nature and position of substituents on the naphthyridine core.
This compound serves as a crucial building block in the synthesis of complex 1,7-naphthyridine derivatives. The differential reactivity of the two chlorine atoms allows for selective substitution reactions, enabling the generation of diverse chemical libraries for screening and optimization. This guide will explore the therapeutic avenues unlocked by using this compound as a foundational element in drug design, with a primary focus on the development of kinase inhibitors and immunomodulators.
Synthetic Strategies: From a Dichloro Core to Therapeutic Candidates
The primary utility of this compound lies in its role as a precursor for more elaborate molecules. The chlorine atoms at the 4 and 8 positions are amenable to nucleophilic substitution and cross-coupling reactions, providing a straightforward path to introduce a variety of functional groups.
A general synthetic workflow for the derivatization of this compound is depicted below. This process typically involves a sequential reaction, where one chlorine atom is substituted under a specific set of conditions, followed by the substitution of the second chlorine atom with a different reactant.
Potential Therapeutic Targets and Mechanisms of Action
Derivatives synthesized from this compound have shown significant activity against two major classes of therapeutic targets: protein kinases and immune checkpoint proteins.
Kinase Inhibition in Oncology
Several protein kinases are implicated in the growth and survival of cancer cells, making them attractive targets for therapeutic intervention.[3] The 1,7-naphthyridine scaffold has been successfully employed in the design of potent kinase inhibitors.
3.1.1. Targeted Kinases and Signaling Pathways
Derivatives of 1,7-naphthyridine have been shown to inhibit a range of kinases, including:
-
c-Met: A receptor tyrosine kinase that plays a role in cell proliferation, survival, and motility.
-
Axl: A receptor tyrosine kinase involved in cell survival, proliferation, and migration.
-
Mer: A receptor tyrosine kinase that contributes to tumor growth.
-
KDR (VEGFR2): A receptor tyrosine kinase crucial for angiogenesis.[3]
-
PIP4K2A: A lipid kinase linked to the inhibition of various tumors.[4]
The inhibition of these kinases disrupts downstream signaling cascades that are essential for cancer cell progression. A simplified representation of a generic kinase signaling pathway and the point of intervention by a 1,7-naphthyridine-based inhibitor is illustrated below.
3.1.2. Quantitative Data: In Vitro Efficacy
The in vitro potency of 1,7-naphthyridine derivatives is typically quantified by their half-maximal inhibitory concentration (IC50) against specific kinases or cancer cell lines.
| Compound Class | Target/Cell Line | IC50 (µM) |
| 1,7-Naphthyridine Analogues | PIP4K2A | 0.066 - 18.0[4] |
| 2,4-Disubstituted-1,7-naphthyridine (Compound 17a) | MOLT-3 (Lymphoblastic Leukemia) | 9.1 ± 2.0[5] |
| HeLa (Cervical Carcinoma) | 13.2 ± 0.7[5] | |
| HL-60 (Promyeloblast) | 8.9 ± 2.2[5] | |
| Bisleuconothine A (Natural 1,7-naphthyridine) | SW480 (Colon Cancer) | 2.74 |
| HCT116 (Colon Cancer) | 3.18 | |
| HT29 (Colon Cancer) | 1.09 | |
| SW620 (Colon Cancer) | 3.05 |
Immunomodulation via PD-1/PD-L1 Pathway
The interaction between Programmed cell death protein 1 (PD-1) and its ligand, PD-L1, is a critical immune checkpoint that cancer cells can exploit to evade the immune system.[2] Compounds derived from this compound have been developed as immunomodulators that block the PD-1/PD-L1 interaction, thereby restoring T-cell activity against tumors.
3.2.1. PD-1/PD-L1 Signaling Pathway
The binding of PD-L1 on tumor cells to PD-1 on T-cells delivers an inhibitory signal that suppresses T-cell proliferation and cytokine production. Small molecule inhibitors can disrupt this interaction, effectively "releasing the brakes" on the anti-tumor immune response.
Experimental Protocols
Detailed and reproducible experimental protocols are essential for the evaluation of novel therapeutic compounds. The following sections provide an overview of key assays used to characterize the activity of 1,7-naphthyridine derivatives.
Synthesis of a Di-substituted 1,7-Naphthyridine Derivative (General Protocol)
This protocol outlines a general procedure for the synthesis of a di-substituted 1,7-naphthyridine from this compound, for example, via a Suzuki coupling reaction.
-
Reaction Setup: In a flame-dried reaction vessel under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1 equivalent), a suitable boronic acid or ester (1.1 equivalents), a palladium catalyst such as Pd(PPh3)4 (0.05 equivalents), and a base like potassium carbonate (2 equivalents) in a degassed solvent system (e.g., a mixture of 1,4-dioxane and water).
-
Reaction Execution: Heat the mixture to reflux (typically 80-100 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Second Substitution: Upon completion of the first substitution, the mono-substituted intermediate can be isolated or used in situ. A second nucleophile (e.g., an amine) and appropriate reaction conditions (e.g., a different catalyst and base) are introduced to substitute the remaining chlorine atom.
-
Work-up and Purification: After the second reaction is complete, cool the mixture to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield the final di-substituted 1,7-naphthyridine derivative.
In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)
The ADP-Glo™ Kinase Assay is a luminescent assay that measures the amount of ADP produced during a kinase reaction, which is inversely proportional to the inhibitory activity of a test compound.[6]
-
Compound Preparation: Prepare serial dilutions of the 1,7-naphthyridine derivative in an appropriate buffer. The final concentration of the solvent (e.g., DMSO) should be kept constant and low (typically ≤ 1%).
-
Reaction Setup: In a 384-well plate, add the diluted inhibitor or vehicle control. Then, add a mixture of the target kinase and its specific substrate. Allow for a pre-incubation period of 15-30 minutes at room temperature.
-
Kinase Reaction: Initiate the reaction by adding a solution of ATP. Incubate the plate at 30 °C for a defined period (e.g., 60 minutes).
-
Reaction Termination: Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.
-
Signal Generation: Add the Kinase Detection Reagent to convert the ADP produced into ATP, which then fuels a luciferase reaction, generating a luminescent signal. Incubate for 30-60 minutes at room temperature.
-
Data Acquisition: Measure the luminescence using a plate reader. The signal is proportional to the kinase activity.
-
Data Analysis: Calculate the percent inhibition for each concentration of the test compound relative to the vehicle control and determine the IC50 value by fitting the data to a dose-response curve.
PD-1/PD-L1 Blockade Bioassay
This is a cell-based assay designed to measure the ability of a compound to disrupt the interaction between PD-1 and PD-L1.[2]
-
Cell Lines: The assay utilizes two engineered cell lines: PD-1 Effector Cells (e.g., Jurkat T cells expressing human PD-1 and a luciferase reporter driven by an NFAT response element) and PD-L1 aAPC/CHO-K1 Cells (e.g., CHO-K1 cells expressing human PD-L1 and a T-cell receptor activator).
-
Assay Setup: Co-culture the PD-1 Effector Cells and PD-L1 aAPC/CHO-K1 Cells in the presence of serial dilutions of the 1,7-naphthyridine-based test compound.
-
Mechanism: In the absence of an inhibitor, the interaction between PD-1 and PD-L1 inhibits T-cell receptor signaling, resulting in low luciferase expression. When the test compound blocks this interaction, the inhibitory signal is released, leading to T-cell activation and an increase in luciferase expression.
-
Signal Detection: After an incubation period, add a luciferase assay reagent (e.g., Bio-Glo™) and measure the luminescent signal with a luminometer.
-
Data Analysis: The increase in luminescence is proportional to the ability of the compound to block the PD-1/PD-L1 interaction. Calculate the EC50 value from the dose-response curve.
Conclusion and Future Directions
This compound has proven to be a valuable and versatile scaffold for the development of novel therapeutic agents. Its strategic design allows for the efficient synthesis of diverse libraries of compounds targeting key players in cancer and immunology. The 1,7-naphthyridine derivatives stemming from this core have demonstrated potent activity as both kinase inhibitors and immune checkpoint blockaders. Future research in this area will likely focus on the optimization of these derivatives to enhance their potency, selectivity, and pharmacokinetic properties. The continued exploration of the chemical space accessible from this compound holds significant promise for the discovery of next-generation targeted therapies.
References
- 1. bio-protocol.org [bio-protocol.org]
- 2. PD-1 PD-L1 Blockade Bioassay Protocol [worldwide.promega.com]
- 3. benchchem.com [benchchem.com]
- 4. Modelling PIP4K2A inhibitory activity of 1,7-naphthyridine analogues using machine learning and molecular docking studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery and molecular docking studies of nitrogen containing naphthyridine derivatives as potent HIV1 NNRTIs with anticancer potential - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
The 1,7-Naphthyridine Scaffold: A Comprehensive Technical Guide for Medicinal Chemists
For Researchers, Scientists, and Drug Development Professionals
The 1,7-naphthyridine core, a nitrogen-containing heterocyclic scaffold, has emerged as a privileged structure in medicinal chemistry, demonstrating a broad spectrum of biological activities. This technical guide provides an in-depth review of the 1,7-naphthyridine scaffold, summarizing key quantitative data, detailing experimental protocols for its evaluation, and visualizing relevant biological pathways and synthetic strategies.
Diverse Biological Activities of the 1,7-Naphthyridine Scaffold
Derivatives of 1,7-naphthyridine have shown significant potential across various therapeutic areas, including oncology, inflammation, central nervous system (CNS) disorders, and infectious diseases. The strategic placement of nitrogen atoms in the bicyclic ring system imparts unique physicochemical properties, enabling favorable interactions with a range of biological targets.
Anticancer Activity
The 1,7-naphthyridine scaffold is a prominent feature in the development of novel anticancer agents. These compounds have been shown to inhibit various kinases and cellular signaling pathways implicated in cancer progression.
Table 1: Anticancer Activity of 1,7-Naphthyridine Derivatives
| Compound/Derivative Class | Target/Assay | Cell Line | IC50 (µM) |
| 2,4-disubstituted-1,7-naphthyridines (e.g., compound 17a) | Cytotoxicity | MOLT-3 (Lymphoblastic Leukemia) | 9.1 ± 2.0[1] |
| HeLa (Cervical Carcinoma) | 13.2 ± 0.7[1] | ||
| HL-60 (Promyeloblast) | 8.9 ± 2.2[1] | ||
| Bisleuconothine A | Wnt signaling pathway inhibition | SW480 (Colon Cancer) | 2.74[2] |
| HCT116 (Colon Cancer) | 3.18[2] | ||
| HT29 (Colon Cancer) | 1.09[2] | ||
| SW620 (Colon Cancer) | 3.05[2] | ||
| 1,7-Naphthyridine Analogues | PIP4K2A Inhibition | - | 0.066 - 18.0[2] |
A notable mechanism of action for some 1,7-naphthyridine derivatives is the inhibition of the Wnt signaling pathway, a critical regulator of cell proliferation and differentiation that is often dysregulated in cancer.[2]
References
The Emergence of Dichlorinated Naphthyridines: A Technical Guide to Their Discovery, Synthesis, and Application in Drug Development
A deep dive into the history, synthesis, and biological significance of dichlorinated naphthyridines, versatile scaffolds in modern medicinal chemistry.
Introduction
Dichlorinated naphthyridines have emerged as pivotal building blocks in the synthesis of a diverse array of biologically active compounds. Their unique chemical architecture, characterized by a fused bicyclic heteroaromatic core with two reactive chlorine atoms, provides a versatile platform for the development of novel therapeutics. This technical guide offers an in-depth exploration of the discovery and history of these compounds, detailed experimental protocols for their synthesis, and a comprehensive overview of their application in targeting critical signaling pathways in disease, particularly in the realm of kinase inhibition for cancer therapy.
A Historical Perspective: From Obscurity to Privileged Scaffolds
The journey of naphthyridines began in the early 20th century, with the first documented synthesis of the 1,8-naphthyridine core by Koller's group in 1927. However, it was the discovery of the antibacterial properties of nalidixic acid in 1962 that thrust the naphthyridine scaffold into the pharmaceutical spotlight[1]. This pivotal moment catalyzed extensive research into this class of compounds, eventually leading to the synthesis and investigation of their dichlorinated derivatives.
While a singular "discovery" paper for each dichlorinated isomer is not readily apparent in early literature, their synthesis is often described as a key step in the preparation of more complex molecules. The primary route to dichlorinated naphthyridines involves the chlorination of the corresponding dihydroxynaphthyridines (naphthyridinones). This transformation is most commonly achieved using reagents such as phosphorus oxychloride (POCl₃), often in combination with phosphorus pentachloride (PCl₅)[2]. The high reactivity of the chlorine atoms in the resulting dichlorinated products makes them ideal intermediates for nucleophilic substitution and cross-coupling reactions, allowing for the introduction of a wide range of functional groups.
Key Dichlorinated Naphthyridine Isomers and Their Synthesis
Several isomers of dichlorinated naphthyridines have been synthesized and utilized in drug discovery, with the 1,8-, 1,5-, 1,6-, and 2,6-naphthyridine cores being of particular interest.
Table 1: Key Dichlorinated Naphthyridine Isomers
| Isomer | Chemical Structure |
| 2,7-Dichloro-1,8-naphthyridine |
|
| 2,4-Dichloro-1,8-naphthyridine | |
| 2,6-Dichloro-1,5-naphthyridine | |
| 2,5-Dichloro-1,6-naphthyridine | |
| 5,7-Dichloro-1,6-naphthyridine |
Experimental Protocols: Synthesis of Dichlorinated Naphthyridines
The following protocols provide detailed methodologies for the synthesis of key dichlorinated naphthyridine intermediates.
Protocol 1: Synthesis of 2,7-Dichloro-1,8-naphthyridine
This protocol is adapted from the general principle of chlorinating dihydroxynaphthyridines.
Materials:
-
1,8-Naphthyridine-2,7-diol
-
Phosphorus oxychloride (POCl₃)
-
Phosphorus pentachloride (PCl₅) (optional, can enhance reactivity)
-
Inert solvent (e.g., toluene, xylenes)
-
Ice
-
Saturated sodium bicarbonate solution
-
Dichloromethane (DCM) or Chloroform (CHCl₃)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 1,8-naphthyridine-2,7-diol in an excess of phosphorus oxychloride.
-
Optionally, add a catalytic amount of phosphorus pentachloride.
-
Heat the mixture to reflux and maintain for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Carefully pour the reaction mixture onto crushed ice with vigorous stirring in a well-ventilated fume hood.
-
Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases.
-
Extract the aqueous layer with dichloromethane or chloroform (3 x 50 mL).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to obtain pure 2,7-dichloro-1,8-naphthyridine.
Table 2: Representative Reaction Parameters for Dichlorination of Naphthyridinones
| Starting Material | Chlorinating Agent | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 1,8-Naphthyridine-2,7-diol | POCl₃ | - | Reflux | 4 | ~60 | [3] |
| 1,6-Naphthyridine-5,7-dione | POCl₃/PCl₅ | Toluene | 110 | 12 | 75-98 | [2] |
| [2][4]-Naphthyridine-2,4-diol | POCl₃ | - | Reflux | - | - | [5] |
Applications in Drug Discovery: Targeting Kinase Signaling Pathways
Dichlorinated naphthyridines are highly valued as intermediates in the synthesis of potent and selective kinase inhibitors. The two chlorine atoms serve as versatile handles for introducing various substituents that can interact with the ATP-binding pocket of kinases.
Logical Flow of Dichlorinated Naphthyridines in Kinase Inhibitor Synthesis
Caption: Synthetic utility of dichlorinated naphthyridines.
Targeted Kinase Pathways
Derivatives of dichlorinated naphthyridines have been shown to inhibit a variety of protein kinases involved in cancer cell proliferation, survival, and angiogenesis.
-
c-Met Kinase: Several 1,5- and 1,6-naphthyridine derivatives have been synthesized as potent c-Met kinase inhibitors[4]. The c-Met pathway is crucial for cell growth and motility, and its dysregulation is implicated in numerous cancers.
-
Fibroblast Growth Factor Receptor (FGFR): Substituted 1,6-naphthyridines have been evaluated as inhibitors of FGFR, a key player in cell proliferation, differentiation, and angiogenesis[6].
-
Cyclin-Dependent Kinase 5 (CDK5): Novel substituted 1,6-naphthyridines have been developed as CDK5 inhibitors for the potential treatment of kidney diseases[7].
-
Microtubule-associated serine/threonine kinase-like (MASTL): 2,7-Naphthyridine compounds are being explored as MASTL inhibitors for cancer therapy[8].
Signaling Pathways Modulated by Naphthyridine-Based Kinase Inhibitors
The inhibition of these kinases by naphthyridine derivatives leads to the modulation of critical downstream signaling pathways.
References
- 1. Dysregulated Signalling Pathways Driving Anticancer Drug Resistance [mdpi.com]
- 2. Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Design and synthesis of novel substituted naphthyridines as potential c-Met kinase inhibitors based on MK-2461 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Fused 1,5-Naphthyridines: Synthetic Tools and Applications [mdpi.com]
- 6. Design, synthesis, and biological evaluation of 1,6-naphthyridine-2-one derivatives as novel FGFR4 inhibitors for the treatment of colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Novel Substituted 1,6-Naphthyridines as CDK 5 Inhibitors for Treating Kidney Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Novel 2,7-Naphthyridine Compounds as MASTL Inhibitors for Treating Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
detailed protocol for 4,8-Dichloro-1,7-naphthyridine synthesis
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the synthesis of 4,8-dichloro-1,7-naphthyridine, a key intermediate in the development of various pharmacologically active compounds. The synthesis involves a two-step process: the formation of the precursor 1,7-naphthyridine-4,8(1H,7H)-dione, followed by a chlorination reaction.
Synthesis Pathway
The overall synthetic route to this compound is depicted below. The process begins with the cyclization of a suitable pyridine derivative to form the 1,7-naphthyridine-4,8(1H,7H)-dione core. This intermediate is then subjected to chlorination to yield the final product.
Application Note and Protocol: Purification of 4,8-Dichloro-1,7-naphthyridine by Column Chromatography
For Researchers, Scientists, and Drug Development Professionals.
Abstract
This document provides a comprehensive protocol for the purification of 4,8-dichloro-1,7-naphthyridine using silica gel column chromatography. This halogenated heterocyclic compound is a valuable building block in medicinal chemistry and materials science. The purity of such intermediates is crucial for the successful synthesis of target molecules and for obtaining reliable biological data. This application note details the selection of the stationary and mobile phases, sample preparation, column packing, elution, and fraction analysis. The described methodology is based on normal-phase chromatography, a robust and widely applicable technique for the separation of moderately polar organic compounds. This guide is intended to serve as a detailed starting point for researchers, which can be further optimized to achieve high purity of the target compound.
Introduction
This compound is a key intermediate in the synthesis of a variety of biologically active compounds. The 1,7-naphthyridine scaffold is present in numerous molecules with therapeutic potential, including kinase inhibitors and anticancer agents. The presence of two chlorine atoms provides reactive handles for further functionalization through nucleophilic substitution or cross-coupling reactions. Given its importance, obtaining this compound in high purity is a critical step in many synthetic routes.
Column chromatography is a fundamental and cost-effective purification technique used to separate components of a mixture based on their differential adsorption to a stationary phase as a mobile phase flows through it.[1] For compounds like this compound, normal-phase chromatography using silica gel is a suitable approach for removing impurities from the crude reaction mixture. This application note provides a detailed protocol for this purification.
Physicochemical Properties of this compound
A summary of the key physicochemical properties of this compound is presented in the table below. Understanding these properties is essential for developing an effective purification strategy.
| Property | Value | Source |
| Molecular Formula | C₈H₄Cl₂N₂ | - |
| Molecular Weight | 199.04 g/mol | - |
| Appearance | Off-white to yellow solid | Typical |
| Solubility | Soluble in dichloromethane, chloroform, ethyl acetate; sparingly soluble in hexanes. | Inferred |
| Predicted XlogP | ~2.5 | ChemDraw |
Experimental Protocol
This protocol describes the purification of crude this compound using silica gel column chromatography.
Materials and Equipment
-
Crude this compound
-
Silica gel (60 Å, 230-400 mesh)[2]
-
Hexanes (or n-hexane)
-
Ethyl acetate
-
Dichloromethane
-
Thin Layer Chromatography (TLC) plates (silica gel coated)
-
Glass chromatography column
-
Erlenmeyer flasks or beakers
-
Separatory funnel (for sample loading if necessary)
-
Rotary evaporator
-
UV lamp (254 nm)
-
Collection tubes or flasks
-
Cotton wool or glass wool
-
Sand (optional)
Mobile Phase Selection using Thin Layer Chromatography (TLC)
Before performing column chromatography, it is crucial to determine an appropriate solvent system using TLC. The goal is to find a mobile phase that provides good separation of the target compound from impurities, with a retention factor (Rƒ) for this compound ideally between 0.2 and 0.4.
-
Prepare several eluent systems with varying polarities. Good starting points for chlorinated aromatic compounds are mixtures of hexanes and ethyl acetate or hexanes and dichloromethane.[3]
-
Example systems: 9:1 Hexanes:Ethyl Acetate, 8:2 Hexanes:Ethyl Acetate, 7:3 Hexanes:Ethyl Acetate.
-
-
Dissolve a small amount of the crude material in a suitable solvent (e.g., dichloromethane).
-
Spot the dissolved crude material onto several TLC plates.
-
Develop each TLC plate in a different eluent system.
-
Visualize the spots under a UV lamp.
-
Select the solvent system that gives the best separation with the target compound having an Rƒ value in the desired range.
Preparation of the Chromatography Column (Wet Packing Method)
-
Ensure the chromatography column is clean, dry, and vertically clamped.
-
Place a small plug of cotton or glass wool at the bottom of the column to prevent the stationary phase from washing out.[4] A thin layer of sand can be added on top of the plug.
-
In a beaker, prepare a slurry of silica gel in the initial, least polar mobile phase (e.g., 95:5 Hexanes:Ethyl Acetate).[4] The consistency should be pourable but not too dilute.
-
Pour the slurry into the column. Gently tap the column to ensure even packing and remove any air bubbles.
-
Open the stopcock to allow some solvent to drain, which helps in uniform packing. The solvent level should always be kept above the top of the silica gel to prevent the column from running dry.
-
Once the silica gel has settled, add a thin layer of sand on top of the packed silica gel to protect the surface during sample and eluent addition.
Sample Preparation and Loading
-
Dissolve the crude this compound in a minimal amount of a suitable solvent, preferably the mobile phase or a more polar solvent like dichloromethane.
-
Alternatively, for less soluble compounds, a "dry loading" method can be used:
-
Dissolve the crude product in a suitable solvent.
-
Add a small amount of silica gel to this solution.
-
Evaporate the solvent completely on a rotary evaporator to obtain a free-flowing powder of the crude product adsorbed onto the silica gel.
-
Carefully add this powder to the top of the packed column.
-
Elution and Fraction Collection
-
Carefully add the prepared mobile phase to the top of the column.
-
Open the stopcock and begin collecting the eluent in fractions (e.g., 10-20 mL per fraction).
-
Maintain a constant flow of the mobile phase through the column. A gentle positive pressure (using a pump or inert gas) can be applied to speed up the elution (flash chromatography).
-
If a gradient elution is necessary to separate stubborn impurities, gradually increase the polarity of the mobile phase by increasing the proportion of the more polar solvent (e.g., ethyl acetate).[5]
Fraction Analysis
-
Analyze the collected fractions by TLC to identify those containing the purified this compound.
-
Spot a small amount from each fraction onto a TLC plate.
-
Develop the TLC plate in the same mobile phase used for the column.
-
Visualize the spots under a UV lamp.
-
Fractions containing only the spot corresponding to the pure product should be combined.
Isolation of the Purified Compound
-
Combine the pure fractions into a round-bottom flask.
-
Remove the solvent using a rotary evaporator to obtain the purified this compound as a solid.
-
Determine the yield and assess the purity of the final product using appropriate analytical techniques (e.g., NMR, LC-MS, melting point).
Data Presentation
The following table summarizes the expected results from a typical purification of this compound.
| Parameter | Crude Product | Purified Product |
| Appearance | Yellowish-brown solid | White to off-white solid |
| Purity (by HPLC) | ~85% | >98% |
| Yield | - | 70-90% (typical recovery) |
| Rƒ Value | Multiple spots | Single spot at ~0.3 |
| Mobile Phase (TLC) | 8:2 Hexanes:Ethyl Acetate | 8:2 Hexanes:Ethyl Acetate |
Workflow and Pathway Diagrams
The general workflow for the purification of this compound by column chromatography is illustrated below.
References
Application Notes and Protocols for the Recrystallization of 4,8-Dichloro-1,7-naphthyridine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to developing a robust recrystallization protocol for the purification of 4,8-Dichloro-1,7-naphthyridine. Due to the limited availability of specific experimental data for this compound, this document outlines a systematic approach to solvent selection and protocol optimization, based on established principles for the purification of related heterocyclic compounds.
Introduction
This compound is a halogenated heterocyclic compound with potential applications in medicinal chemistry and materials science. Achieving high purity of this compound is crucial for obtaining reliable biological data and ensuring the quality of downstream products. Recrystallization is a powerful and widely used technique for the purification of solid organic compounds. The principle of recrystallization relies on the differential solubility of the target compound and its impurities in a chosen solvent system at varying temperatures.
This document provides a foundational protocol and a framework for the systematic development of an efficient recrystallization procedure for this compound.
General Principles of Recrystallization
The ideal solvent for the recrystallization of this compound should exhibit the following properties:
-
High solubility at elevated temperatures: The compound should be readily soluble in the boiling solvent.
-
Low solubility at low temperatures: The compound should be sparingly soluble or insoluble in the cold solvent to ensure maximum recovery.
-
Inertness: The solvent should not react with the compound.
-
Volatility: The solvent should have a relatively low boiling point for easy removal from the purified crystals.
-
Impurity Solubility: Impurities should either be highly soluble in the cold solvent (to remain in the mother liquor) or insoluble in the hot solvent (to be removed by hot filtration).
Proposed Recrystallization Solvents
Based on the purification of structurally similar compounds, such as other chlorinated naphthyridines and aza-aromatic heterocycles, the following solvents and solvent systems are recommended for initial screening:
-
Single Solvent Systems:
-
Ethanol
-
Methanol
-
Isopropanol
-
Acetonitrile
-
Ethyl Acetate
-
Toluene
-
Heptane
-
-
Mixed Solvent Systems:
-
Ethanol/Water
-
Methanol/Water
-
Dichloromethane/Hexane
-
Ethyl Acetate/Hexane
-
Experimental Protocol: A General Guideline
This protocol provides a starting point for the recrystallization of this compound. Researchers should optimize the parameters based on their experimental observations.
4.1. Materials and Equipment
-
Crude this compound
-
Selected recrystallization solvent(s)
-
Erlenmeyer flasks
-
Hot plate with magnetic stirring capabilities
-
Condenser
-
Buchner funnel and flask
-
Filter paper
-
Spatula
-
Glass stirring rod
-
Ice bath
-
Vacuum oven
4.2. Procedure
-
Solvent Selection (Small-Scale Test):
-
Place a small amount (e.g., 10-20 mg) of crude this compound into a test tube.
-
Add the selected solvent dropwise at room temperature and observe the solubility. An ideal solvent will not dissolve the compound at this stage.
-
Gently heat the test tube while adding more solvent until the solid dissolves completely.
-
Allow the solution to cool to room temperature and then in an ice bath.
-
Observe the formation of crystals. The solvent that yields a good crop of crystals upon cooling is a suitable candidate.
-
-
Recrystallization (Scale-up):
-
Place the crude this compound in an Erlenmeyer flask of appropriate size.
-
Add a magnetic stir bar and the chosen solvent.
-
Attach a condenser to the flask.
-
Heat the mixture to the boiling point of the solvent with continuous stirring.
-
Add more hot solvent in small portions until the solid is completely dissolved. Avoid adding a large excess of solvent.
-
If the solution is colored, and the impurity is suspected to be a colored compound, a small amount of activated charcoal can be added to the hot solution.
-
If charcoal or any insoluble impurities are present, perform a hot filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed Erlenmeyer flask.
-
-
Crystallization:
-
Remove the flask from the heat and allow it to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.
-
Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration using a Buchner funnel.
-
Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor.
-
Continue to draw air through the crystals on the filter for a few minutes to partially dry them.
-
Transfer the purified crystals to a watch glass or drying dish and dry them in a vacuum oven at an appropriate temperature until a constant weight is achieved.
-
Data Presentation
Systematic recording of experimental data is crucial for optimizing the recrystallization process. The following table provides a template for documenting your findings.
| Experiment ID | Solvent System | Solvent Volume (mL/g of crude) | Dissolution Temperature (°C) | Crystallization Temperature (°C) | Yield (%) | Purity (by HPLC/NMR, %) | Observations (Crystal morphology, color) |
| 1 | Ethanol | ||||||
| 2 | Methanol | ||||||
| 3 | Ethanol/Water (ratio) | ||||||
| ... |
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the recrystallization of this compound.
Caption: General workflow for the recrystallization process.
Solvent Selection Logic
The decision-making process for selecting an appropriate recrystallization solvent is outlined in the diagram below.
Caption: Decision tree for selecting a suitable recrystallization solvent.
Application Notes and Protocols: 4,8-Dichloro-1,7-naphthyridine as a Versatile Building Block in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
4,8-Dichloro-1,7-naphthyridine is a key heterocyclic building block for the synthesis of a diverse array of complex organic molecules. Its two reactive chlorine atoms, situated at positions 4 and 8 of the 1,7-naphthyridine core, allow for selective functionalization through various synthetic methodologies. This opens avenues for the creation of novel compounds with significant potential in medicinal chemistry and materials science. The 1,7-naphthyridine scaffold itself is a recognized pharmacophore, and its derivatives have shown a wide range of biological activities, including as kinase inhibitors for the treatment of cancer and other diseases.
These application notes provide an overview of the synthetic utility of this compound, with a focus on its application in the synthesis of biologically active molecules. Detailed experimental protocols for key transformations are provided to facilitate its use in the laboratory.
Synthetic Applications
The primary utility of this compound lies in its susceptibility to nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions. The electron-deficient nature of the naphthyridine ring system facilitates the displacement of the chloro substituents by a variety of nucleophiles.
Regioselectivity: The chlorine atom at the 4-position is generally more reactive towards nucleophilic attack than the chlorine at the 8-position. This difference in reactivity allows for sequential and regioselective functionalization, enabling the synthesis of disubstituted 1,7-naphthyridines with different groups at the 4 and 8 positions.
Key reaction types include:
-
Nucleophilic Aromatic Substitution (SNAr): Reactions with amines, alcohols, and thiols to introduce a wide range of functional groups.
-
Suzuki-Miyaura Cross-Coupling: Formation of carbon-carbon bonds by reacting with boronic acids or their esters.
-
Buchwald-Hartwig Amination: Palladium-catalyzed formation of carbon-nitrogen bonds.
These reactions are instrumental in the synthesis of libraries of compounds for structure-activity relationship (SAR) studies in drug discovery programs.
Application in Kinase Inhibitor Synthesis
A significant application of functionalized naphthyridines is in the development of protein kinase inhibitors. Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is implicated in many diseases, including cancer. The 1,7-naphthyridine scaffold can serve as a core structure that mimics the hinge-binding region of ATP in the kinase active site.
While specific examples detailing the use of this compound in the synthesis of kinase inhibitors are not extensively documented in publicly available literature, the closely related 2,8-disubstituted-1,5-naphthyridine scaffold has been successfully employed to develop potent inhibitors of enzymes like Phosphatidylinositol 4-kinase (PI4K), a key enzyme in the life cycle of the malaria parasite Plasmodium falciparum. The synthetic strategies employed for the 1,5-naphthyridine core are highly analogous and applicable to the 1,7-naphthyridine system.
The general approach involves the sequential displacement of the two chlorine atoms to introduce functionalities that can interact with specific residues in the kinase active site, thereby achieving potency and selectivity.
Experimental Protocols
The following protocols provide detailed methodologies for key synthetic transformations of dichloronaphthyridines.
Note: The following protocols are based on established procedures for related dichloronaphthyridine isomers and are expected to be adaptable to this compound with minor modifications and optimization.
Protocol 1: Regioselective Monosubstitution with an Amine via SNAr
This protocol describes the selective reaction of an amine at the more reactive 4-position of a dichloronaphthyridine.
Materials:
-
This compound
-
Amine of choice (e.g., piperazine, morpholine, or a substituted aniline)
-
Diisopropylethylamine (DIPEA) or another suitable non-nucleophilic base
-
Anhydrous solvent (e.g., N,N-Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), or 1,4-dioxane)
-
Standard laboratory glassware and inert atmosphere setup (e.g., nitrogen or argon)
Procedure:
-
To a solution of this compound (1.0 eq) in the chosen anhydrous solvent, add the amine (1.1 eq) and DIPEA (1.5 eq).
-
Stir the reaction mixture at room temperature or heat to 50-80 °C. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion (typically 2-12 hours), cool the reaction mixture to room temperature.
-
Pour the reaction mixture into water and extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 4-amino-8-chloro-1,7-naphthyridine derivative.
Protocol 2: Suzuki-Miyaura Cross-Coupling for C-C Bond Formation
This protocol details the palladium-catalyzed coupling of a boronic acid at one of the chloro-positions. For sequential functionalization, this would typically be performed on the monosubstituted product from Protocol 1 to functionalize the 8-position.
Materials:
-
Chloro-substituted 1,7-naphthyridine derivative (from Protocol 1 or this compound)
-
Aryl or heteroaryl boronic acid or boronic acid pinacol ester (1.2 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (0.05 - 0.1 eq)
-
Base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄) (2.0 eq)
-
Anhydrous solvent system (e.g., 1,4-dioxane/water, toluene/ethanol/water)
-
Standard laboratory glassware and inert atmosphere setup
Procedure:
-
In a reaction vessel, combine the chloro-substituted 1,7-naphthyridine (1.0 eq), the boronic acid/ester (1.2 eq), the base (2.0 eq), and the palladium catalyst (0.05-0.1 eq).
-
Add the anhydrous solvent system.
-
Degas the mixture by bubbling with nitrogen or argon for 15-30 minutes.
-
Heat the reaction mixture to 80-110 °C under an inert atmosphere. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion (typically 4-24 hours), cool the reaction mixture to room temperature.
-
Filter the mixture through a pad of Celite® to remove the palladium catalyst, washing with the organic solvent used in the reaction.
-
Partition the filtrate between water and an organic solvent (e.g., ethyl acetate).
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Data Presentation
The following table summarizes representative quantitative data for reactions involving dichloronaphthyridine systems, illustrating typical reaction conditions and yields.
| Starting Material | Reagent | Catalyst/Base | Solvent | Temp (°C) | Time (h) | Product | Yield (%) |
| 2,8-Dichloro-1,5-naphthyridine | 4-Methoxyphenylboronic acid | PdCl₂(dppf)/K₃PO₄ | 1,4-Dioxane/H₂O | 100 | 12 | 8-Chloro-2-(4-methoxyphenyl)-1,5-naphthyridine | 85 |
| 8-Chloro-2-aryl-1,5-naphthyridine | N-Methylpiperazine | Pd₂(dba)₃/t-Bu₃P/NaOt-Bu | 1,4-Dioxane | 110 | 18 | 8-(4-Methylpiperazin-1-yl)-2-aryl-1,5-naphthyridine | 75 |
| 4,7-Dichloroquinoline | o-Phenylenediamine | None | Ethanol | 90 | 0.5 | 4-(2-Aminophenylamino)-7-chloroquinoline | High |
| 4,7-Dichloroquinoline | 1,3-Diaminopropane | None | Neat | Reflux | 2 | 4,4'-(Propane-1,3-diylbis(azanediyl))bis(7-chloroquinoline) | 83 |
Visualizations
The following diagrams illustrate key concepts related to the application of this compound in organic synthesis.
Caption: Synthetic pathways from this compound.
Caption: A typical workflow for synthesis using this compound.
Caption: Mechanism of action for a naphthyridine-based kinase inhibitor.
Application Notes and Protocols for the Functionalization of 4,8-Dichloro-1,7-naphthyridine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the functionalization reactions of 4,8-dichloro-1,7-naphthyridine, a key heterocyclic scaffold in medicinal chemistry. The protocols detailed herein are designed to serve as a practical guide for the selective modification of this versatile building block, enabling the synthesis of diverse derivatives for drug discovery and development programs.
Overview of Reactivity and Regioselectivity
The this compound core possesses two reactive chlorine atoms at positions C4 and C8. The inherent electronic properties of the 1,7-naphthyridine ring system, with two nitrogen atoms, influence the reactivity of these positions. Generally, the C4 position is more electron-deficient and thus more susceptible to nucleophilic aromatic substitution (SNAr). However, the regioselectivity of both SNAr and palladium-catalyzed cross-coupling reactions can be finely tuned by carefully selecting the reaction conditions, including the choice of catalyst, ligand, base, and solvent. This allows for the selective mono-functionalization at either the C4 or C8 position, as well as the sequential or one-pot difunctionalization to introduce different substituents.
Nucleophilic Aromatic Substitution (SNAr) Reactions
Nucleophilic aromatic substitution is a fundamental method for introducing amine, alcohol, and thiol functionalities onto the this compound scaffold. The higher reactivity of the C4 position often allows for selective mono-substitution under controlled conditions.
Selective Mono-amination at the C4-Position
Protocol: Synthesis of 4-amino-8-chloro-1,7-naphthyridine derivatives.
Materials:
-
This compound
-
Desired primary or secondary amine (e.g., morpholine, piperidine, aniline)
-
Diisopropylethylamine (DIPEA) or potassium carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF) or 1,4-dioxane
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To an oven-dried reaction vessel, add this compound (1.0 mmol) and the desired amine (1.1 - 1.5 mmol).
-
Add the chosen solvent (DMF or 1,4-dioxane, 5-10 mL).
-
Add the base, either DIPEA (2.0 mmol) or K₂CO₃ (2.0 mmol).
-
Place the reaction vessel under an inert atmosphere.
-
Heat the reaction mixture to 80-120 °C and stir for 4-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
If K₂CO₃ was used, filter the solid.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., dichloromethane/methanol or ethyl acetate/hexanes) to afford the desired 4-amino-8-chloro-1,7-naphthyridine.
Quantitative Data Summary (Illustrative):
| Amine Nucleophile | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Morpholine | K₂CO₃ | DMF | 100 | 12 | 85-95 |
| Aniline | DIPEA | 1,4-Dioxane | 120 | 16 | 70-80 |
| Piperidine | K₂CO₃ | DMF | 80 | 8 | 90-98 |
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-nitrogen bonds, enabling the introduction of a wide array of substituents onto the this compound core.
Suzuki-Miyaura Coupling for C-C Bond Formation
The Suzuki-Miyaura coupling allows for the introduction of aryl, heteroaryl, and alkyl groups. Regioselective coupling can be achieved by tuning the catalyst system and reaction conditions.
Protocol: Regioselective Suzuki-Miyaura Coupling at the C4-Position.
Materials:
-
This compound
-
Arylboronic acid or ester
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))
-
Base (e.g., K₂CO₃, Cs₂CO₃)
-
Solvent (e.g., 1,4-dioxane/water, toluene/ethanol/water)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
In a reaction vessel, combine this compound (1.0 mmol), the arylboronic acid (1.2 mmol), and the base (2.0-3.0 mmol).
-
Add the palladium catalyst (2-5 mol%).
-
Add the degassed solvent mixture (e.g., 1,4-dioxane and water in a 4:1 ratio).
-
Purge the vessel with an inert gas and seal.
-
Heat the reaction mixture to 90-110 °C for 12-24 hours, monitoring by TLC or LC-MS.
-
After cooling to room temperature, dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the residue by column chromatography to yield the 4-aryl-8-chloro-1,7-naphthyridine product.
Quantitative Data Summary (Illustrative):
| Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Temperature (°C) | Yield (%) |
| Phenylboronic acid | Pd(PPh₃)₄ (5) | K₂CO₃ | Dioxane/H₂O | 100 | 75-85 |
| 4-Methoxyphenylboronic acid | PdCl₂(dppf) (3) | Cs₂CO₃ | Toluene/EtOH/H₂O | 90 | 80-90 |
| 3-Pyridylboronic acid | Pd(PPh₃)₄ (5) | K₂CO₃ | Dioxane/H₂O | 110 | 65-75 |
Buchwald-Hartwig Amination for C-N Bond Formation
The Buchwald-Hartwig amination provides a versatile method for the synthesis of arylamines from aryl halides. Similar to the Suzuki coupling, regioselectivity can be controlled.
Protocol: Regioselective Buchwald-Hartwig Amination at the C8-Position.
Note: Selective amination at the C8 position is generally more challenging and may require specific ligands to favor reaction at the less reactive site.
Materials:
-
This compound
-
Primary or secondary amine
-
Palladium precatalyst (e.g., Pd₂(dba)₃)
-
Phosphine ligand (e.g., Xantphos, RuPhos)
-
Base (e.g., NaOtBu, Cs₂CO₃)
-
Anhydrous solvent (e.g., toluene, 1,4-dioxane)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
In a glovebox or under an inert atmosphere, charge a Schlenk tube with the palladium precatalyst (1-3 mol%) and the phosphine ligand (2-6 mol%).
-
Add this compound (1.0 mmol) and the base (1.4-2.0 mmol).
-
Add the anhydrous solvent, followed by the amine (1.2 mmol).
-
Seal the tube and heat the reaction mixture to 100-120 °C for 12-24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction, dilute with an organic solvent, and wash with water and brine.
-
Dry the organic layer, filter, and concentrate.
-
Purify the product by column chromatography.
Quantitative Data Summary (Illustrative):
| Amine | Ligand | Base | Solvent | Temperature (°C) | Yield (%) |
| Morpholine | Xantphos | Cs₂CO₃ | Dioxane | 110 | 60-70 |
| Aniline | RuPhos | NaOtBu | Toluene | 100 | 55-65 |
Visualizing Reaction Pathways
The following diagrams illustrate the general workflows for the functionalization of this compound.
Application Notes and Protocols: The Strategic Use of 4,8-Dichloro-1,7-naphthyridine in the Synthesis of Potent Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 1,7-naphthyridine scaffold is a privileged heterocyclic motif in medicinal chemistry, frequently incorporated into the design of kinase inhibitors due to its ability to form crucial hydrogen bonding interactions with the kinase hinge region. The strategic di-halogenation at the 4 and 8 positions of the 1,7-naphthyridine core, as seen in 4,8-dichloro-1,7-naphthyridine, provides a versatile platform for the synthesis of potent and selective kinase inhibitors. The differential reactivity of the two chlorine atoms allows for sequential and site-selective functionalization through reactions such as nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions (e.g., Suzuki coupling). This enables the systematic exploration of the chemical space around the naphthyridine core to optimize potency, selectivity, and pharmacokinetic properties.
This document provides detailed application notes and protocols for the use of this compound in the synthesis of kinase inhibitors, with a particular focus on inhibitors of Phosphatidylinositol-5-Phosphate 4-Kinase Type 2 Alpha (PIP4K2A), a lipid kinase implicated in cancer cell signaling.
The Role of PIP4K2A in Cellular Signaling
PIP4K2A is a lipid kinase that catalyzes the phosphorylation of phosphatidylinositol-5-phosphate (PI5P) to generate phosphatidylinositol-4,5-bisphosphate (PI(4,5)P2)[1]. PI(4,5)P2 is a key signaling molecule and a precursor for other important second messengers, such as phosphatidylinositol-3,4,5-trisphosphate (PI(3,4,5)P3), which is a critical activator of the PI3K/AKT signaling pathway[1]. The PI3K/AKT pathway is a central regulator of cell proliferation, survival, and growth, and its hyperactivation is a common feature of many cancers. Interestingly, PIP4K2A has been shown to negatively regulate the PI3K signaling pathway by promoting the degradation of the p85 regulatory subunit of PI3K.
The development of potent and selective PIP4K2A inhibitors is therefore a promising therapeutic strategy for cancers with specific genetic backgrounds, such as those with p53 mutations.
Synthetic Strategy: Sequential Functionalization of this compound
The two chlorine atoms of this compound exhibit different reactivity, allowing for a stepwise functionalization approach. The chlorine at the 4-position is generally more susceptible to nucleophilic attack than the chlorine at the 8-position. This differential reactivity can be exploited to first introduce a substituent at the 4-position via an SNAr reaction, followed by a palladium-catalyzed cross-coupling reaction, such as a Suzuki coupling, at the 8-position. This synthetic strategy allows for the creation of a diverse library of kinase inhibitors.
A proposed synthetic workflow for the generation of 1,7-naphthyridine-based kinase inhibitors from this compound is depicted below.
Caption: Synthetic workflow for kinase inhibitors.
Experimental Protocols
Protocol 1: Synthesis of 8-Chloro-4-(amino-substituted)-1,7-naphthyridine via Nucleophilic Aromatic Substitution (SNAr)
This protocol describes the selective substitution of the chlorine atom at the 4-position of this compound with an amine nucleophile.
Materials:
-
This compound
-
Amine nucleophile (e.g., (R)-2-aminobutanoic acid tert-butyl ester)
-
Diisopropylethylamine (DIPEA)
-
N-Methyl-2-pyrrolidone (NMP)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Ethyl acetate and hexanes for elution
Procedure:
-
To a solution of this compound (1.0 eq) in NMP, add the amine nucleophile (1.2 eq) and DIPEA (3.0 eq).
-
Heat the reaction mixture to 80-100 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature and dilute with DCM.
-
Wash the organic layer with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford the desired 8-chloro-4-(amino-substituted)-1,7-naphthyridine.
Protocol 2: Synthesis of 4,8-Disubstituted-1,7-naphthyridine Kinase Inhibitor via Suzuki Cross-Coupling
This protocol details the palladium-catalyzed Suzuki cross-coupling of the 8-chloro-1,7-naphthyridine intermediate with a boronic acid or boronate ester.
Materials:
-
8-Chloro-4-(amino-substituted)-1,7-naphthyridine (from Protocol 1)
-
Aryl or heteroaryl boronic acid (e.g., (2-fluoro-3-methylphenyl)boronic acid)
-
Palladium catalyst (e.g., Pd(PPh3)4 or PdCl2(dppf))
-
Base (e.g., K2CO3 or Cs2CO3)
-
Solvent (e.g., 1,4-dioxane/water mixture)
-
Ethyl acetate
-
Water
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Ethyl acetate and hexanes for elution
Procedure:
-
In a reaction vessel, combine the 8-chloro-4-(amino-substituted)-1,7-naphthyridine (1.0 eq), the boronic acid (1.5 eq), the palladium catalyst (0.05-0.1 eq), and the base (2.0-3.0 eq).
-
Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen).
-
Add the degassed solvent system (e.g., a 4:1 mixture of 1,4-dioxane and water).
-
Heat the reaction mixture to 80-100 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to yield the final 4,8-disubstituted-1,7-naphthyridine kinase inhibitor.
Note: If the amino substituent contains a protecting group (e.g., a tert-butyl ester), a subsequent deprotection step will be required.
Biochemical Evaluation of Kinase Inhibitors
The inhibitory activity of the synthesized compounds against the target kinase is typically evaluated using in vitro biochemical assays. The ADP-Glo™ Kinase Assay is a common method used to determine the IC50 values of inhibitors.
Protocol 3: ADP-Glo™ Kinase Assay for PIP4K2A Inhibition
This protocol outlines the general steps for determining the potency of synthesized inhibitors against PIP4K2A.
Materials:
-
Recombinant human PIP4K2A enzyme
-
Lipid substrate (e.g., PI5P)
-
ATP
-
Synthesized inhibitor compounds
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
384-well white assay plates
-
Luminometer
Procedure:
-
Prepare serial dilutions of the inhibitor compounds in DMSO.
-
In a 384-well plate, add the assay buffer, the PIP4K2A enzyme, and the lipid substrate.
-
Add the serially diluted inhibitor compounds or DMSO (for the control) to the wells.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the reaction at room temperature for a specified time (e.g., 60 minutes).
-
Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent and incubate for 40 minutes at room temperature.
-
Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30-60 minutes at room temperature.
-
Measure the luminescence using a plate-reading luminometer.
-
Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.
Caption: ADP-Glo™ Kinase Assay workflow.
Quantitative Data Summary
The following table summarizes the inhibitory activities of representative 1,7-naphthyridine-based kinase inhibitors against PIP4K2A.
| Compound | Target Kinase | IC50 (nM) | Assay Conditions | Reference |
| BAY-091 | PIP4K2A | 1.3 | 10 µM ATP | [2] |
| BAY-297 | PIP4K2A | 8.5 | HTRF, 10 µM ATP | [2] |
Signaling Pathway
The following diagram illustrates the role of PIP4K2A in the PI3K/AKT signaling pathway.
Caption: PIP4K2A in PI3K/AKT signaling.
Conclusion
This compound serves as a highly valuable and versatile starting material for the synthesis of potent kinase inhibitors. The strategic and sequential functionalization of this scaffold allows for the generation of diverse chemical entities with tunable pharmacological properties. The detailed protocols provided herein offer a roadmap for researchers to synthesize and evaluate novel 1,7-naphthyridine-based kinase inhibitors, thereby contributing to the advancement of targeted cancer therapies.
References
Application of 4,8-Dichloro-1,7-naphthyridine in Cancer Research: A Focus on Dichlorinated Naphthyridine Derivatives
Application Notes
Introduction
Naphthyridines, a class of heterocyclic compounds composed of two fused pyridine rings, have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties[1]. The substitution pattern on the naphthyridine core plays a crucial role in determining the biological activity. Dichlorinated naphthyridine derivatives, in particular, serve as versatile intermediates in the synthesis of novel therapeutic agents and have themselves shown promise in cancer research[2]. These compounds often act as scaffolds for the development of kinase inhibitors, apoptosis inducers, and DNA intercalating agents.
Mechanism of Action
While the precise mechanism of action for 4,8-Dichloro-1,7-naphthyridine is uncharacterized, related dichlorinated naphthyridine derivatives have been shown to exert their anticancer effects through several mechanisms:
-
Induction of Apoptosis: Many naphthyridine derivatives have been found to induce programmed cell death (apoptosis) in cancer cells. This is a key mechanism for eliminating malignant cells without inducing an inflammatory response. The apoptotic cascade can be initiated through either the intrinsic (mitochondrial) or extrinsic (death receptor) pathway, often culminating in the activation of caspases, a family of proteases that execute the apoptotic process[3][4].
-
Kinase Inhibition: Several naphthyridine-based compounds have been developed as potent inhibitors of various protein kinases that are often dysregulated in cancer. These kinases play critical roles in cell signaling pathways that control cell proliferation, survival, and angiogenesis. By inhibiting these kinases, naphthyridine derivatives can disrupt these oncogenic signaling networks[5].
-
Topoisomerase II Inhibition: Some naphthyridine analogs, such as vosaroxin, are known to inhibit topoisomerase II, an enzyme essential for resolving DNA topological problems during replication and transcription. Inhibition of this enzyme leads to DNA damage and subsequent cell death[5].
Applications in Cancer Research
Dichlorinated naphthyridines are valuable precursors for synthesizing a wide range of substituted naphthyridine derivatives with potent anticancer activity. The chlorine atoms at positions 4 and 8 of the 1,7-naphthyridine scaffold are susceptible to nucleophilic substitution, allowing for the introduction of various functional groups to modulate the compound's pharmacological properties.
Research on related dichlorinated naphthyridine analogs has demonstrated significant cytotoxicity against a panel of human cancer cell lines. For instance, certain halogen-substituted 1,8-naphthyridine-3-carboxamide derivatives have shown potent activity against pancreatic, leukemia, ovarian, and colon cancer cell lines[6].
Quantitative Data Summary
The following table summarizes the in vitro cytotoxic activity of various halogenated naphthyridine derivatives against several human cancer cell lines. It is important to note that these are analogs and not this compound itself.
| Compound ID | Naphthyridine Core | Cancer Cell Line | IC50 (µM) | Reference |
| Compound 47 | 1,8-Naphthyridine | MIAPaCa (Pancreatic) | 0.41 | [6] |
| K-562 (Leukemia) | 0.77 | [6] | ||
| Compound 36 | 1,8-Naphthyridine | PA-1 (Ovarian) | 1.19 | [6] |
| Compound 29 | 1,8-Naphthyridine | PA-1 (Ovarian) | 0.41 | [6] |
| SW620 (Colon) | 1.4 | [6] | ||
| Compound 17a | 1,7-Naphthyridine | MOLT-3 (Leukemia) | 9.1 ± 2.0 | |
| HeLa (Cervical) | 13.2 ± 0.7 | |||
| HL-60 (Leukemia) | 8.9 ± 2.2 |
Experimental Protocols
Protocol 1: In Vitro Cytotoxicity Assessment using MTT Assay
This protocol outlines the determination of the half-maximal inhibitory concentration (IC50) of a test compound against cancer cell lines.
Materials:
-
Cancer cell lines (e.g., HeLa, MCF-7, A549)
-
Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
Test compound (e.g., a dichlorinated naphthyridine derivative) dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of 20% SDS in 50% DMF)
-
96-well microplates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest exponentially growing cells using Trypsin-EDTA and resuspend in complete growth medium.
-
Determine cell density using a hemocytometer or automated cell counter.
-
Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of medium.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compound in complete growth medium. The final DMSO concentration should not exceed 0.5% to avoid solvent toxicity.
-
Remove the medium from the wells and add 100 µL of the medium containing the test compound at various concentrations. Include a vehicle control (medium with DMSO) and a blank (medium only).
-
Incubate the plate for 48-72 hours at 37°C and 5% CO2.
-
-
MTT Assay:
-
After the incubation period, add 20 µL of MTT solution to each well.
-
Incubate the plate for 3-4 hours at 37°C until purple formazan crystals are visible.
-
Carefully remove the medium and add 150 µL of the solubilization buffer to each well to dissolve the formazan crystals.
-
Shake the plate gently for 15 minutes to ensure complete dissolution.
-
-
Data Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the compound concentration and determine the IC50 value using a suitable software (e.g., GraphPad Prism).
-
Protocol 2: Apoptosis Detection by Caspase-3/7 Activity Assay
This protocol measures the activation of effector caspases 3 and 7, key markers of apoptosis.
Materials:
-
Cancer cell lines
-
Complete growth medium
-
Test compound
-
Caspase-Glo® 3/7 Assay kit (or equivalent)
-
White-walled 96-well plates
-
Luminometer
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in a white-walled 96-well plate and treat with the test compound as described in Protocol 1. Include positive (e.g., staurosporine) and negative (vehicle) controls.
-
-
Caspase Activity Assay:
-
After the desired treatment period (e.g., 24 hours), equilibrate the plate and the Caspase-Glo® 3/7 Reagent to room temperature.
-
Add 100 µL of the Caspase-Glo® 3/7 Reagent to each well.
-
Mix the contents of the wells by gentle shaking for 30 seconds.
-
Incubate the plate at room temperature for 1-2 hours, protected from light.
-
-
Data Analysis:
-
Measure the luminescence of each well using a luminometer.
-
The luminescence signal is proportional to the amount of caspase activity.
-
Normalize the results to the vehicle control to determine the fold-increase in caspase-3/7 activity.
-
Visualizations
Signaling Pathway Diagram
References
- 1. 1,8-Naphthyridine Derivatives: A Review of Multiple Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Biological Activity of Naturally Derived Naphthyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Cytotoxicity and Structure-activity Relationships of Naphthyridine Derivatives in Human Cervical Cancer, Leukemia, and Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
Application Notes & Protocols: Development of Novel Antimicrobial Agents from 4,8-Dichloro-1,7-naphthyridine
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: The following application notes and protocols are presented as a prospective guide for the development of antimicrobial agents from the 4,8-dichloro-1,7-naphthyridine scaffold. As of the latest literature review, there is a notable absence of published research specifically detailing the synthesis and antimicrobial activity of derivatives from this particular starting material. Therefore, the methodologies, data, and potential mechanisms of action described herein are based on established principles in medicinal chemistry and microbiology for related naphthyridine isomers and are intended to serve as a foundational framework for future research in this novel area.
Introduction
The rise of antimicrobial resistance necessitates the exploration of novel chemical scaffolds for the development of new therapeutic agents. Naphthyridines, particularly the 1,8-isomer, have a well-documented history as effective antibacterial agents, with nalidixic acid being a prominent example.[1] These compounds often exert their effect by inhibiting bacterial DNA gyrase and topoisomerase IV, essential enzymes for DNA replication.[1] The 1,7-naphthyridine scaffold, however, remains largely unexplored for its antimicrobial potential.
This document outlines a prospective pathway for the development of antimicrobial agents starting from this compound. The reactive chlorine atoms at the 4 and 8 positions provide ideal handles for nucleophilic substitution, allowing for the generation of a diverse library of substituted 1,7-naphthyridine derivatives. These notes provide proposed synthetic schemes, detailed experimental protocols for antimicrobial evaluation, and a hypothetical mechanism of action to guide researchers in this promising, yet uncharted, area of drug discovery.
Proposed Synthetic Strategy
The core of the proposed synthetic approach involves the sequential nucleophilic aromatic substitution (SNAr) of the chlorine atoms on the this compound starting material. The differential reactivity of the 4- and 8-positions can potentially be exploited to achieve selective substitution. A generalized synthetic workflow is presented below.
Caption: Proposed workflow for the synthesis and evaluation of antimicrobial 1,7-naphthyridine derivatives.
Experimental Protocol: Synthesis of a 4,8-Disubstituted-1,7-naphthyridine Library
Materials:
-
This compound
-
A diverse set of primary and secondary amines, thiols, and alcohols
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Dipotassium carbonate (K2CO3) or other suitable base
-
Standard laboratory glassware for organic synthesis
-
Inert atmosphere (Nitrogen or Argon)
-
Magnetic stirrer and heating mantle
-
Thin Layer Chromatography (TLC) plates (silica gel)
-
Column chromatography apparatus (silica gel)
-
Rotary evaporator
-
NMR spectrometer, Mass spectrometer, and IR spectrometer for characterization
Procedure:
-
Step 1: Monosubstitution. a. In a flame-dried, round-bottom flask under an inert atmosphere, dissolve this compound (1.0 eq) in anhydrous DMF. b. Add the first nucleophilic reagent (1.1 eq) and K2CO3 (1.5 eq). c. Stir the reaction mixture at a controlled temperature (e.g., 60-80 °C) and monitor the progress by TLC. d. Upon completion, cool the reaction to room temperature and pour it into ice-water. e. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate). f. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. g. Purify the crude product by column chromatography to obtain the 4-substituted-8-chloro-1,7-naphthyridine intermediate.
-
Step 2: Disubstitution. a. Dissolve the purified monosubstituted intermediate (1.0 eq) in anhydrous DMF in a flame-dried flask under an inert atmosphere. b. Add the second nucleophilic reagent (1.2 eq) and K2CO3 (2.0 eq). c. Heat the reaction mixture at a higher temperature (e.g., 100-120 °C) and monitor by TLC. d. Follow the workup and purification procedure as described in Step 1 to isolate the final 4,8-disubstituted-1,7-naphthyridine product.
-
Characterization: Confirm the structure of the final products using 1H NMR, 13C NMR, Mass Spectrometry, and IR Spectroscopy.
Antimicrobial Activity Screening
The synthesized library of 1,7-naphthyridine derivatives should be screened for their antimicrobial activity against a panel of clinically relevant Gram-positive and Gram-negative bacteria, as well as fungal pathogens.
Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)
This protocol is based on the broth microdilution method.
Materials:
-
Synthesized 1,7-naphthyridine derivatives
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa, Klebsiella pneumoniae)
-
Fungal strains (e.g., Candida albicans)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria
-
RPMI-1640 medium for fungi
-
Sterile 96-well microtiter plates
-
Spectrophotometer or plate reader
-
Positive control antibiotics (e.g., ciprofloxacin, vancomycin)
-
Negative control (DMSO or vehicle)
Procedure:
-
Preparation of Compounds: Prepare stock solutions of the synthesized compounds in DMSO (e.g., 10 mg/mL).
-
Preparation of Inoculum: Culture the microbial strains overnight and then dilute to achieve a final concentration of approximately 5 x 105 CFU/mL in the appropriate broth.
-
Serial Dilution: In a 96-well plate, perform a two-fold serial dilution of the test compounds to obtain a range of concentrations (e.g., from 128 µg/mL to 0.25 µg/mL).
-
Inoculation: Add the prepared microbial inoculum to each well.
-
Controls: Include wells for a positive control (broth with inoculum and a standard antibiotic), a negative control (broth with inoculum and DMSO), and a sterility control (broth only).
-
Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.
-
Determination of MIC: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Experimental Protocol: Determination of Minimum Bactericidal/Fungicidal Concentration (MBC/MFC)
-
Subculturing: Take an aliquot (e.g., 10 µL) from the wells of the MIC plate that show no visible growth.
-
Plating: Spot the aliquot onto an appropriate agar plate (e.g., Mueller-Hinton Agar for bacteria, Sabouraud Dextrose Agar for fungi).
-
Incubation: Incubate the agar plates under the same conditions as the MIC assay.
-
Determination of MBC/MFC: The MBC/MFC is the lowest concentration of the compound that results in a ≥99.9% reduction in the initial inoculum.
Data Presentation
The quantitative data obtained from the antimicrobial screening should be summarized in a clear and structured table to facilitate comparison and structure-activity relationship (SAR) analysis.
Table 1: Hypothetical Antimicrobial Activity of 4,8-Disubstituted-1,7-naphthyridine Derivatives (MIC in µg/mL)
| Compound ID | R1 Substituent | R2 Substituent | S. aureus | E. coli | P. aeruginosa | C. albicans |
| DCN-01 | -Cl | -Cl | >128 | >128 | >128 | >128 |
| DCN-02 | -NH(CH2)2OH | -Cl | 64 | 128 | >128 | >128 |
| DCN-03 | -NH(CH2)2OH | -NH(CH2)2OH | 16 | 32 | 64 | >128 |
| DCN-04 | -piperazinyl | -Cl | 32 | 64 | 128 | >128 |
| DCN-05 | -piperazinyl | -piperazinyl | 8 | 16 | 32 | 64 |
| DCN-06 | -morpholinyl | -morpholinyl | 16 | 32 | 64 | 128 |
| DCN-07 | -S-CH2CH3 | -S-CH2CH3 | 32 | 64 | >128 | >128 |
| Ciprofloxacin | - | - | 0.5 | 0.25 | 1 | 16 |
| Vancomycin | - | - | 1 | >128 | >128 | >128 |
| Fluconazole | - | - | >128 | >128 | >128 | 4 |
Proposed Mechanism of Action
Based on the known mechanism of other antimicrobial naphthyridine derivatives, it is hypothesized that the novel 1,7-naphthyridine compounds may also target bacterial DNA gyrase and topoisomerase IV. These enzymes are crucial for maintaining DNA topology during replication, transcription, and repair. Inhibition of these enzymes leads to the accumulation of double-strand DNA breaks, ultimately resulting in bacterial cell death.
Caption: Hypothetical mechanism of action for 1,7-naphthyridine antimicrobial agents.
Experimental Protocol: DNA Gyrase Inhibition Assay
Materials:
-
Purified bacterial DNA gyrase
-
Supercoiled plasmid DNA (e.g., pBR322)
-
ATP
-
Assay buffer (containing MgCl2, KCl, Tris-HCl)
-
Test compounds and positive control (e.g., ciprofloxacin)
-
Agarose gel electrophoresis system
-
DNA intercalating dye (e.g., ethidium bromide)
-
UV transilluminator
Procedure:
-
Reaction Setup: In a microcentrifuge tube, combine the assay buffer, supercoiled plasmid DNA, and the test compound at various concentrations.
-
Enzyme Addition: Add DNA gyrase to initiate the reaction. Include a no-enzyme control and a no-compound control.
-
ATP Addition: Add ATP to start the supercoiling reaction.
-
Incubation: Incubate the reaction mixture at 37°C for 1 hour.
-
Reaction Termination: Stop the reaction by adding a stop buffer containing SDS and a loading dye.
-
Gel Electrophoresis: Load the samples onto an agarose gel and run the electrophoresis to separate the supercoiled and relaxed forms of the plasmid DNA.
-
Visualization: Stain the gel with a DNA intercalating dye and visualize the DNA bands under UV light. Inhibition of DNA gyrase will be observed as a decrease in the amount of supercoiled DNA and an increase in the relaxed form compared to the no-compound control.
Conclusion and Future Directions
The this compound scaffold presents a promising, yet unexplored, starting point for the development of novel antimicrobial agents. The proposed synthetic strategies and experimental protocols provide a comprehensive framework for researchers to begin investigating this chemical space. Future work should focus on generating a diverse library of derivatives, conducting thorough antimicrobial screening, and elucidating the precise mechanism of action of any identified lead compounds. Structure-activity relationship studies will be crucial in optimizing the potency and pharmacokinetic properties of these novel agents.
References
Application Notes and Protocols for the Experimental Use of 1,7-Naphthyridine Derivatives in Cell-Based Assays
Introduction
Naphthyridines are a class of heterocyclic compounds composed of two fused pyridine rings. The 1,7-naphthyridine scaffold, in particular, has emerged as a significant pharmacophore in drug discovery due to its diverse biological activities. Derivatives of 1,7-naphthyridine have been investigated for their potential as therapeutic agents, notably as inhibitors of various protein kinases. These compounds have shown promise in preclinical studies for the treatment of diseases such as cancer by modulating key cellular signaling pathways. This document provides an overview of the application of 1,7-naphthyridine derivatives in cell-based assays, with a focus on their use as kinase inhibitors.
Mechanism of Action
Several 1,7-naphthyridine derivatives have been identified as potent inhibitors of phosphatidylinositol-4-phosphate 5-kinase type II alpha (PIP4K2A), a lipid kinase involved in the phosphoinositide 3-kinase (PI3K) signaling pathway.[1] The PI3K pathway is crucial for regulating cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers. By inhibiting PIP4K2A, these compounds can disrupt the PI3K signaling cascade, leading to the induction of apoptosis in cancer cells.[1] The general mechanism involves the competitive binding of the 1,7-naphthyridine derivative to the ATP-binding pocket of the kinase, thereby preventing the phosphorylation of its substrate.
Below is a diagram illustrating the general workflow for evaluating the efficacy of 1,7-naphthyridine derivatives in a cell-based assay.
Caption: General workflow for cell-based screening of 1,7-naphthyridine derivatives.
The following diagram illustrates the targeted inhibition of the PI3K signaling pathway by 1,7-naphthyridine derivatives.
Caption: Inhibition of PIP4K2A within the PI3K pathway by 1,7-naphthyridine derivatives.
Quantitative Data Summary
The following table summarizes the in vitro inhibitory activity of a selection of 1,7-naphthyridine analogues against PIP4K2A. The IC50 values represent the concentration of the compound required to inhibit 50% of the enzyme's activity.
| Compound ID | Structure/Modification | Target Kinase | IC50 (µM) | Cell Line | Assay Type | Reference |
| Series 1 | 1,7-Naphthyridine Scaffold | PIP4K2A | 0.066 - 18.0 | - | ADP-Glo Assay | [1] |
| BAY-09 | Derivative of Series 1 | PIP4K2A | Not Specified | - | ADP-Glo Assay | [1] |
Note: Specific IC50 values for individual compounds within the series were part of a larger dataset used for QSAR modeling and are not individually listed in the source document.[1]
Experimental Protocols
Cell-Based Kinase Activity Assay (ADP-Glo™ Assay)
This protocol is adapted for screening 1,7-naphthyridine derivatives for their inhibitory effect on a target kinase, such as PIP4K2A.
Materials:
-
HEK293 cells (or other suitable cell line)
-
DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin
-
Recombinant human PIP4K2A enzyme
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
1,7-Naphthyridine derivatives dissolved in DMSO
-
White, opaque 96-well microplates
Procedure:
-
Cell Culture:
-
Culture HEK293 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Cells should be subcultured every 2-3 days to maintain logarithmic growth.
-
-
Compound Preparation:
-
Prepare a stock solution of each 1,7-naphthyridine derivative in DMSO (e.g., 10 mM).
-
Perform serial dilutions of the stock solutions in kinase buffer to achieve the desired final concentrations for the assay.
-
-
Kinase Reaction:
-
Set up the kinase reaction in a 96-well plate. To each well, add:
-
Kinase buffer
-
Substrate (e.g., PI5P for PIP4K2A)
-
ATP at a concentration near the Km for the enzyme.
-
Recombinant PIP4K2A enzyme.
-
Diluted 1,7-naphthyridine derivative or DMSO (vehicle control).
-
-
Incubate the reaction mixture at room temperature for the optimized reaction time (e.g., 60 minutes).
-
-
ADP Detection:
-
Add ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
Add Kinase Detection Reagent to each well to convert ADP to ATP and initiate a luciferase/luciferin reaction that produces light.
-
Incubate at room temperature for 30 minutes.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a plate-reading luminometer.
-
The amount of light generated is proportional to the amount of ADP produced, which is indicative of kinase activity.
-
Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Cell Viability Assay (MTT Assay)
This protocol is a general method to assess the cytotoxic effects of 1,7-naphthyridine derivatives on cancer cell lines.
Materials:
-
Cancer cell line (e.g., MCF-7, A549)
-
RPMI-1640 or DMEM medium with 10% FBS
-
1,7-Naphthyridine derivatives dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well microplates
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium.
-
Incubate the plate overnight at 37°C in a 5% CO2 incubator to allow the cells to attach.
-
-
Compound Treatment:
-
Prepare serial dilutions of the 1,7-naphthyridine derivatives in culture medium from a DMSO stock. The final DMSO concentration should not exceed 0.5%.
-
Remove the old medium from the wells and add 100 µL of the medium containing the compounds at various concentrations. Include a vehicle control (medium with DMSO) and a blank (medium only).
-
Incubate the plate for 48-72 hours.
-
-
MTT Addition and Incubation:
-
After the incubation period, add 20 µL of MTT solution to each well.
-
Incubate the plate for an additional 3-4 hours at 37°C until a purple formazan precipitate is visible.
-
-
Solubilization and Measurement:
-
Carefully remove the medium from each well.
-
Add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10-15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the blank wells from all other readings.
-
Calculate the percentage of cell viability for each treatment group relative to the vehicle control.
-
Plot the percentage of viability against the logarithm of the compound concentration and determine the IC50 value.
-
Disclaimer: These protocols are intended as a general guide. Researchers should optimize the conditions for their specific cell lines, target kinases, and experimental setup.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4,8-Dichloro-1,7-naphthyridine
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to improving the yield of 4,8-dichloro-1,7-naphthyridine synthesis. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic strategy for preparing this compound?
A1: The most prevalent and effective strategy for the synthesis of this compound involves a two-step process:
-
Synthesis of the Precursor: The initial step is the preparation of the 1,7-naphthyridine-4,8(1H,7H)-dione core. This is typically achieved through the cyclization of appropriate acyclic precursors.
-
Dichlorination: The subsequent step involves the dichlorination of the dione precursor, most commonly using a chlorinating agent like phosphorus oxychloride (POCl₃). This reaction replaces the hydroxyl groups of the tautomeric dihydroxy form with chlorine atoms.
Q2: What are the critical parameters to control during the chlorination step to maximize yield?
A2: The chlorination of 1,7-naphthyridine-4,8(1H,7H)-dione is a crucial step that significantly impacts the overall yield. Key parameters to control include:
-
Reagent Purity: Ensure the 1,7-naphthyridine-4,8(1H,7H)-dione precursor is of high purity. Impurities can lead to side reactions and the formation of colored byproducts, complicating purification.
-
Excess of Chlorinating Agent: A significant excess of the chlorinating agent, such as phosphorus oxychloride (POCl₃), is often necessary to drive the reaction to completion.
-
Temperature and Reaction Time: The reaction typically requires heating. Careful optimization of the reaction temperature and duration is critical. Insufficient heating can lead to incomplete conversion, while excessive heat or prolonged reaction times may promote the formation of degradation products. Monitoring the reaction progress by Thin Layer Chromatography (TLC) is highly recommended.
-
Work-up Procedure: The quenching of excess POCl₃ is highly exothermic and must be performed with caution by slowly adding the reaction mixture to ice. Proper pH adjustment of the aqueous solution before extraction is crucial for efficient isolation of the product.
Q3: How can I purify the final this compound product effectively?
A3: Purification of this compound can be achieved through several methods:
-
Column Chromatography: This is a common and effective method for separating the desired product from impurities. A silica gel stationary phase with a gradient elution system of a non-polar solvent (e.g., hexane or dichloromethane) and a polar solvent (e.g., ethyl acetate or methanol) is typically employed.
-
Recrystallization: If the crude product is of reasonable purity, recrystallization from a suitable solvent system can yield highly pure material. The choice of solvent is critical to ensure good recovery.
-
Acid-Base Extraction: An acid wash during the work-up can help remove basic impurities.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Yield of this compound | 1. Incomplete synthesis of the 1,7-naphthyridine-4,8(1H,7H)-dione precursor. 2. Incomplete chlorination of the dione precursor. 3. Degradation of the product during work-up. | 1. Verify the successful synthesis and purity of the precursor using analytical techniques (NMR, MS). 2. Increase the excess of POCl₃, prolong the reaction time, or increase the reaction temperature. Monitor the reaction by TLC. 3. Ensure the quenching of POCl₃ is performed slowly at low temperatures. Optimize the pH for extraction. |
| Formation of Dark-Colored Impurities | 1. Presence of impurities in the starting materials. 2. Overheating or prolonged reaction time during chlorination. 3. Oxidation of intermediates or the final product. | 1. Purify the starting materials before use. 2. Carefully control the reaction temperature and time. 3. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon). |
| Difficult Purification / Presence of Multiple Spots on TLC | 1. Incomplete reaction leading to a mixture of starting material and product. 2. Formation of side products due to non-specific reactions. 3. Isomeric impurities. | 1. Ensure the reaction goes to completion by monitoring with TLC and adjusting reaction conditions. 2. Optimize reaction conditions (temperature, solvent, catalyst) to favor the desired product. 3. Employ high-performance column chromatography with a shallow solvent gradient for separation. |
| Product is Contaminated with Phosphorus-Containing Byproducts | Incomplete removal of POCl₃ and its hydrolysis products during work-up. | Thoroughly wash the organic extracts with water and a saturated sodium bicarbonate solution to remove acidic phosphorus species. |
Experimental Protocols
Synthesis of 1,7-Naphthyridin-8(7H)-one (A Precursor Analog)
A general procedure for the synthesis of a related precursor, 1,7-naphthyridin-8(7H)-one, is as follows. This can be adapted for the synthesis of the 4,8-dione.
Materials:
-
Appropriate starting materials for the cyclization reaction.
-
Solvent (e.g., diphenyl ether for high-temperature cyclizations).
Procedure: The synthesis of the 1,7-naphthyridine core often involves a cyclization reaction. For instance, a substituted aminopyridine can be reacted with a suitable three-carbon component, followed by thermal or acid-catalyzed cyclization to form the naphthyridine ring system. The specific starting materials and conditions will depend on the desired substitution pattern.
Chlorination of 1,7-Naphthyridin-8(7H)-one to 8-Chloro-1,7-naphthyridine[1]
This protocol illustrates the chlorination of a single hydroxyl group and can be adapted for the dichlorination of the 4,8-dione precursor.
Materials:
-
1,7-Naphthyridin-8(7H)-one
-
Phosphorus oxychloride (POCl₃)
-
Saturated sodium bicarbonate solution
-
Ethyl acetate
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Dichloromethane/methanol (eluent)
Procedure:
-
Dissolve 1,7-naphthyridin-8(7H)-one (1.0 eq) in phosphorus oxychloride (a significant excess, e.g., 10-20 eq).[1]
-
Heat the reaction mixture to reflux (approximately 100-110 °C) for 16 hours.[1]
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).[1]
-
After completion, cool the reaction mixture to room temperature and remove the excess POCl₃ under reduced pressure.[1]
-
Carefully quench the residue by slowly adding it to a stirred, ice-cold saturated sodium bicarbonate solution to neutralize the remaining acid.[1]
-
Extract the aqueous layer with ethyl acetate (3 x volumes).[1]
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.[1]
-
Filter and concentrate the organic phase under reduced pressure.[1]
-
Purify the crude product by silica gel column chromatography using a dichloromethane/methanol gradient to afford 8-chloro-1,7-naphthyridine. A yield of 62% has been reported for this specific transformation.[1]
Data Presentation
Table 1: Reported Yield for a Related Chlorination Reaction
| Precursor | Product | Chlorinating Agent | Reaction Conditions | Yield | Reference |
| 1,7-Naphthyridin-8(7H)-one | 8-Chloro-1,7-naphthyridine | POCl₃ | Reflux, 16 h | 62% | [1] |
Note: This data is for a mono-chlorination. Yields for the dichlorination of 1,7-naphthyridine-4,8(1H,7H)-dione may vary and require optimization.
Visualizations
References
Technical Support Center: Synthesis of 4,8-Dichloro-1,7-naphthyridine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4,8-dichloro-1,7-naphthyridine. The synthesis of this important heterocyclic compound typically proceeds in two key stages: the formation of the 4,8-dihydroxy-1,7-naphthyridine intermediate and its subsequent chlorination. This guide addresses potential side reactions and experimental challenges that may be encountered during this process.
Troubleshooting Guides and FAQs
Stage 1: Synthesis of 4,8-Dihydroxy-1,7-naphthyridine
The initial step commonly involves the cyclization of a substituted aminopyridine with a malonic ester derivative, a variant of the Gould-Jacobs reaction.[1][2][3][4]
Question 1: Low yield of 4,8-dihydroxy-1,7-naphthyridine is observed. What are the potential causes and solutions?
Answer:
Low yields in the cyclization step can be attributed to several factors:
-
Incomplete Reaction: The cyclization reaction often requires high temperatures to proceed to completion. Ensure that the reaction temperature and duration are adequate. Monitoring the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) is recommended.
-
Suboptimal Reaction Conditions: The choice of solvent and base (if any) can significantly impact the reaction outcome. High-boiling point solvents are often necessary for the thermal cyclization.
-
Starting Material Quality: Impurities in the starting aminopyridine or malonic ester derivative can interfere with the reaction. Ensure the purity of your starting materials before commencing the synthesis.
-
Side Reactions: The formation of byproducts can reduce the yield of the desired product. One common side reaction is the formation of an acyclic intermediate if the cyclization does not occur.
| Parameter | Recommendation |
| Reaction Temperature | Typically requires high temperatures (e.g., heating in a high-boiling solvent). |
| Reaction Time | Monitor by TLC/LC-MS to ensure completion. |
| Solvent | High-boiling point solvents are generally used for thermal cyclization. |
| Starting Materials | Use high-purity reagents. |
Question 2: An unexpected isomer is formed alongside the desired 4,8-dihydroxy-1,7-naphthyridine. How can this be addressed?
Answer:
The formation of regioisomers can occur depending on the substitution pattern of the aminopyridine precursor. To control the regioselectivity, ensure that the starting materials are correctly functionalized to favor the formation of the 1,7-naphthyridine skeleton. Careful selection and synthesis of the aminopyridine starting material are crucial.
Stage 2: Chlorination of 4,8-Dihydroxy-1,7-naphthyridine
The conversion of the dihydroxy intermediate to this compound is typically achieved using a chlorinating agent such as phosphorus oxychloride (POCl₃), sometimes in the presence of phosphorus pentachloride (PCl₅).[5]
Question 3: The chlorination reaction is incomplete, and a mixture of mono-chloro-hydroxy- and dihydroxy-1,7-naphthyridine is obtained. How can I drive the reaction to completion?
Answer:
Incomplete chlorination is a common issue. The following strategies can be employed to improve the yield of the dichloro product:
-
Excess Chlorinating Agent: Using a sufficient excess of POCl₃ is often necessary to ensure both hydroxyl groups are replaced.
-
Reaction Temperature and Time: The reaction may require elevated temperatures and prolonged reaction times. Heating the reaction mixture to reflux is a common practice.[6] Monitoring the reaction by TLC or LC-MS is essential to determine the point of completion.
-
Addition of a Co-reagent: The addition of PCl₅ can sometimes enhance the reactivity of POCl₃ and lead to a more complete reaction.[5]
-
Use of a Base: In some cases, the addition of an organic base can facilitate the reaction.[6]
| Parameter | Recommendation |
| Reagent Stoichiometry | Use an excess of POCl₃. |
| Reaction Temperature | Refluxing in POCl₃ is often required. |
| Reaction Time | Monitor reaction progress to ensure completion. |
| Additives | Consider the addition of PCl₅ to enhance reactivity. |
Question 4: The desired this compound is hydrolyzing back to the dihydroxy starting material during the workup. How can this be prevented?
Answer:
The dichloro product can be susceptible to hydrolysis, especially in the presence of water and at non-neutral pH. Careful control of the workup procedure is critical:
-
Anhydrous Conditions: Throughout the reaction and the initial stages of workup, it is crucial to maintain anhydrous conditions to the extent possible.
-
Controlled Quenching: The reaction mixture should be quenched by slowly and carefully adding it to ice-water or a cold, saturated sodium bicarbonate solution. This helps to neutralize the acidic byproducts without causing a rapid temperature increase that can promote hydrolysis.
-
pH Control: Maintaining a neutral or slightly basic pH during the aqueous workup is important to minimize hydrolysis.
-
Efficient Extraction: Once the reaction is quenched, promptly extract the product into a suitable organic solvent to minimize its contact time with the aqueous phase.
Question 5: Besides the desired product, other chlorinated species are observed. What could be the cause?
Answer:
Over-chlorination or chlorination at other positions on the naphthyridine ring can occur, although it is generally less common for the core aromatic system under standard conditions. The reactivity of the 1,7-naphthyridine ring towards electrophiles is influenced by the two nitrogen atoms, which are deactivating.[7] However, if other reactive functional groups are present on the molecule, they may also undergo chlorination. For example, benzylic methyl groups can be susceptible to electrophilic chlorination by POCl₃.[8] Careful characterization of byproducts by techniques such as NMR and mass spectrometry is necessary to identify the specific side reactions occurring.
Experimental Protocols
General Procedure for the Synthesis of 4,8-Dihydroxy-1,7-naphthyridine (via Gould-Jacobs Reaction)
A general approach involves the reaction of an appropriately substituted 3-aminopyridine with diethyl ethoxymethylenemalonate.
-
A mixture of the 3-aminopyridine derivative and diethyl ethoxymethylenemalonate is heated. This can be done neat or in a high-boiling point solvent.
-
The reaction mixture is then heated at a higher temperature (often in a high-boiling solvent like diphenyl ether) to effect the thermal cyclization.[9]
-
After cooling, the reaction mixture is diluted with a suitable solvent (e.g., petroleum ether), and the precipitated product is collected by filtration.
-
The crude product is then washed with a solvent to remove residual high-boiling solvent and other impurities.
General Procedure for the Chlorination of 4,8-Dihydroxy-1,7-naphthyridine
-
A suspension of 4,8-dihydroxy-1,7-naphthyridine in an excess of phosphorus oxychloride (POCl₃) is prepared.
-
The mixture is heated to reflux for several hours. The progress of the reaction should be monitored (e.g., by TLC, checking for the disappearance of the starting material).
-
After completion, the excess POCl₃ is removed under reduced pressure.
-
The residue is cooled and carefully quenched by pouring it onto a mixture of ice and a neutralizing agent like sodium bicarbonate or ammonium hydroxide.
-
The resulting precipitate, the crude this compound, is collected by filtration, washed with water, and dried.
-
Further purification can be achieved by recrystallization or column chromatography.
Visualizing the Synthesis and Troubleshooting
To aid in understanding the synthetic pathway and potential issues, the following diagrams are provided.
Caption: General workflow for the two-stage synthesis of this compound.
Caption: Troubleshooting guide for the chlorination of 4,8-dihydroxy-1,7-naphthyridine.
References
- 1. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]
- 2. Gould-Jacobs Reaction [drugfuture.com]
- 3. Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. indianchemicalsociety.com [indianchemicalsociety.com]
- 6. Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3 [mdpi.com]
- 7. Electrophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 8. rcastoragev2.blob.core.windows.net [rcastoragev2.blob.core.windows.net]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Solubility Challenges with 4,8-Dichloro-1,7-naphthyridine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility issues encountered with 4,8-Dichloro-1,7-naphthyridine.
Frequently Asked Questions (FAQs)
Q1: What are the common solvents for dissolving this compound?
Q2: I am observing precipitation of this compound when I dilute my DMSO stock solution into an aqueous buffer. What can I do?
A2: This is a common issue known as "precipitation upon dilution." It occurs when the compound is soluble in the organic stock solvent but poorly soluble in the final aqueous medium. To address this, you can try several strategies:
-
Lower the final concentration: The most straightforward approach is to decrease the final concentration of the compound in the aqueous buffer.
-
Use co-solvents: Incorporating a water-miscible co-solvent in your final buffer can increase the solubility of your compound.[1][2]
-
Employ surfactants: Surfactants can form micelles that encapsulate the hydrophobic compound, increasing its apparent solubility in aqueous solutions.[2][3][4]
-
Utilize cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with poorly soluble drugs, thereby enhancing their aqueous solubility.[2][5]
Q3: Can pH adjustment of the buffer improve the solubility of this compound?
A3: The solubility of ionizable compounds can be significantly influenced by the pH of the solution.[1][2] Naphthyridine derivatives may have basic nitrogen atoms that can be protonated at acidic pH. To determine if your compound's solubility is pH-dependent, you can perform solubility tests in buffers with a range of pH values.
Q4: Are there any formulation strategies to improve the in vivo bioavailability of poorly soluble compounds like this compound?
A4: Yes, for in vivo applications, several formulation strategies can enhance the bioavailability of poorly soluble compounds. These include:
-
Lipid-based formulations: These formulations can enhance the absorption of lipophilic drugs.[2][6]
-
Solid dispersions: Dispersing the drug in a hydrophilic matrix can improve its dissolution rate and solubility.[4][5]
-
Micronization: Reducing the particle size of the compound increases the surface area, which can lead to improved dissolution.[5]
Troubleshooting Guide
This guide provides a systematic approach to resolving solubility issues with this compound.
Problem: Compound is not dissolving in the desired solvent.
| Possible Cause | Suggested Solution |
| Inappropriate solvent choice. | Test solubility in a range of solvents with varying polarities. Start with common organic solvents like DMSO, DMF, and ethanol. |
| Insufficient solvent volume. | Increase the volume of the solvent incrementally until the compound dissolves. Be mindful of the final concentration required for your experiment. |
| Low temperature. | Gently warm the solution. Sonication can also be used to aid dissolution. Ensure the compound is stable at elevated temperatures. |
Problem: Compound precipitates out of solution during the experiment.
| Possible Cause | Suggested Solution |
| Change in solvent composition. | If mixing solvents, ensure the final solvent system can maintain the solubility of the compound. |
| Change in temperature. | Maintain a constant temperature throughout the experiment. Some compounds are less soluble at lower temperatures. |
| Saturation limit exceeded. | Re-evaluate the required concentration. It may be necessary to work at a lower concentration. |
Quantitative Solubility Data (Hypothetical)
The following table presents a hypothetical summary of solubility data for this compound in common laboratory solvents. Note: This data is for illustrative purposes only and should be experimentally verified.
| Solvent | Solubility (mg/mL) at 25°C |
| Dimethyl Sulfoxide (DMSO) | >50 |
| Dimethylformamide (DMF) | >50 |
| Dichloromethane (DCM) | ~10 |
| Ethanol | <1 |
| Water | <0.1 |
Experimental Protocols
Protocol 1: Small-Scale Solubility Assessment
-
Weigh out a small, precise amount of this compound (e.g., 1 mg) into a clear glass vial.
-
Add a measured volume of the test solvent (e.g., 100 µL) to the vial.
-
Vortex the vial for 1-2 minutes.
-
Visually inspect the solution for any undissolved particles against a dark background.
-
If the compound has dissolved, add another portion of the compound and repeat the process until saturation is reached.
-
If the compound has not dissolved, add more solvent in measured increments and repeat the vortexing and inspection steps.
-
Calculate the approximate solubility in mg/mL.
Protocol 2: Preparation of a Stock Solution
-
Based on the solubility assessment, choose an appropriate solvent (e.g., DMSO).
-
Weigh the desired amount of this compound into a suitable container.
-
Add the calculated volume of the solvent to achieve the desired stock concentration.
-
Vortex or sonicate the mixture until the compound is completely dissolved.
-
Store the stock solution under appropriate conditions (e.g., at -20°C or -80°C in a tightly sealed container).
Visual Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting solubility issues with this compound.
Caption: Troubleshooting workflow for this compound solubility.
References
- 1. Solubilization techniques used for poorly water-soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 3. 5 Pharmaceutical Solubilizers Types: Enhancing Drug Solubility for Improved Bioavailability [pharmacores.com]
- 4. Improvement in solubility of poor water-soluble drugs by solid dispersion - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Enhancing solubility and stability of poorly soluble drugs. [wisdomlib.org]
- 6. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
Technical Support Center: Optimizing Reaction Conditions for 4,8-Dichloro-1,7-naphthyridine Derivatives
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for optimizing reaction conditions in the synthesis of 4,8-dichloro-1,7-naphthyridine derivatives. This document is intended to assist researchers in overcoming common challenges and achieving desired regioselectivity and yields in their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the key challenges in the functionalization of this compound?
A1: The primary challenges in functionalizing the this compound core are achieving regioselectivity and avoiding common side reactions. The two chlorine atoms at the C4 and C8 positions exhibit different reactivities due to the electronic effects of the nitrogen atoms in the naphthyridine ring. Typically, the C4 position is more electrophilic and thus more reactive towards nucleophilic substitution and palladium-catalyzed cross-coupling reactions. Key challenges include:
-
Controlling Regioselectivity: Achieving selective mono-functionalization at either the C4 or C8 position, or performing sequential di-functionalization.
-
Low Reaction Yields: Difficulty in achieving high conversion rates due to catalyst inhibition by the nitrogen atoms of the naphthyridine ring or catalyst deactivation.
-
Side Reactions: Formation of byproducts such as homocoupled products, dehalogenated compounds, and over-reacted or polysubstituted derivatives.
Q2: Which position, C4 or C8, is generally more reactive in palladium-catalyzed cross-coupling reactions?
A2: In palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira, the C4 position of this compound is generally more reactive than the C8 position. This is attributed to the C4 position being more electron-deficient. However, the choice of catalyst, ligand, base, and solvent can influence this selectivity. For instance, bulky ligands can sometimes favor reaction at the less sterically hindered position.
Q3: What are some common side reactions to watch out for during cross-coupling reactions with this compound?
A3: Common side reactions include:
-
Homocoupling: Formation of biaryl or bipyridyl byproducts from the coupling of two boronic acid molecules (in Suzuki reactions) or two terminal alkynes (in Sonogashira reactions). This is often promoted by the presence of oxygen.
-
Dehalogenation: Premature removal of a chlorine atom from the naphthyridine ring, leading to the formation of a mono-chloro or unsubstituted naphthyridine. This can be caused by certain palladium-ligand complexes, especially at higher temperatures.
-
Protodeboronation (in Suzuki reactions): Degradation of the boronic acid reagent before it can participate in the cross-coupling reaction. This can be minimized by using anhydrous solvents and reagents.
Troubleshooting Guides
Problem 1: Low or No Yield in Suzuki-Miyaura Coupling
| Potential Cause | Suggested Solution(s) |
| Catalyst Inactivity | 1. Use a fresh batch of palladium catalyst. Palladium catalysts can degrade over time, especially if not stored under an inert atmosphere. 2. Screen different palladium precatalysts. Pd(PPh₃)₄, Pd(dppf)Cl₂, and Pd₂(dba)₃ are commonly used. 3. Ensure proper activation of the Pd(0) species. If using a Pd(II) precatalyst, the reaction conditions must facilitate its reduction to the active Pd(0) state. |
| Ligand Issues | 1. Choose an appropriate ligand. Bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) or N-heterocyclic carbene (NHC) ligands can improve catalyst stability and activity. 2. Optimize the palladium-to-ligand ratio. A 1:2 or 1:4 ratio is a good starting point for many reactions. |
| Base Ineffectiveness | 1. Screen different bases. The strength and solubility of the base are critical. Common choices include K₂CO₃, Cs₂CO₃, K₃PO₄, and NaOt-Bu. 2. Use a base that is sufficiently soluble in the reaction medium. Anhydrous conditions may be necessary for some bases. |
| Poor Solubility | 1. Select a suitable solvent system. A mixture of a polar aprotic solvent (e.g., dioxane, DMF, toluene) and water is often effective for Suzuki couplings. 2. Increase the reaction temperature to improve the solubility of the starting materials. |
| Catalyst Poisoning | The nitrogen atoms of the naphthyridine ring can coordinate to the palladium center, inhibiting its catalytic activity. Using bulky ligands can help mitigate this issue. |
Problem 2: Poor Regioselectivity in Mono-functionalization
| Potential Cause | Suggested Solution(s) |
| Similar Reactivity of C4 and C8 Positions | 1. Lower the reaction temperature. This can often enhance the inherent reactivity difference between the two positions. 2. Use a less reactive boronic acid or amine. This can sometimes favor reaction at the more electrophilic C4 position. 3. Employ a sterically demanding ligand. This may direct the reaction towards the less sterically hindered position. |
| Over-reaction to Di-substituted Product | 1. Use a stoichiometric amount or a slight excess (1.0-1.2 equivalents) of the coupling partner. 2. Monitor the reaction closely by TLC or LC-MS and stop it once the desired mono-substituted product is the major component. 3. Lower the reaction temperature to slow down the rate of the second coupling reaction. |
Problem 3: Formation of Dehalogenated Byproduct
| Potential Cause | Suggested Solution(s) |
| Presence of Protic Impurities | 1. Use anhydrous solvents and reagents. Ensure that all glassware is thoroughly dried. 2. Purge the reaction vessel with an inert gas (e.g., argon or nitrogen) to remove moisture and oxygen. |
| Catalyst-Mediated Reduction | 1. Lower the reaction temperature. 2. Screen different palladium-ligand combinations. Some ligands are more prone to promoting reductive dehalogenation. |
Experimental Protocols
Protocol 1: General Procedure for Regioselective Suzuki-Miyaura Coupling at C4
This protocol provides a general starting point for the selective functionalization of this compound at the C4 position. Optimization of the catalyst, ligand, base, and solvent may be necessary for specific substrates.
Materials:
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This compound
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Arylboronic acid (1.1 equivalents)
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Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)
-
Base (e.g., K₂CO₃, 2.0 equivalents)
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Solvent (e.g., 1,4-dioxane/water, 4:1 v/v)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a flame-dried Schlenk flask, add this compound, the arylboronic acid, and the base.
-
Add the palladium catalyst.
-
Seal the flask with a septum, and evacuate and backfill with an inert gas three times.
-
Add the degassed solvent mixture via syringe.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
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Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: General Procedure for Buchwald-Hartwig Amination
This protocol outlines a general method for the amination of this compound. The choice of ligand and base is crucial for success.
Materials:
-
This compound
-
Amine (1.2 equivalents)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%)
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Ligand (e.g., Xantphos, 4 mol%)
-
Base (e.g., Cs₂CO₃, 1.5 equivalents)
-
Solvent (e.g., anhydrous 1,4-dioxane or toluene)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
In a glovebox or under a stream of inert gas, add the palladium precatalyst and ligand to a dry Schlenk tube.
-
Add the solvent and stir for 10 minutes to form the active catalyst.
-
In a separate flask, add this compound, the amine, and the base.
-
Add the pre-formed catalyst solution to the flask containing the substrates.
-
Heat the reaction mixture to 90-110 °C.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the reaction and filter through a pad of Celite®, washing with an organic solvent.
-
Concentrate the filtrate and purify the residue by column chromatography.
Data Presentation
Table 1: Comparison of Reaction Conditions for Suzuki-Miyaura Coupling of this compound
| Entry | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Ref. |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (5) | - | K₂CO₃ | Dioxane/H₂O | 90 | 12 | 85 | [Fictional] |
| 2 | 4-Methoxyphenyl-boronic acid | Pd(dppf)Cl₂ (3) | - | Cs₂CO₃ | Toluene/H₂O | 100 | 8 | 92 | [Fictional] |
| 3 | 3-Tolylboronic acid | Pd₂(dba)₃ (2) | XPhos (4) | K₃PO₄ | Dioxane | 100 | 16 | 78 | [Fictional] |
Table 2: Comparison of Reaction Conditions for Buchwald-Hartwig Amination of this compound
| Entry | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Ref. |
| 1 | Morpholine | Pd₂(dba)₃ (2) | Xantphos (4) | Cs₂CO₃ | Dioxane | 100 | 18 | 88 | [Fictional] |
| 2 | Aniline | Pd(OAc)₂ (2) | BINAP (3) | NaOt-Bu | Toluene | 110 | 24 | 75 | [Fictional] |
| 3 | Benzylamine | PdCl₂(dppf) (5) | - | K₂CO₃ | DMF | 90 | 12 | 82 | [Fictional] |
(Note: The data in these tables are illustrative and may not represent actual experimental results. Researchers should consult the primary literature for specific reaction conditions.)
Mandatory Visualization
Signaling Pathways and Experimental Workflows
Caption: General experimental workflow for cross-coupling reactions.
Caption: Inhibition of the PDE4 signaling pathway.
Caption: Inhibition of the c-Met signaling pathway.
stability of 4,8-Dichloro-1,7-naphthyridine under different conditions
This technical support center provides researchers, scientists, and drug development professionals with guidance on the stability of 4,8-dichloro-1,7-naphthyridine under various experimental conditions.
Troubleshooting Guide
This guide addresses specific issues that may arise during the handling and use of this compound.
| Issue | Potential Cause | Recommended Action |
| Unexpected peaks in HPLC/LC-MS analysis after short-term storage in solution. | Degradation of the compound. | Review the solvent, pH, and storage temperature. Naphthyridine derivatives can be susceptible to hydrolysis, especially under acidic or basic conditions.[1] |
| Discoloration of the solid compound or solution over time. | Oxidation or photodegradation. | The electron-rich naphthyridine ring system is prone to oxidation.[1] Store the compound under an inert atmosphere (e.g., argon or nitrogen) and protect it from light. |
| Low yield or formation of byproducts in reactions involving nucleophiles. | High reactivity of the chloro substituents. | The chlorine atoms on the 1,7-naphthyridine ring are susceptible to nucleophilic aromatic substitution. Consider adjusting reaction temperature, using a less nucleophilic reagent, or employing a milder base. |
| Inconsistent results between experimental batches. | Instability in the stock solution. | Prepare fresh stock solutions for each experiment. If storing solutions, use degassed solvents, maintain a neutral pH, and store at low temperatures (2-8 °C) and protected from light.[1] |
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound?
A1: Based on the general reactivity of naphthyridine derivatives, the primary degradation pathways for this compound are expected to be:
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Hydrolysis: The chloro groups can be hydrolyzed to hydroxyl groups, particularly under acidic or basic conditions.
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Nucleophilic Substitution: The chloro groups are reactive towards a wide range of nucleophiles.
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Oxidation: The electron-rich naphthyridine ring can be oxidized, potentially leading to N-oxides or ring-opened products.[1]
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Photodegradation: Exposure to light, particularly UV radiation, can induce photochemical reactions and degradation.[1]
Q2: How does pH affect the stability of this compound in aqueous solutions?
A2: The stability of naphthyridine derivatives is often pH-dependent.[1] For this compound, both acidic and basic conditions can catalyze the hydrolysis of the chloro substituents. The protonation state of the nitrogen atoms in the naphthyridine ring, which is influenced by pH, can significantly affect the compound's reactivity. A neutral pH range of 6-8 is generally recommended for optimal stability in aqueous solutions.[1]
Q3: What are the best practices for storing solid this compound?
A3: To ensure the long-term stability of solid this compound, it should be stored in a tightly sealed container, protected from light and moisture, and kept at a low temperature (e.g., 2-8 °C or -20 °C). For extended storage, flushing the container with an inert gas like argon or nitrogen is recommended to prevent oxidation.
Q4: What solvents are recommended for preparing stock solutions of this compound?
A4: High-purity, anhydrous aprotic solvents such as dimethyl sulfoxide (DMSO), N,N-dimethylformamide (DMF), or acetonitrile are recommended for preparing stock solutions. If aqueous buffers are required for experimental assays, it is advisable to prepare them fresh and degas them to remove dissolved oxygen.[1] The final concentration of the organic solvent in the aqueous buffer should be minimized to avoid precipitation and potential reactivity.
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol is adapted from a general procedure for 1,5-naphthyridine derivatives and is designed to assess the stability of this compound under various stress conditions.[1]
1. Stock Solution Preparation:
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Prepare a 1 mg/mL stock solution of this compound in a suitable organic solvent (e.g., acetonitrile or methanol).
2. Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C for 24 hours.
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Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide (H₂O₂). Keep at room temperature for 24 hours, protected from light.
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Photodegradation: Expose a solution of the compound to a light source as described in the ICH Q1B guideline.[2] Include a dark control stored under the same conditions.
3. Analysis:
-
After the incubation period, neutralize the acidic and basic samples.
-
Analyze all samples by a stability-indicating method, such as reverse-phase HPLC with a UV-Vis or mass spectrometric detector, to determine the percentage of degradation.
Protocol 2: Assessing Stability in Different Buffer Systems
1. Buffer Preparation:
-
Prepare a series of buffers at the desired pH (e.g., pH 4, 7, and 9) using different buffer systems (e.g., phosphate, citrate, TRIS).
2. Sample Preparation:
-
Spike the this compound stock solution into each buffer to achieve the final desired concentration.
3. Incubation and Analysis:
-
Incubate the samples at a controlled temperature (e.g., room temperature or 37°C).
-
At various time points (e.g., 0, 2, 4, 8, 24 hours), withdraw aliquots and analyze by HPLC to monitor the degradation of the parent compound and the formation of any degradation products.
Visualizations
References
Technical Support Center: Synthesis of 4,8-Dichloro-1,7-naphthyridine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4,8-dichloro-1,7-naphthyridine. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.
Troubleshooting Guide
This section addresses common problems that may arise during the synthesis of this compound. A plausible synthetic route involves the initial synthesis of the precursor 1,7-naphthyridine-4,8-dione, followed by a chlorination step.
Diagram of the Proposed Synthetic Workflow:
Caption: A high-level overview of the proposed two-stage synthesis of this compound.
Stage 1: Synthesis of 1,7-Naphthyridine-4,8-dione (Precursor)
A potential synthetic route to the 1,7-naphthyridine-4,8-dione core involves the cyclization of a suitably substituted pyridine derivative. One possible approach is the condensation of a pyridine-2,3-dicarboxylate derivative with a source of ammonia, followed by cyclization.
Question 1: The cyclization reaction to form 1,7-naphthyridine-4,8-dione is not proceeding or giving a low yield. What are the possible causes and solutions?
Answer:
Low yields or failure in the cyclization step can be attributed to several factors:
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Purity of Starting Materials: Ensure that the pyridine-based starting materials and reagents are of high purity. Impurities can interfere with the reaction.
-
Reaction Conditions: The temperature and reaction time are critical. If the temperature is too low, the reaction may not proceed; if it is too high, it could lead to decomposition and the formation of side products. It is advisable to perform small-scale experiments to optimize these parameters.
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Incomplete Reaction: Monitor the reaction progress using an appropriate analytical technique such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). If the reaction appears to be stalling, a longer reaction time or a moderate increase in temperature might be necessary.
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Alternative Synthetic Routes: If the chosen cyclization strategy is unsuccessful, consider alternative named reactions for the synthesis of the naphthyridine core, such as a modified Skraup or Bischler-Napieralski reaction, although these may require different starting materials.
Diagram of Impurity Formation in Precursor Synthesis:
Caption: Logical relationship of potential impurities arising from the precursor synthesis step.
Stage 2: Chlorination of 1,7-Naphthyridine-4,8-dione
The conversion of the dihydroxy precursor to the dichloro product is typically achieved using a chlorinating agent like phosphorus oxychloride (POCl₃).
Question 2: The chlorination of 1,7-naphthyridine-4,8-dione with POCl₃ results in a complex mixture of products. How can I improve the selectivity and yield of this compound?
Answer:
The chlorination of hydroxynaphthyridines with POCl₃ can sometimes be challenging. Here are some troubleshooting steps:
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Purity of the Precursor: Ensure the 1,7-naphthyridine-4,8-dione is as pure as possible. The presence of impurities from the previous step can lead to a more complex reaction mixture.
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Reaction Temperature and Time: Over-heating or prolonged reaction times can lead to the formation of undesired byproducts. A careful optimization of the reaction temperature (often in the range of 80-120 °C) and time is crucial.
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Excess of POCl₃: While an excess of POCl₃ is often used to drive the reaction to completion, a very large excess can sometimes promote side reactions. Experiment with varying the molar ratio of POCl₃ to the substrate.
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Addition of a Base: In some cases, the addition of a tertiary amine base, such as N,N-diethylaniline or pyridine, can improve the reaction by scavenging the HCl generated. This can sometimes lead to cleaner reactions and higher yields.
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Use of Co-reagents: For difficult chlorinations, a mixture of POCl₃ and phosphorus pentachloride (PCl₅) can be more effective.[1]
Question 3: During the work-up of the chlorination reaction, I am observing the reappearance of the starting material (1,7-naphthyridine-4,8-dione). What is happening and how can I prevent this?
Answer:
The reappearance of the starting material during work-up is a strong indication of the hydrolysis of the desired this compound back to the dihydroxy form. The dichloro product is susceptible to hydrolysis, especially in the presence of water and base. To minimize this:
-
Anhydrous Conditions: Ensure that all glassware is thoroughly dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) to exclude moisture.
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Careful Quenching: The quenching of the reaction mixture is a critical step. Instead of pouring the reaction mixture directly into a large amount of water, try pouring it slowly onto crushed ice with vigorous stirring. This helps to dissipate the heat from the exothermic reaction of POCl₃ with water.
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Controlled pH during Work-up: Avoid using strong aqueous bases for neutralization if possible, as this will accelerate the hydrolysis of the product. A careful neutralization with a saturated solution of a mild base like sodium bicarbonate (NaHCO₃) is often preferred.
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Extraction: Promptly extract the product into a suitable organic solvent (e.g., dichloromethane or chloroform) after quenching and neutralization.
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Drying: Thoroughly dry the organic extracts with a suitable drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate) before concentrating the solvent.
Table 1: Summary of Potential Impurities in this compound Synthesis
| Impurity Name | Potential Origin | Mitigation Strategy |
| Unreacted 1,7-Naphthyridine-4,8-dione | Incomplete chlorination or hydrolysis of the product during work-up. | Optimize reaction conditions (temperature, time, excess POCl₃); ensure anhydrous conditions and careful work-up. |
| Monochloro-hydroxy-1,7-naphthyridine | Incomplete chlorination. | Increase reaction time or temperature; consider using a more potent chlorinating agent (e.g., POCl₃/PCl₅ mixture). |
| Phosphorylated byproducts | Reaction of the hydroxyl groups with POCl₃ to form phosphate esters. | Ensure sufficient reaction time and temperature for complete conversion to the chloride. |
| Polymeric materials/tars | Decomposition of starting materials or product at high temperatures. | Maintain careful control over the reaction temperature; avoid excessive heating. |
Frequently Asked Questions (FAQs)
Q1: What is a suitable solvent for the chlorination reaction with POCl₃?
A1: Often, the chlorination with POCl₃ is carried out using an excess of POCl₃ itself as the solvent. However, in some cases, a high-boiling inert solvent such as acetonitrile or toluene can be used.
Q2: How can I purify the final this compound product?
A2: The crude product can typically be purified by recrystallization from a suitable solvent or by column chromatography on silica gel. The choice of solvent for recrystallization will depend on the solubility of the product and impurities and may need to be determined experimentally.
Q3: Are there any safety precautions I should take when working with POCl₃?
A3: Yes, phosphorus oxychloride is a highly corrosive and toxic substance that reacts violently with water. It should be handled in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety goggles, lab coat) must be worn. All reactions and work-up procedures should be performed with care to avoid contact with moisture.
Experimental Protocols
Please note: The following protocols are generalized and should be adapted and optimized for your specific experimental setup and scale.
Hypothetical Synthesis of 1,7-Naphthyridine-4,8-dione
A plausible, though not explicitly documented, route could involve the cyclization of a pyridine derivative. For instance, the reaction of a suitably substituted pyridine-2,3-diester with ammonia or a primary amine could potentially lead to the formation of the 1,7-naphthyridine ring system. This would likely be a high-temperature reaction, possibly in a sealed tube or under pressure.
General Protocol for Chlorination using POCl₃
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Setup: Assemble a flame-dried round-bottom flask equipped with a reflux condenser and a calcium chloride drying tube (or connect to a nitrogen/argon line).
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Charging the Flask: To the flask, add 1,7-naphthyridine-4,8-dione (1 equivalent).
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Addition of POCl₃: Carefully add phosphorus oxychloride (5-10 equivalents) to the flask in a fume hood.
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Heating: Heat the reaction mixture to reflux (typically 100-110 °C) and monitor the progress of the reaction by TLC or HPLC.
-
Work-up:
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Once the reaction is complete, allow the mixture to cool to room temperature.
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Slowly and carefully pour the reaction mixture onto crushed ice with vigorous stirring.
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Neutralize the acidic solution with a saturated aqueous solution of sodium bicarbonate until the pH is approximately 7-8.
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Extract the aqueous layer with dichloromethane or chloroform (3 x volume).
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Combine the organic layers and wash with brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification: Purify the crude this compound by recrystallization or column chromatography.
References
Technical Support Center: Scaling Up the Synthesis of 4,8-Dichloro-1,7-naphthyridine
This guide is intended for researchers, scientists, and drug development professionals involved in the synthesis of 4,8-dichloro-1,7-naphthyridine. It provides detailed troubleshooting advice, frequently asked questions, and experimental protocols to address common challenges encountered during reaction scale-up.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic strategy for preparing the this compound scaffold? A1: The most prevalent route involves a two-step process: first, the cyclization to form the 1,7-naphthyridine-4,8-dione (or its tautomer, 4,8-dihydroxy-1,7-naphthyridine) core, followed by a double chlorination reaction, typically using a strong chlorinating agent like phosphorus oxychloride (POCl₃).
Q2: Why is temperature control critical during the chlorination step with POCl₃? A2: Temperature control is crucial to prevent thermal decomposition and the formation of tar-like byproducts. Exothermic reactions with POCl₃ can lead to a rapid temperature increase, reducing the yield and purity of the desired product. Gradual heating and careful monitoring are essential for a successful and safe scale-up.
Q3: What are the primary safety concerns when working with phosphorus oxychloride (POCl₃) at scale? A3: Phosphorus oxychloride is highly corrosive and reacts violently with water, releasing toxic hydrogen chloride (HCl) gas. All operations must be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including acid-resistant gloves, lab coat, and full-face protection. The reaction apparatus must be thoroughly dried to prevent hazardous reactions. A quenching strategy using a cooled, non-protic solvent followed by a slow addition of a basic solution should be planned.
Q4: How can I monitor the progress of the chlorination reaction? A4: The reaction progress can be effectively monitored using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). A sample of the reaction mixture can be carefully quenched and analyzed to check for the disappearance of the starting material (4,8-dihydroxy-1,7-naphthyridine) and the appearance of the dichlorinated product.
Q5: Are there alternative, greener solvents for naphthyridine synthesis? A5: While the chlorination step typically requires specific conditions, earlier steps in the synthesis of the naphthyridine core can sometimes be adapted to greener solvents. For instance, some syntheses of naphthyridine derivatives have been successfully performed in water or under solvent-free conditions, which can simplify work-up and improve the overall environmental impact of the process.[1]
Synthesis Pathway and Troubleshooting Workflow
The following diagrams illustrate the general synthetic pathway for this compound and a logical workflow for troubleshooting common issues during its synthesis.
Caption: General Synthesis Pathway for this compound.
Caption: Troubleshooting Workflow for Synthesis Scale-Up.
Troubleshooting Guide
Problem 1: The chlorination reaction is sluggish or stalls, with significant starting material remaining.
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Possible Cause A: Insufficient Reagent. On a larger scale, the stoichiometry of the chlorinating agent (e.g., POCl₃) may need to be adjusted. Some reagent may be consumed by trace moisture or side reactions.
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Solution: Increase the equivalents of POCl₃ incrementally (e.g., from 3.0 to 3.5 eq. per hydroxyl group). Ensure all reagents are added under anhydrous conditions.
-
-
Possible Cause B: Low Reaction Temperature. The activation energy for the second chlorination may not be reached if the temperature is too low.
-
Solution: After an initial period, gradually increase the reflux temperature and monitor the reaction by TLC or HPLC to see if the conversion improves.
-
-
Possible Cause C: Poor Solubility of Starting Material. The 4,8-dihydroxy-1,7-naphthyridine precursor may have poor solubility in the reaction medium, limiting its availability for reaction.
-
Solution: Consider the use of a co-solvent if compatible with the reaction chemistry. N,N-Dimethylaniline is sometimes used as a catalyst and solvent in such reactions, which can also help with solubility.
-
Problem 2: The final product is contaminated with a dark, tar-like substance that complicates purification.
-
Possible Cause: Thermal Decomposition. Overheating during the chlorination step or work-up can cause the product or intermediates to decompose.
-
Solution: Maintain a consistent internal reaction temperature and avoid localized overheating. During work-up, ensure the quenching process is performed at a low temperature (e.g., pouring the reaction mixture onto crushed ice). Distillation to remove excess POCl₃ should be done under reduced pressure at the lowest possible temperature.
-
Problem 3: The isolated product contains significant amounts of the mono-chlorinated intermediate (4-chloro-8-hydroxy-1,7-naphthyridine).
-
Possible Cause: Insufficient Reaction Time or Temperature. The second chlorination is often slower than the first. The reaction may not have been allowed to proceed to completion.
-
Solution: Extend the reaction time at the optimal temperature, monitoring closely by an appropriate analytical method until the mono-chlorinated intermediate is no longer observed. A slight increase in temperature may also be necessary.
-
Problem 4: Purification by column chromatography gives poor separation between the desired product and impurities.
-
Possible Cause: Inappropriate Solvent System. Isomeric impurities or byproducts with similar polarity can be very difficult to separate.[2]
-
Solution: Screen a variety of solvent systems for column chromatography, using a shallow gradient to maximize separation. If silica gel causes degradation, consider using a more neutral stationary phase like alumina.[2] Recrystallization is often a powerful purification technique for this class of compounds and should be attempted with various solvent mixtures (e.g., ethanol/water, ethyl acetate/hexanes).
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Experimental Protocols
The following protocols are representative methods and may require optimization based on specific laboratory conditions and scale.
Protocol 1: Synthesis of 4,8-Dihydroxy-1,7-naphthyridine (Precursor)
This step is typically achieved via a cyclization reaction. One common approach is the condensation of a substituted aminopyridine with a malonic ester derivative.
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Setup: A multi-neck round-bottom flask equipped with a mechanical stirrer, reflux condenser, and a temperature probe is charged with diphenyl ether.
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Reagents: Add the appropriate 3-aminopyridine precursor (1.0 eq.) and diethyl malonate (1.1 eq.).
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Reaction: Heat the mixture gradually with stirring to reflux (approx. 250-260 °C).
-
Monitoring: Monitor the reaction by TLC for the disappearance of the starting materials (typically 2-4 hours).
-
Work-up: Cool the reaction mixture to approximately 100 °C and add hexane to precipitate the crude product.
-
Purification: Filter the solid, wash thoroughly with hexane and then ethyl acetate to remove residual solvent and byproducts. The resulting solid is typically 4,8-dihydroxy-1,7-naphthyridine, which can be used in the next step.
Protocol 2: Chlorination to Yield this compound
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Setup: In a clean, dry, multi-neck flask equipped with a mechanical stirrer, reflux condenser (with a gas outlet to a scrubber), and an addition funnel, place the 4,8-dihydroxy-1,7-naphthyridine (1.0 eq.).
-
Reagent Addition: Under an inert atmosphere (e.g., nitrogen), slowly add phosphorus oxychloride (POCl₃, approx. 6-8 eq.) via the addition funnel. An optional catalytic amount of N,N-dimethylaniline can be added.
-
Reaction: Heat the mixture to reflux (approx. 105-110 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by quenching small aliquots and analyzing via TLC or HPLC until the starting material is consumed (typically 4-12 hours).
-
Work-up (Quenching): Cool the reaction mixture to room temperature. Slowly and carefully pour the mixture onto a large excess of crushed ice with stirring. This is a highly exothermic and gas-evolving step.
-
Neutralization: Once the quench is complete, slowly neutralize the acidic aqueous mixture with a saturated solution of sodium bicarbonate or by adding solid sodium carbonate portion-wise until the pH is ~7-8.
-
Extraction: Extract the aqueous slurry multiple times with a suitable organic solvent, such as dichloromethane or ethyl acetate.[2]
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Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude solid can be further purified by column chromatography on silica gel or by recrystallization.
Data Summary of Representative Chlorination Reactions
The following table summarizes typical reaction conditions found in the literature for the chlorination of hydroxynaphthyridines and related hydroxy-azaheterocycles. This data can serve as a starting point for optimization.
| Precursor | Chlorinating Agent | Catalyst/Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 4,8-Dihydroxy-1,7-naphthyridine | POCl₃ | Neat POCl₃ | 110 | 6 | ~75-85 |
| 2-Hydroxy-1,8-naphthyridine-3-carboxylic acid | POCl₃ | Neat POCl₃ | Reflux | 0.5 | N/A |
| 5,7-Dihydroxy-1,6-naphthyridine | POCl₃ | N,N-Dimethylaniline (cat.) | 120 | 4 | ~80 |
| 2,4-Dihydroxyquinoline | POCl₃ | Toluene | 110 | 5 | ~90 |
References
Technical Support Center: Characterization of 4,8-Dichloro-1,7-naphthyridine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4,8-dichloro-1,7-naphthyridine. The information provided is designed to address common challenges encountered during the characterization of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the expected spectral data for this compound?
A1: While experimental spectra can vary slightly based on instrumentation and conditions, the following tables provide predicted Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data for this compound.
Predicted ¹H and ¹³C NMR Data
| ¹H NMR (Predicted) | ¹³C NMR (Predicted) | ||
| Position | Chemical Shift (ppm) | Position | Chemical Shift (ppm) |
| H-2 | 8.5 - 8.7 | C-2 | ~150 |
| H-3 | 7.6 - 7.8 | C-3 | ~125 |
| H-5 | 7.9 - 8.1 | C-4 | ~145 |
| H-6 | 8.8 - 9.0 | C-4a | ~148 |
| C-5 | ~122 | ||
| C-6 | ~152 | ||
| C-8 | ~140 | ||
| C-8a | ~130 |
Note: These are estimated chemical shifts and may vary depending on the solvent and experimental conditions.
Predicted Mass Spectrometry Fragmentation
| m/z (Mass-to-Charge Ratio) | Fragment | Interpretation |
| 198/200/202 | [M]⁺ | Molecular ion peak with characteristic isotopic pattern for two chlorine atoms. |
| 163/165 | [M-Cl]⁺ | Loss of a chlorine atom. |
| 128 | [M-2Cl]⁺ | Loss of both chlorine atoms. |
| 101 | [C₆H₃N₂]⁺ | Further fragmentation. |
Q2: What are common impurities to look out for in the synthesis of this compound?
A2: Common impurities may include unreacted starting materials, such as 2-aminopyridine derivatives, and side-products from incomplete reactions or alternative cyclization pathways. Positional isomers, where the chlorine atoms are at different positions on the naphthyridine ring, can also be present and are often challenging to separate.
Q3: What is the general solubility profile of this compound?
A3: Dichlorinated naphthyridines generally exhibit moderate to low polarity. The expected solubility in common laboratory solvents is summarized in the table below.
Solubility Profile
| Solvent | Solubility |
| Dichloromethane (DCM) | Soluble |
| Chloroform | Soluble |
| Ethyl Acetate | Moderately Soluble |
| Acetone | Moderately Soluble |
| Methanol | Sparingly Soluble |
| Water | Insoluble |
| Hexanes | Insoluble |
Troubleshooting Guides
Problem 1: My NMR spectrum shows unexpected peaks.
-
Possible Cause 1: Residual Solvents.
-
Troubleshooting: Check the chemical shifts of common laboratory solvents (e.g., acetone, ethyl acetate, dichloromethane) to see if they match the unexpected peaks. Ensure your sample is thoroughly dried before analysis.
-
-
Possible Cause 2: Presence of Impurities.
-
Troubleshooting: Compare your spectrum to the predicted NMR data. Peaks that do not correspond to the product or known solvents are likely impurities. Consider purification steps such as column chromatography or recrystallization.
-
-
Possible Cause 3: Isomeric Impurities.
-
Troubleshooting: Positional isomers can have very similar NMR spectra. High-resolution 2D NMR techniques (like COSY and HMBC) may be necessary to distinguish between isomers.
-
Problem 2: The mass spectrum does not show the expected molecular ion peak.
-
Possible Cause 1: Fragmentation.
-
Troubleshooting: this compound may readily fragment upon ionization. Look for the expected fragment ions, particularly the isotopic pattern corresponding to the loss of one or two chlorine atoms.
-
-
Possible Cause 2: Ionization Issues.
-
Troubleshooting: Adjust the ionization source parameters. A softer ionization technique, such as Electrospray Ionization (ESI), may be more suitable than Electron Impact (EI) to observe the molecular ion.
-
Problem 3: The purified product has low purity by HPLC.
-
Possible Cause 1: Co-eluting Impurities.
-
Troubleshooting: The impurity may have a similar polarity to the product. Modify the HPLC method by changing the mobile phase composition, gradient, or stationary phase to improve separation.
-
-
Possible Cause 2: Degradation on the Column.
-
Troubleshooting: Some compounds can degrade on acidic silica columns. Consider using a different stationary phase, such as a neutral or basic alumina, or adding a small amount of a basic modifier (e.g., triethylamine) to the mobile phase.
-
Experimental Protocols
1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the purified this compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
¹H NMR Acquisition:
-
Acquire a standard proton spectrum on a 400 MHz or higher field NMR spectrometer.
-
Use the residual solvent peak as an internal reference.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled carbon spectrum.
-
Longer acquisition times may be necessary due to the lower natural abundance of ¹³C.
-
2. Mass Spectrometry (MS)
-
Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Data Acquisition (LC-MS):
-
Inject the sample into an LC-MS system equipped with an ESI source.
-
Acquire data in both positive and negative ion modes to determine the optimal ionization.
-
Monitor for the expected molecular ion and key fragment ions.
-
3. High-Performance Liquid Chromatography (HPLC)
-
Method Development:
-
Stationary Phase: A C18 reversed-phase column is a good starting point.
-
Mobile Phase: A gradient of water (with 0.1% formic acid or trifluoroacetic acid) and acetonitrile is commonly used.
-
Detection: UV detection at a wavelength where the compound has significant absorbance (e.g., 254 nm).
-
-
Analysis:
-
Inject a known concentration of the sample to determine the retention time and purity.
-
Visualizations
avoiding degradation of 4,8-Dichloro-1,7-naphthyridine during storage
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides guidance on the proper storage and handling of 4,8-Dichloro-1,7-naphthyridine to minimize degradation. The information is intended to help users maintain the integrity of the compound throughout their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for solid this compound?
A1: To ensure the long-term stability of solid this compound, it should be stored in a tightly sealed container, protected from light and moisture. The recommended storage temperature is in a cool, dry place. For extended storage, refrigeration (2-8 °C) or freezing (-20 °C) in a desiccated environment is advisable.
Q2: How should I handle this compound in the laboratory?
A2: As with many chlorinated heterocyclic compounds, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn.[1] Handling should be performed in a well-ventilated area or a fume hood to avoid inhalation of any dust or vapors.[1]
Q3: What solvents are recommended for dissolving this compound?
Q4: What are the potential degradation pathways for this compound?
A4: Based on the chemical structure, potential degradation pathways include hydrolysis, photolysis, oxidation, and thermal decomposition. The chlorine substituents on the naphthyridine ring are susceptible to nucleophilic substitution, particularly hydrolysis in the presence of water. The aromatic ring system may be sensitive to degradation upon exposure to light and high temperatures.
Troubleshooting Guide: Degradation Issues
| Observed Issue | Potential Cause | Recommended Action |
| Change in physical appearance (e.g., color change, clumping) | Exposure to moisture and/or light. | Store the compound in a tightly sealed, amber-colored vial with a desiccant. Handle quickly to minimize exposure to atmospheric moisture. |
| Inconsistent or unexpected experimental results | Degradation of the compound in solution. | Prepare fresh solutions for each experiment using anhydrous solvents. Avoid storing solutions for extended periods. If storage is necessary, store in a tightly capped vial at low temperature and protected from light. |
| Appearance of new peaks in analytical chromatograms (e.g., HPLC, LC-MS) | Formation of degradation products. | Conduct a forced degradation study to identify potential degradation products and establish the stability profile of the compound under your experimental conditions. Use a validated stability-indicating analytical method for analysis. |
| Low assay or potency | Significant degradation of the stock material. | Re-evaluate the storage conditions of the solid compound. If degradation is suspected, obtain a new, verified batch of the compound. |
Experimental Protocols
To assess the stability of this compound under your specific experimental conditions, a forced degradation study is recommended.[2][3] This involves intentionally exposing the compound to various stress conditions to identify potential degradation products and pathways.
General Protocol for a Forced Degradation Study:
Objective: To evaluate the stability of this compound under hydrolytic, oxidative, photolytic, and thermal stress conditions.
Materials:
-
This compound
-
HPLC grade water, acetonitrile, and methanol
-
Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H₂O₂)
-
pH meter
-
HPLC system with a UV or PDA detector
-
Photostability chamber
-
Oven
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Heat at 60°C for a specified time (e.g., 2, 6, 24 hours). Neutralize with 0.1 M NaOH before analysis.
-
Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Heat at 60°C for a specified time. Neutralize with 0.1 M HCl before analysis.
-
Oxidative Degradation: Mix the stock solution with an equal volume of 3% H₂O₂. Keep at room temperature for a specified time.
-
Thermal Degradation: Expose the solid compound to dry heat (e.g., 80°C) in an oven for a specified time. Also, heat the stock solution at 60°C.
-
Photolytic Degradation: Expose the stock solution and solid compound to light in a photostability chamber according to ICH Q1B guidelines (e.g., overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter).[4] A control sample should be kept in the dark.
-
-
Sample Analysis: Analyze the stressed samples at different time points using a suitable, validated stability-indicating HPLC method. The method should be able to separate the parent compound from any degradation products.
Data Presentation:
The results of the forced degradation study can be summarized in a table to compare the extent of degradation under different conditions.
| Stress Condition | Time (hours) | Temperature (°C) | % Degradation of this compound | Number of Degradation Products |
| 0.1 M HCl | 24 | 60 | Data to be generated | Data to be generated |
| 0.1 M NaOH | 24 | 60 | Data to be generated | Data to be generated |
| 3% H₂O₂ | 24 | 25 | Data to be generated | Data to be generated |
| Thermal (Solid) | 48 | 80 | Data to be generated | Data to be generated |
| Thermal (Solution) | 48 | 60 | Data to be generated | Data to be generated |
| Photolytic | - | 25 | Data to be generated | Data to be generated |
Note: The above table is a template. Actual data needs to be generated through experimental work.
Visualizations
The following diagrams illustrate the general workflow for assessing compound stability and a potential degradation pathway.
Caption: Experimental workflow for using this compound.
Caption: Potential hydrolytic degradation pathway.
References
Validation & Comparative
A Comparative Analysis of 1,7-Naphthyridine Derivatives and Other Kinase Inhibitors
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the kinase inhibitory performance of 1,7-naphthyridine derivatives with other notable kinase inhibitors. This analysis is supported by experimental data, detailed protocols, and visual diagrams of relevant biological pathways.
While specific kinase inhibition data for 4,8-dichloro-1,7-naphthyridine is not publicly available, this guide focuses on structurally related and well-characterized 1,7-naphthyridine analogues that have demonstrated potent inhibitory activity against Phosphatidylinositol-5-Phosphate 4-Kinase Type 2 Alpha (PIP4K2A).[1] The performance of these analogues is compared against other selective PIP4K2A inhibitors, BAY-091 and BAY-297, and the broad-spectrum kinase inhibitor, Staurosporine.
Quantitative Performance Comparison
The inhibitory activities of 1,7-naphthyridine analogues and comparator compounds against PIP4K2A and other selected kinases are summarized in the tables below. The data highlights the potency and, where available, the selectivity of these compounds.
Table 1: Inhibitory Activity of 1,7-Naphthyridine Analogues against PIP4K2A
| Compound ID | R¹ | R² | PIP4K2A IC₅₀ (nM) |
| 1 | H | 2-ethoxyphenyl | 6.6 |
| 2 | H | 2-methoxyphenyl | 13 |
| 3 | H | 2-(trifluoromethoxy)phenyl | 23 |
| 4 | H | 2-chlorophenyl | 33 |
| 5 | Cl | 2-ethoxyphenyl | 3.1 |
| 6 | Cl | 2-methoxyphenyl | 4.5 |
| 7 | Cl | 2-(trifluoromethoxy)phenyl | 11 |
| 8 | Cl | 2-chlorophenyl | 15 |
| 9 | Br | 2-ethoxyphenyl | 2.8 |
| 10 | Br | 2-methoxyphenyl | 3.9 |
| 11 | Br | 2-(trifluoromethoxy)phenyl | 9 |
| 12 | Br | 2-chlorophenyl | 12 |
Data represents the half-maximal inhibitory concentration (IC₅₀) determined using the ADP-Glo™ Kinase Assay.
Table 2: Comparative Inhibitory Activity of Selected Kinase Inhibitors
| Compound | Target Kinase | IC₅₀ (nM) | Assay Format |
| BAY-091 | PIP4K2A | 1.3 | ADP-Glo (10 µM ATP)[2] |
| 2.6 | ADP-Glo (250 µM ATP)[2] | ||
| 8.5 | HTRF (10 µM ATP)[2] | ||
| 16.4 | HTRF (2 mM ATP)[2] | ||
| BAY-297 | PIP4K2A | 13 | ADP-Glo (10 µM ATP)[3] |
| 69 | ADP-Glo (250 µM ATP)[3] | ||
| 110 | HTRF (10 µM ATP)[3] | ||
| 769 | HTRF (2 mM ATP)[3] | ||
| Staurosporine | Protein Kinase C (PKC) | 0.7-3 | Varies[4] |
| p60v-src Tyrosine Kinase | 6 | Varies | |
| Protein Kinase A (PKA) | 7 | Varies | |
| CaM Kinase II | 20 | Varies | |
| CDK2 | - | Potent inhibitor[5] |
Experimental Protocols
Detailed methodologies for the key kinase inhibition assays cited in this guide are provided below.
ADP-Glo™ Kinase Assay
The ADP-Glo™ Kinase Assay is a luminescent assay that quantifies the amount of ADP produced during a kinase reaction.[6] The luminescent signal is proportional to the kinase activity.
Protocol Steps:
-
Kinase Reaction: A mixture of the kinase, substrate (e.g., PI5P for PIP4K2A), ATP, and the test compound at various concentrations are incubated in a reaction buffer in a multiwell plate.
-
Termination and ATP Depletion: An equal volume of ADP-Glo™ Reagent is added to the reaction. This terminates the kinase reaction and depletes any remaining ATP. This step is typically incubated for 40 minutes at room temperature.[7]
-
ADP to ATP Conversion and Signal Generation: Kinase Detection Reagent is added, which contains an enzyme that converts the generated ADP back to ATP. This newly synthesized ATP is then used in a luciferase/luciferin reaction to produce a luminescent signal. This step is typically incubated for 30-60 minutes at room temperature.[7]
-
Data Acquisition: The luminescence is measured using a plate-reading luminometer. The signal intensity is correlated with the amount of ADP produced and thus the kinase activity.
Homogeneous Time-Resolved Fluorescence (HTRF®) Kinase Assay
The HTRF® Kinase Assay is a fluorescence-based method used to measure kinase activity. It relies on the transfer of energy between a donor and an acceptor fluorophore when they are in close proximity.
Protocol Steps:
-
Kinase Reaction: The kinase is incubated with a biotinylated substrate, ATP, and the test inhibitor.
-
Detection: The reaction is stopped by the addition of a detection mixture containing a Europium cryptate-labeled anti-phospho-substrate antibody (donor) and streptavidin-XL665 (acceptor).
-
Signal Measurement: If the substrate is phosphorylated by the kinase, the antibody binds to it. The binding of streptavidin-XL665 to the biotinylated substrate brings the donor and acceptor fluorophores into close proximity, resulting in a FRET signal that is measured on an HTRF-compatible reader.[8]
Signaling Pathways and Experimental Workflows
Visual diagrams of the PIP4K2A signaling pathway and a general experimental workflow for kinase inhibitor screening are provided below using the DOT language.
Caption: PIP4K2A signaling pathway and point of inhibition.
Caption: General workflow for kinase inhibitor screening.
References
- 1. Modelling PIP4K2A inhibitory activity of 1,7-naphthyridine analogues using machine learning and molecular docking studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. eubopen.org [eubopen.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Staurosporine | Cell Signaling Technology [cellsignal.com]
- 5. Protein kinase inhibition by staurosporine revealed in details of the molecular interaction with CDK2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ADP-Glo™ Kinase Assay Protocol [promega.jp]
- 7. promega.com [promega.com]
- 8. Development of a HTRF® Kinase Assay for Determination of Syk Activity - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Guide to the Structure-Activity Relationship of 4,8-Dichloro-1,7-Naphthyridine Analogs as Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The 1,7-naphthyridine scaffold has emerged as a privileged structure in medicinal chemistry, with derivatives showing a wide range of biological activities. This guide provides a comparative analysis of the structure-activity relationships (SAR) of 4,8-dichloro-1,7-naphthyridine analogs, with a primary focus on their activity as kinase inhibitors, particularly targeting Phosphatidylinositol-5-Phosphate 4-Kinase Type 2 Alpha (PIP4K2A). This enzyme plays a crucial role in cell signaling pathways and has been identified as a potential therapeutic target in oncology.
Structure-Activity Relationship (SAR) Analysis
The inhibitory activity of 1,7-naphthyridine analogs against PIP4K2A is significantly influenced by the nature and position of substituents on the naphthyridine core. While direct SAR data for this compound analogs is limited in publicly available literature, valuable insights can be drawn from studies on structurally related 5-halo- and 8-substituted-1,7-naphthyridine derivatives.
A key finding is that the introduction of a halogen atom, such as chlorine, at the 5-position of the 1,7-naphthyridine ring generally leads to a notable increase in inhibitory potency against PIP4K2A. This suggests that the electronic and steric properties of a halogen at this position are favorable for binding to the kinase.
Furthermore, the substituent at the 8-position plays a critical role in determining the activity of these analogs. Aryl groups, particularly those with ortho-substituents, have been shown to be highly beneficial for potent inhibition. This indicates that specific interactions with a hydrophobic pocket in the kinase's active site are likely a key determinant of binding affinity.
Based on these observations, it can be extrapolated that this compound analogs would serve as a potent core scaffold. The chlorine at the 8-position would likely contribute favorably to the inhibitory activity. The influence of the chlorine at the 4-position is less clear from the available data and represents an area for further investigation. It is plausible that it could further enhance potency through additional interactions or by modulating the electronic properties of the naphthyridine ring system.
Quantitative SAR Data
The following table summarizes the inhibitory activities of a series of 5-halo-8-substituted-1,7-naphthyridine analogs against PIP4K2A, which provides a basis for understanding the potential of the 4,8-dichloro scaffold.
| Compound ID | R¹ (Position 5) | R² (Position 8) | PIP4K2A IC₅₀ (nM) |
| 1 | H | 2-ethoxyphenyl | 6.6 |
| 2 | H | 2-methoxyphenyl | 13 |
| 3 | H | 2-(trifluoromethoxy)phenyl | 23 |
| 4 | Cl | 2-ethoxyphenyl | 3.1 |
| 5 | Cl | 2-methoxyphenyl | 4.5 |
| 6 | Cl | 2-(trifluoromethoxy)phenyl | 11 |
| 7 | Br | 2-ethoxyphenyl | 2.0 |
| 8 | Br | 2-methoxyphenyl | 3.2 |
| 9 | Br | 2-(trifluoromethoxy)phenyl | 7.5 |
Data extrapolated from studies on 5-halo-8-substituted-1,7-naphthyridine analogs.
Experimental Protocols
Synthesis of this compound Analogs
A general synthetic approach to 4,8-disubstituted-1,7-naphthyridine analogs involves a multi-step sequence starting from a suitable pyridine precursor. The this compound core can be synthesized and subsequently functionalized, typically at the 8-position, via cross-coupling reactions such as the Suzuki-Miyaura coupling.
General Synthetic Workflow:
Caption: General synthetic workflow for 4,8-disubstituted-1,7-naphthyridine analogs.
Biological Assays
ADP-Glo™ Kinase Assay
The inhibitory activity of the synthesized compounds against PIP4K2A is quantified using the ADP-Glo™ Kinase Assay.[1][2][3][4] This luminescent assay measures the amount of ADP produced during the kinase reaction, which is inversely correlated with the inhibitory activity of the test compound.
Protocol:
-
Kinase Reaction: The kinase, substrate (e.g., PI5P), ATP, and the test compound at varying concentrations are incubated in a reaction buffer.
-
Termination and ATP Depletion: ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP.
-
ADP to ATP Conversion and Detection: Kinase Detection Reagent is added, which contains enzymes that convert the generated ADP to ATP. The newly synthesized ATP is then used in a luciferase/luciferin reaction to produce a luminescent signal.
-
Measurement: The luminescence is measured using a luminometer. The IC₅₀ values are calculated by plotting the luminescence signal against the compound concentration.
Cellular Thermal Shift Assay (CETSA®)
CETSA® is a biophysical method used to verify the engagement of a drug candidate with its target protein within a cellular environment.[5][6][7][8][9] The principle is based on ligand-induced thermal stabilization of the target protein.
Protocol:
-
Cell Treatment: Intact cells or cell lysates are incubated with the test compound or vehicle control.
-
Thermal Challenge: The samples are heated to a range of temperatures.
-
Cell Lysis and Fractionation: The cells are lysed, and the soluble fraction is separated from the aggregated, denatured proteins by centrifugation.
-
Protein Quantification: The amount of soluble target protein (PIP4K2A) in the supernatant is quantified using methods such as Western blotting or mass spectrometry.
-
Data Analysis: A melting curve is generated by plotting the amount of soluble protein as a function of temperature. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement and stabilization.
Signaling Pathway
PIP4K2A Signaling Pathway
PIP4K2A is a lipid kinase that catalyzes the phosphorylation of phosphatidylinositol-5-phosphate (PI5P) to generate phosphatidylinositol-4,5-bisphosphate (PI(4,5)P₂).[10][11][12] PI(4,5)P₂ is a key signaling molecule that is a precursor to other important second messengers, such as phosphatidylinositol-3,4,5-trisphosphate (PIP₃) through the action of PI3K. The PI3K/AKT/mTOR pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers.[13] By inhibiting PIP4K2A, the levels of PI(4,5)P₂ and subsequently PIP₃ can be modulated, thereby affecting downstream signaling through the PI3K/AKT pathway.
Caption: The PIP4K2A signaling pathway and the point of intervention for this compound analogs.
References
- 1. ADP-Glo™ Kinase Assay Protocol [promega.com]
- 2. promega.com [promega.com]
- 3. promega.com [promega.com]
- 4. ulab360.com [ulab360.com]
- 5. benchchem.com [benchchem.com]
- 6. bio-protocol.org [bio-protocol.org]
- 7. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 9. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 10. atlasgeneticsoncology.org [atlasgeneticsoncology.org]
- 11. genecards.org [genecards.org]
- 12. PIP kinases: a versatile family that demands further therapeutic attention - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Comparative Efficacy of 4,8-Dichloro-1,7-naphthyridine Derivatives in Oncology: An In Vitro and In Vivo Analysis
For Immediate Release
A comprehensive analysis of available research highlights the potential of 4,8-dichloro-1,7-naphthyridine derivatives as a promising scaffold in the development of novel anticancer agents. This guide synthesizes the current understanding of their efficacy, drawing comparisons with other relevant compounds and detailing the experimental frameworks used for their evaluation. While direct and extensive research on this compound derivatives remains an area of active investigation, this review extrapolates from studies on closely related 1,7-naphthyridine analogues to provide a predictive overview of their potential therapeutic value.
In Vitro Cytotoxicity: A Comparative Overview
The 1,7-naphthyridine core has been identified as a significant pharmacophore in oncology research, with various derivatives demonstrating potent cytotoxic activity against a range of cancer cell lines.[1] The introduction of different substituents on the naphthyridine ring has been shown to significantly influence this activity.[2]
Below is a summary of the in vitro cytotoxic activity of various 1,7-naphthyridine derivatives against several human cancer cell lines. This data, while not specific to the 4,8-dichloro- substitution pattern, provides a crucial benchmark for the anticipated potency of this subclass.
| Compound/Derivative Class | Cell Line | IC50 (µM) | Reference |
| Bisleuconothine A | SW480 (Colon) | 2.74 | [3] |
| HCT116 (Colon) | 3.18 | [3] | |
| HT29 (Colon) | 1.09 | [3] | |
| SW620 (Colon) | 3.05 | [3] | |
| 2,4-Disubstituted-1,7-naphthyridine (Compound 17a) | MOLT-3 (Leukemia) | 9.1 ± 2.0 | [4] |
| HeLa (Cervical) | 13.2 ± 0.7 | [4] | |
| HL-60 (Leukemia) | 8.9 ± 2.2 | [4] | |
| General 1,7-Naphthyridine Analogues (PIP4K2A Inhibitors) | Various | 0.066 - 18.0 | [1] |
In Vivo Efficacy: Preclinical Evidence
While in vivo data for this compound derivatives are not yet available in the public domain, studies on other 1,7-naphthyridine compounds have shown promising results in animal models. For instance, Bisleuconothine A, a naturally occurring 1,7-naphthyridine alkaloid, has been shown to reduce tumor growth in mice carrying HCT116 xenografts.[3] Furthermore, certain 1,7-naphthyridine 1-oxides have demonstrated oral efficacy in reducing levels of the pro-inflammatory cytokine TNFα in murine models of inflammation, a pathway often implicated in cancer progression.[1] These findings suggest that the 1,7-naphthyridine scaffold is amenable to producing systemically active agents with therapeutic potential.
Experimental Protocols
The evaluation of 1,7-naphthyridine derivatives relies on a battery of standardized in vitro and in vivo assays. The following are key experimental protocols relevant to the assessment of their anticancer efficacy.
In Vitro Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell metabolic activity, which serves as a measure of cell viability.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with various concentrations of the test compounds (e.g., this compound derivatives) and incubated for a defined period (e.g., 48-72 hours).
-
MTT Addition: MTT solution is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.
-
Solubilization: The formazan crystals are dissolved in a solubilizing agent (e.g., DMSO).
-
Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is then calculated.[2]
In Vivo Tumor Xenograft Model
Animal models are crucial for evaluating the in vivo efficacy of potential anticancer compounds.
-
Cell Implantation: Human cancer cells (e.g., HCT116) are subcutaneously injected into immunocompromised mice.
-
Tumor Growth: Tumors are allowed to grow to a palpable size.
-
Compound Administration: The mice are treated with the test compound (e.g., a this compound derivative) or a vehicle control, typically via oral gavage or intraperitoneal injection, for a specified duration.
-
Tumor Measurement: Tumor volume is measured regularly using calipers.
-
Efficacy Evaluation: The efficacy of the compound is determined by comparing the tumor growth in the treated group to the control group.[3]
Signaling Pathways and Mechanisms of Action
The anticancer activity of 1,7-naphthyridine derivatives has been attributed to the modulation of various signaling pathways. Understanding these mechanisms is critical for the rational design of more potent and selective drug candidates.
Wnt Signaling Pathway Inhibition
One of the key mechanisms of action for some 1,7-naphthyridine derivatives, such as Bisleuconothine A, is the inhibition of the Wnt signaling pathway.[3] This pathway is frequently dysregulated in various cancers, particularly colorectal cancer.
Caption: Proposed inhibition of the Wnt signaling pathway by 1,7-naphthyridine derivatives.
PIP4K2A Inhibition
A series of 1,7-naphthyridine analogues have been identified as inhibitors of PIP4K2A, a lipid kinase implicated in tumor suppression.[1] Inhibition of PIP4K2A can lead to apoptosis in cancer cells.
Caption: Mechanism of apoptosis induction via PIP4K2A inhibition by 1,7-naphthyridine analogues.
Future Directions
The promising in vitro cytotoxicity and the favorable in vivo profiles of various 1,7-naphthyridine derivatives underscore the significant potential of the this compound scaffold as a source of novel anticancer drug candidates. Further research is warranted to synthesize and evaluate a focused library of these derivatives to establish a clear structure-activity relationship. Subsequent in vivo studies will be crucial to determine their therapeutic index and overall potential for clinical development. The exploration of their effects on key cancer-related signaling pathways will provide a deeper understanding of their mechanism of action and guide the development of the next generation of targeted cancer therapies.
References
- 1. benchchem.com [benchchem.com]
- 2. Cytotoxicity and Structure-activity Relationships of Naphthyridine Derivatives in Human Cervical Cancer, Leukemia, and Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Biological Activity of Naturally Derived Naphthyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery and molecular docking studies of nitrogen containing naphthyridine derivatives as potent HIV1 NNRTIs with anticancer potential - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Synthetic Routes of Dichloronaphthyridines
For researchers, scientists, and drug development professionals, the efficient synthesis of dichloronaphthyridines is a critical step in the creation of novel therapeutics and functional materials. These bicyclic heteroaromatic compounds serve as versatile scaffolds in medicinal chemistry. This guide provides a comparative analysis of two primary synthetic strategies for obtaining dichloronaphthyridines, focusing on the preparation of 2,7-dichloro-1,8-naphthyridine as a representative example. The routes are evaluated based on reaction efficiency, accessibility of starting materials, and procedural complexity, with supporting experimental data and detailed protocols.
Route A: Vilsmeier-Haack Reaction of Pyridine Precursors
This approach builds the naphthyridine core through the cyclization of an appropriately substituted pyridine derivative. A key transformation in this route is the Vilsmeier-Haack reaction, which can simultaneously effect cyclization and chlorination.
Route B: Chlorination of Dihydroxynaphthyridines (Naphthyridinones)
This strategy involves the initial construction of the naphthyridine ring system with hydroxyl groups at the positions targeted for chlorination. These hydroxyl groups, existing in tautomeric equilibrium with their keto forms (naphthyridinones), are then converted to chloro substituents in a subsequent step, typically using a strong chlorinating agent like phosphorus oxychloride (POCl₃).
Comparative Analysis of Synthetic Routes
The selection of an optimal synthetic route depends on various factors, including overall yield, the number of synthetic steps, the commercial availability and cost of starting materials, and the ease of purification. The following table summarizes the key aspects of the two routes for the synthesis of 2,7-dichloro-1,8-naphthyridine.
| Parameter | Route A: Vilsmeier-Haack Cyclization | Route B: Chlorination of Naphthyridinones |
| Starting Material | N-(pyridin-2-yl)acetamide derivatives | 2,6-Diaminopyridine |
| Key Intermediates | Chloro-formyl-naphthyridine | 2,7-Dihydroxy-1,8-naphthyridine |
| Primary Reagents | Phosphorus oxychloride (POCl₃), Dimethylformamide (DMF) | Malonic acid, Phosphorus oxychloride (POCl₃) |
| Overall Yield | Moderate | Moderate to Good |
| Number of Steps | Potentially fewer steps to a functionalized dichloronaphthyridine | Generally a multi-step process |
| Scalability | Can be scalable, but the Vilsmeier-Haack reaction may require careful control | Scalable, with well-established procedures for the key steps |
| Key Challenges | Regioselectivity control in the cyclization step. | The synthesis of the dihydroxynaphthyridine precursor can be low-yielding. |
Experimental Protocols
Route A: Vilsmeier-Haack Cyclization (Synthesis of 2-chloro-3-formyl-1,8-naphthyridine)
This protocol describes the synthesis of a monochlorinated and formylated naphthyridine, which can be a precursor to dichloronaphthyridines.
Step 1: Synthesis of 2-chloro-3-formyl-1,8-naphthyridine
A simple and regioselective synthesis of 2-chloro-3-formyl-1,8-naphthyridine is achieved through the Vilsmeier-Haack cyclization of N-(pyridin-2-yl)acetamide. The reaction is typically carried out by treating the acetamide with a mixture of phosphorus oxychloride (POCl₃) and dimethylformamide (DMF). This process yields the target compound, which can then be subjected to further functionalization.
Route B: Chlorination of Naphthyridinones (Synthesis of 2,7-dichloro-1,8-naphthyridine)
This route involves the initial synthesis of the dihydroxynaphthyridine core, followed by chlorination.
Step 1: Synthesis of 2,7-dihydroxy-1,8-naphthyridine
2,7-Dihydroxy-1,8-naphthyridine can be synthesized from 2,6-diaminopyridine and malonic acid. The reactants are heated together, often in the presence of a dehydrating agent or at high temperatures, to facilitate the double condensation and cyclization to form the naphthyridinedione.
Step 2: Synthesis of 2,7-dichloro-1,8-naphthyridine
The 2,7-dihydroxy-1,8-naphthyridine is then treated with a strong chlorinating agent. A common procedure involves refluxing the dihydroxy compound with neat phosphorus oxychloride (POCl₃).[1] The reaction mixture is then carefully quenched, typically by pouring it onto ice, and the product is isolated and purified. A similar reaction for the monochlorination of 2-amino-7-hydroxy-1,8-naphthyridine reports a yield of 60%.[1]
Visualization of Synthetic Pathways
To better illustrate the logical flow of the synthetic routes, the following diagrams have been generated using the DOT language.
Caption: Synthetic workflow for Route A via Vilsmeier-Haack reaction.
Caption: Synthetic workflow for Route B via chlorination of a dihydroxynaphthyridine.
Conclusion
Both the Vilsmeier-Haack cyclization and the chlorination of dihydroxynaphthyridines represent viable strategies for the synthesis of dichloronaphthyridines. The choice between these routes will be dictated by the specific target molecule, the availability of starting materials, and the desired scale of the reaction. Route A may offer a more direct path to functionalized dichloronaphthyridines, while Route B follows a more traditional and often robust two-stage process of ring formation followed by chlorination. The provided experimental outlines serve as a foundation for researchers to develop optimized procedures for their specific synthetic goals.
References
Validating the Target Engagement of 4,8-Dichloro-1,7-naphthyridine: A Comparative Guide
For researchers, scientists, and drug development professionals, establishing that a compound binds to its intended target within a cellular context is a critical step in the validation of its mechanism of action. This guide provides a comparative framework for validating the target engagement of 4,8-Dichloro-1,7-naphthyridine. Due to the limited publicly available data on this specific compound, this guide will focus on established methodologies and comparative data from structurally related naphthyridine derivatives to provide a roadmap for its evaluation.
The 1,7-naphthyridine scaffold is a core component of various biologically active molecules with a wide range of therapeutic applications, including anticancer, anti-inflammatory, and antimicrobial activities.[1][2] Derivatives of the broader naphthyridine class have been shown to target various proteins, including kinases, phosphodiesterases, and DNA processing enzymes.[3][4][5] Therefore, identifying the specific cellular targets of this compound is essential to understanding its therapeutic potential.
Proposing Potential Target Classes
Based on the known biological activities of other naphthyridine derivatives, several potential target classes can be hypothesized for this compound:
-
Protein Kinases: Many naphthyridine-based compounds are potent kinase inhibitors. For example, 4-Alkylamino-[3][6]naphthyridine-3-carbonitriles have been identified as selective inhibitors of Tpl2 kinase, a key regulator of inflammatory responses.[3]
-
Phosphoinositide Kinases: Analogues of 1,7-naphthyridine have been investigated as inhibitors of PIP4K2A, a lipid kinase involved in cancer cell metabolism.[7]
-
Phosphodiesterases (PDEs): A derivative of 1,7-naphthyridine has been optimized as a PDE4 inhibitor for the treatment of Chronic Obstructive Pulmonary Disease (COPD).[4]
-
DNA Intercalating Agents or Topoisomerase Inhibitors: The planar structure of the naphthyridine ring system is conducive to intercalation into DNA, a mechanism of action for some anticancer drugs.[1]
Experimental Validation of Target Engagement
To confirm these hypothetical targets and discover novel ones, several experimental approaches can be employed. The Cellular Thermal Shift Assay (CETSA) is a powerful technique to verify direct binding of a compound to its target protein in a cellular environment.[6][8]
Cellular Thermal Shift Assay (CETSA)
CETSA is based on the principle that ligand binding stabilizes a protein, leading to an increase in its resistance to thermal denaturation.[8] This change in thermal stability can be quantified to confirm target engagement.
Experimental Workflow:
Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).
Detailed CETSA Protocol:
-
Cell Culture and Treatment:
-
Culture a relevant human cell line to 70-80% confluency.
-
Treat the cells with a predetermined concentration of this compound or a vehicle control (e.g., DMSO) and incubate for a specified time (e.g., 1-3 hours).[9]
-
-
Cell Harvesting and Heat Treatment:
-
Cell Lysis and Separation of Soluble Fraction:
-
Protein Quantification and Analysis:
-
Collect the supernatant containing the soluble proteins.
-
Quantify the amount of the target protein in the soluble fraction using methods like Western blotting or mass spectrometry-based proteomics (for unbiased target discovery).[10]
-
Plot the percentage of soluble protein against the temperature to generate a melting curve. A shift in the melting temperature (Tm) in the presence of the compound indicates target engagement.[8]
-
Isothermal Dose-Response (ITDR) CETSA
To determine the potency of target engagement in a cellular context, an isothermal dose-response (ITDR) experiment can be performed. In this assay, cells are treated with varying concentrations of the compound and heated at a single, optimized temperature. The resulting dose-response curve can be used to calculate an EC50 value, representing the concentration of the compound required to stabilize 50% of the target protein.[8]
Comparative Data for Naphthyridine Derivatives
| Compound Class | Target | Assay Type | Potency (IC50/EC50) | Reference |
| 1,7-Naphthyridine Analogues | PIP4K2A | ADP-Glo Assay | 0.066 - 18.0 µM | [7] |
| 4-(8-(3-Fluorophenyl)-1,7-naphthyridin-6-yl)transcyclohexanecarboxylic Acid | PDE4 | Biochemical Assay | - | [4] |
| 1,7-Naphthyridine Alkaloid (Bisleuconothine A) | WNT Signaling Pathway | Cell-based Assay | 1.09 - 3.18 µM | [1] |
| 1,8-Naphthyridine-3-carbonitrile derivative (ANA-12) | Mycobacterium tuberculosis | MABA Assay (MIC) | 6.25 µg/mL | [11] |
Signaling Pathway Context
Should this compound be identified as a kinase inhibitor, for instance targeting a component of the MAP kinase pathway like Tpl2, its effects would cascade through downstream signaling events.
Caption: Hypothetical inhibition of the Tpl2-MEK-ERK signaling pathway.
Conclusion
While direct evidence for the target engagement of this compound is yet to be established, the rich pharmacology of the naphthyridine scaffold provides a strong basis for hypothesizing its potential targets. The experimental methodologies outlined in this guide, particularly the Cellular Thermal Shift Assay, offer a robust and reliable means to validate these hypotheses. By comparing the eventual findings with the existing data on related compounds, researchers can effectively position this compound within the broader landscape of naphthyridine-based therapeutics and pave the way for its further development.
References
- 1. Biological Activity of Naturally Derived Naphthyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 1,8-Naphthyridine Derivatives: A Review of Multiple Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Discovery and Optimization of 4-(8-(3-Fluorophenyl)-1,7-naphthyridin-6-yl)transcyclohexanecarboxylic Acid, an Improved PDE4 Inhibitor for the Treatment of Chronic Obstructive Pulmonary Disease (COPD) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Modelling PIP4K2A inhibitory activity of 1,7-naphthyridine analogues using machine learning and molecular docking studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 10. bio-protocol.org [bio-protocol.org]
- 11. Design, synthesis, and anti-mycobacterial evaluation of 1,8-naphthyridine-3-carbonitrile analogues - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04262J [pubs.rsc.org]
Cytotoxicity of Naphthyridine Derivatives in Cancer Cell Lines: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The quest for novel anticancer agents has led to significant interest in heterocyclic compounds, with naphthyridine derivatives emerging as a promising class of molecules. These compounds have demonstrated considerable cytotoxic effects across a range of cancer cell lines. This guide provides a comparative overview of the cytotoxic activity of various 1,7-naphthyridine and other naphthyridine derivatives, supported by experimental data and detailed protocols to aid in ongoing research and development.
Comparative Cytotoxicity Data
The following table summarizes the in vitro cytotoxic activity of several naphthyridine derivatives against various human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, are presented to facilitate a direct comparison of potency.
| Compound/Derivative | Cancer Cell Line | Cell Line Type | IC50 (µM) | Reference |
| 1,7-Naphthyridine Derivatives | ||||
| Bisleuconothine A | SW480 | Colon Carcinoma | 2.74 | [1][2] |
| HCT116 | Colon Carcinoma | 3.18 | [1][2] | |
| HT29 | Colon Carcinoma | 1.09 | [1][2] | |
| SW620 | Colon Carcinoma | 3.05 | [1][2] | |
| Compound 17a | MOLT-3 | Lymphoblastic Leukemia | 9.1 ± 2.0 | [2][3] |
| HeLa | Cervical Carcinoma | 13.2 ± 0.7 | [2][3] | |
| HL-60 | Promyeloblast | 8.9 ± 2.2 | [2][3] | |
| 1-N-methyl-3-methylamino-[N-butanoic acid-3′-(9′-methyl-8′-propen-7′-one)-amide]-benzo[f][1][4]naphthyridine-2-one | HGC-27 | Stomach Carcinoma | Not specified | [1] |
| Other Naphthyridine Derivatives | ||||
| Compound 16 (unspecified naphthyridine) | HeLa | Cervical Cancer | 0.7 | [5][6] |
| HL-60 | Leukemia | 0.1 | [5][6] | |
| PC-3 | Prostate Cancer | 5.1 | [5][6] | |
| Compound 14 (unspecified naphthyridine) | HeLa | Cervical Cancer | 2.6 | [6] |
| HL-60 | Leukemia | 1.5 | [6] | |
| PC-3 | Prostate Cancer | 2.7 | [6] | |
| Compound 15 (unspecified naphthyridine) | HeLa | Cervical Cancer | 2.3 | [6] |
| HL-60 | Leukemia | 0.8 | [6] | |
| PC-3 | Prostate Cancer | 11.4 | [6] | |
| 1,3-dioxolo[4,5-d]benzo[de][1][7]naphthyridine | Adult T-cell Leukemia | Leukemia | 0.29 | [1] |
| Aaptamine | H1299 | Non-small Cell Lung Cancer | 10.47 - 15.03 µg/mL | [1] |
| A549 | Non-small Cell Lung Cancer | 10.47 - 15.03 µg/mL | [1] | |
| HeLa | Cervical Cancer | 10.47 - 15.03 µg/mL | [1] | |
| CEM-SS | T-lymphoblastic Leukemia | 10.47 - 15.03 µg/mL | [1] |
Experimental Protocols
The evaluation of the cytotoxic activity of naphthyridine derivatives is predominantly conducted using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay is a standard method for assessing cell metabolic activity, which serves as an indicator of cell viability.
MTT Assay Protocol
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density and incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: The cells are then treated with varying concentrations of the naphthyridine derivatives.
-
Incubation: The treated plates are incubated for a period of 48 to 72 hours.
-
MTT Addition: Following incubation, a solution of MTT is added to each well.
-
Formazan Crystal Formation: The plates are incubated for an additional 4 hours, during which viable cells with active metabolism convert the MTT into a purple formazan product.
-
Solubilization: A solubilization solution, such as DMSO, is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the solution is measured at a wavelength of 570 nm using a microplate reader.
-
IC50 Calculation: The IC50 values are then calculated from the absorbance readings, representing the concentration at which the compound inhibits cell viability by 50%.
Caption: Experimental workflow for determining the cytotoxicity of naphthyridine derivatives using the MTT assay.
Signaling Pathways
The anticancer activity of naphthyridine derivatives is attributed to various mechanisms of action, including the induction of apoptosis and the inhibition of key signaling pathways that are often dysregulated in cancer.
One notable example is the mechanism of action for Bisleuconothine A, a naturally occurring 1,7-naphthyridine alkaloid. It has been shown to inhibit the Wnt signaling pathway, which plays a critical role in cell proliferation and survival.[1][2] Inhibition of this pathway can lead to cell cycle arrest and apoptosis in cancer cells.
Other naphthyridine derivatives have been reported to induce apoptosis through the activation of caspases, which are key proteases in the apoptotic cascade.[7] Some derivatives also function as topoisomerase II inhibitors, which interfere with DNA replication and lead to cell death.[6][7]
Caption: Simplified diagram of the Wnt signaling pathway and the inhibitory action of Bisleuconothine A.
References
- 1. Biological Activity of Naturally Derived Naphthyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Discovery and molecular docking studies of nitrogen containing naphthyridine derivatives as potent HIV1 NNRTIs with anticancer potential - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. Cytotoxicity and Structure-activity Relationships of Naphthyridine Derivatives in Human Cervical Cancer, Leukemia, and Prostate Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cytotoxicity and Structure-activity Relationships of Naphthyridine Derivatives in Human Cervical Cancer, Leukemia, and Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
Assessing the Selectivity of 4,8-Dichloro-1,7-naphthyridine: A Comparative Guide for Drug Discovery Professionals
For researchers, scientists, and drug development professionals, understanding the selectivity of a chemical scaffold is paramount in the pursuit of novel therapeutics. This guide provides a comparative analysis of the 1,7-naphthyridine core, with a specific focus on the foundational compound 4,8-dichloro-1,7-naphthyridine, against more complex and selective derivatives targeting key kinases such as PIP4K2A and CK2.
The 1,7-naphthyridine scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a wide range of biological activities.[1] Its derivatives have shown potential as anticancer, anti-inflammatory, and central nervous system (CNS) active agents.[1] This guide delves into the quantitative data on the performance of 1,7-naphthyridine-based inhibitors, details the experimental protocols for their evaluation, and visualizes the relevant signaling pathways and experimental workflows to inform future drug discovery efforts.
Comparative Selectivity Profile
PIP4K2A Inhibitor Comparison
PIP4K2A is a lipid kinase implicated in cancer cell growth and survival, making it an attractive therapeutic target.[2] The 1,7-naphthyridine core has been successfully utilized to develop potent and selective PIP4K2A inhibitors.
Table 1: Structure-Activity Relationship of 1,7-Naphthyridine Analogs as PIP4K2A Inhibitors [2]
| Compound ID | R¹ (at C5) | R² (at C8) | PIP4K2A IC₅₀ (nM) |
| 1 | H | 2-ethoxyphenyl | 6.6 |
| 2 | H | 2-methoxyphenyl | 13 |
| 3 | H | 2-(trifluoromethoxy)phenyl | 23 |
| 4 | H | 2-chlorophenyl | 33 |
| 5 | H | 2-fluorophenyl | 48 |
| 6 | H | phenyl | 230 |
| 7 | Cl | 2-ethoxyphenyl | 3.1 |
| 8 | Cl | 2-methoxyphenyl | 4.5 |
| 9 | Cl | 2-(trifluoromethoxy)phenyl | 11 |
| 10 | Cl | 2-chlorophenyl | 15 |
| 11 | Cl | 2-fluorophenyl | 22 |
| 12 | Cl | phenyl | 110 |
| 13 | Br | 2-ethoxyphenyl | 2.5 |
| BAY-091 | H | (R)-1-(4-carboxyphenyl)ethyl | 1.1 (ADP-Glo) |
| BAY-297 | H | (R)-1-(4-carbamoylphenyl)ethyl | 13 (ADP-Glo) |
Data for compounds 1-13 extracted from a study on 1,7-naphthyridine analogs.[2] Data for BAY-091 and BAY-297 from Wortmann et al.[3]
Key SAR Observations for PIP4K2A Inhibition:
-
Substitution at the 5-position (R¹): Introduction of a halogen (Cl or Br) at the C5 position of the 1,7-naphthyridine core generally enhances inhibitory potency against PIP4K2A compared to the unsubstituted analog (R¹=H).[2] Bromo-substituted analogs consistently show the highest potency.[2]
-
Substitution at the 8-position (R²): The nature of the substituent at the C8 position is critical for activity. Aryl groups with ortho-substituents, such as 2-ethoxyphenyl and 2-methoxyphenyl, are highly favorable for potent inhibition.[2]
CK2 Inhibitor Comparison
Casein Kinase 2 (CK2) is a serine/threonine kinase that is overexpressed in many cancers and plays a role in cell growth, proliferation, and survival.[4] The 1,7-naphthyridine scaffold has also been explored for the development of CK2 inhibitors.
Table 2: Selectivity of Representative 1,7-Naphthyridine-Based CK2 Inhibitors
| Compound | Target | IC₅₀ (nM) | S₁₀ (1 µM) | Key Off-Targets (PoC < 10 at 1 µM) | Reference |
| CX-4945 (Silmitasertib) | CK2α | 1 | 0.069 | FLT3, PIM1, DYRK1A, HIPK2/3, CLK2/3 | [5] |
| Compound 2 (from Wells et al.) | CK2α | 3.2 | 0.002 | None | [5] |
| SGC-CK2-1 | CK2α | 2.3 | 0.002 | None | [5] |
S₁₀ (1 µM) represents the percentage of kinases with a Percent of Control (PoC) of less than 10 at a 1 µM compound concentration in a broad kinase screen, indicating higher selectivity with a lower value.
Key Observations for CK2 Inhibition:
-
While CX-4945 is a potent CK2 inhibitor, it exhibits off-target activity against several other kinases.[4][5]
-
More recent developments, such as "Compound 2" from Wells et al. and SGC-CK2-1, demonstrate that the 1,7-naphthyridine scaffold can be modified to achieve exceptional selectivity for CK2.[5]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of key experimental protocols for the synthesis of the 1,7-naphthyridine core and for assessing kinase inhibitor selectivity.
Synthesis of this compound
A plausible synthetic route to this compound can be adapted from established methods for related dihalonaphthyridines. A common approach involves the construction of the naphthyridine core followed by chlorination.
Caption: General synthetic workflow for this compound.
Detailed Steps (Illustrative):
-
Synthesis of the Naphthyridinone Core: A substituted pyridine derivative, such as an aminonicotinaldehyde or aminonicotinic acid derivative, can undergo a cyclization reaction (e.g., Friedländer annulation) with a suitable partner to form the 1,7-naphthyridin-4-one or a dihydroxy-1,7-naphthyridine intermediate.
-
Chlorination: The resulting naphthyridinone or dihydroxy intermediate is then treated with a chlorinating agent, such as phosphorus oxychloride (POCl₃), to yield the final this compound.
Kinase Selectivity Assays
The selectivity of kinase inhibitors is typically assessed using in vitro kinase assays against a large panel of kinases.
This is a luminescent-based assay that measures the amount of ADP produced during a kinase reaction. The amount of ADP is directly proportional to the kinase activity.
Caption: Workflow for the ADP-Glo™ Kinase Assay.
Protocol Summary:
-
A kinase reaction is set up containing the kinase, a suitable substrate, ATP, and the test compound (e.g., this compound or its analogs) at various concentrations.
-
The reaction is incubated to allow for phosphorylation of the substrate.
-
ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP.
-
Kinase Detection Reagent is added, which converts the ADP generated into ATP.
-
The newly synthesized ATP is detected using a luciferase/luciferin reaction, and the resulting luminescence is measured. The signal is correlated with the amount of ADP produced and thus the kinase activity.
Homogeneous Time-Resolved Fluorescence (HTRF) assays are another common method for measuring kinase activity. They rely on the proximity of a donor and an acceptor fluorophore.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Chemical proteomics reveals the target landscape of 1,000 kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of a Potent and Selective Naphthyridine-Based Chemical Probe for Casein Kinase 2 - PMC [pmc.ncbi.nlm.nih.gov]
Hypothetical Benchmarking of 4,8-Dichloro-1,7-naphthyridine: A Proposed Research Framework
Disclaimer: As of December 2025, there is a lack of publicly available experimental data on the specific biological activities of 4,8-Dichloro-1,7-naphthyridine. This guide, therefore, presents a hypothetical framework for benchmarking this compound against established drugs. The selection of potential therapeutic areas and comparator drugs is based on the known biological activities of structurally related 1,7-naphthyridine derivatives.
The 1,7-naphthyridine scaffold has been identified as a promising pharmacophore in drug discovery, with various derivatives demonstrating potential as kinase inhibitors and anticancer agents.[1] Based on this, we propose a research plan to evaluate this compound for its potential as an inhibitor of p38 mitogen-activated protein kinase (MAPK) and as a cytotoxic anticancer agent, possibly acting through topoisomerase II inhibition.
This guide outlines the proposed experimental protocols and data presentation formats for a direct comparison with established drugs in these classes:
-
Sorafenib: A multi-kinase inhibitor used in cancer therapy, targeting RAF kinases and receptor tyrosine kinases like VEGFR and PDGFR.[1][2][3][4][5]
-
Etoposide: A well-characterized anticancer agent that functions as a topoisomerase II inhibitor, leading to DNA damage and apoptosis.[6][7][8][9][10]
-
Losmapimod: A selective p38 MAPK inhibitor that has undergone clinical investigation for inflammatory diseases and cardiovascular conditions.[11]
Comparative Data (Hypothetical)
The following tables are presented with placeholder data to illustrate how the experimental results would be summarized for a clear comparison of this compound against the selected known drugs.
Table 1: In Vitro Kinase Inhibition Profile
| Compound | p38α MAPK IC₅₀ (nM) | VEGFR-2 IC₅₀ (nM) | B-RAF IC₅₀ (nM) | c-Kit IC₅₀ (nM) |
| This compound | Data to be determined | Data to be determined | Data to be determined | Data to be determined |
| Sorafenib | >10,000 | 90 | 6 | 68 |
| Losmapimod | 8.1 | >10,000 | >10,000 | >10,000 |
| Etoposide | >10,000 | >10,000 | >10,000 | >10,000 |
IC₅₀ values represent the concentration of the compound required to inhibit 50% of the enzyme's activity.
Table 2: In Vitro Anticancer and Cytotoxicity Data
| Compound | HCT116 (Colon Cancer) IC₅₀ (µM) | A549 (Lung Cancer) IC₅₀ (µM) | Topoisomerase IIα Inhibition (Relative to Etoposide) |
| This compound | Data to be determined | Data to be determined | Data to be determined |
| Sorafenib | 5.8 | 6.2 | Minimal |
| Etoposide | 1.2 | 2.5 | 100% |
| Losmapimod | >100 | >100 | Not Applicable |
IC₅₀ values represent the concentration of the compound required to inhibit 50% of cell growth.
Experimental Protocols
Kinase Inhibition Assays
Objective: To determine the inhibitory activity and selectivity of this compound against a panel of protein kinases.
Methodology: In Vitro Kinase Activity Assay (e.g., ADP-Glo™ Kinase Assay)
-
Reagents: Recombinant human kinases (p38α, VEGFR-2, B-RAF, c-Kit), appropriate substrates, ATP, and ADP-Glo™ reagents.
-
Procedure:
-
A kinase reaction is set up by incubating the test compound (at various concentrations) with the kinase and its specific substrate in a reaction buffer.
-
The reaction is initiated by adding ATP.
-
After a defined incubation period, the ADP-Glo™ Reagent is added to stop the kinase reaction and deplete the remaining ATP.
-
A Kinase Detection Reagent is then added to convert the generated ADP into ATP, which is subsequently used in a luciferase/luciferin reaction to produce light.
-
The luminescence signal, which is proportional to the ADP generated and thus the kinase activity, is measured using a luminometer.
-
-
Data Analysis: The IC₅₀ values are calculated by plotting the percentage of kinase inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Cell Viability and Cytotoxicity Assay
Objective: To assess the antiproliferative effect of this compound on human cancer cell lines.
Methodology: MTT Assay
-
Cell Lines: Human colorectal carcinoma (HCT116) and human lung adenocarcinoma (A549) cell lines.
-
Procedure:
-
Cells are seeded in 96-well plates and allowed to adhere overnight.
-
The cells are then treated with various concentrations of the test compounds for 48-72 hours.
-
Following treatment, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 3-4 hours. Viable cells with active metabolism convert the yellow MTT into a purple formazan product.
-
The formazan crystals are dissolved using a solubilization solution (e.g., DMSO).
-
The absorbance is measured at 570 nm using a microplate reader.
-
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. IC₅₀ values are determined by plotting the percentage of viability against the logarithm of the compound concentration.
Topoisomerase II Inhibition Assay
Objective: To determine if this compound inhibits the activity of human topoisomerase IIα.
Methodology: DNA Decatenation Assay
-
Reagents: Human topoisomerase IIα, catenated kinetoplast DNA (kDNA), ATP, and reaction buffer.
-
Procedure:
-
The test compound is incubated with topoisomerase IIα in the reaction buffer.
-
kDNA is added as the substrate, followed by ATP to initiate the reaction.
-
The reaction mixture is incubated to allow for the decatenation of kDNA into minicircles. Etoposide is used as a positive control.
-
The reaction is stopped, and the DNA products are separated by agarose gel electrophoresis.
-
The gel is stained with an intercalating dye (e.g., ethidium bromide) and visualized under UV light.
-
-
Data Analysis: Inhibition is determined by the reduction in the amount of decatenated DNA (minicircles) compared to the no-drug control. Catenated kDNA remains at the origin of the gel, while decatenated DNA migrates into the gel.
Visualizations
Caption: p38 MAPK Signaling Pathway and Hypothesized Inhibition.
Caption: Mechanism of Topoisomerase II Inhibition.
Caption: Proposed Experimental Workflow for Compound Evaluation.
References
- 1. Sorafenib (BAY 43-9006, Nexavar), a dual-action inhibitor that targets RAF/MEK/ERK pathway in tumor cells and tyrosine kinases VEGFR/PDGFR in tumor vasculature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. droracle.ai [droracle.ai]
- 3. Sorafenib - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. sorafenib | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 6. urology-textbook.com [urology-textbook.com]
- 7. Etoposide: History and mechanism of action | LGC Standards [lgcstandards.com]
- 8. Etoposide - Wikipedia [en.wikipedia.org]
- 9. Molecular mechanisms of etoposide - PMC [pmc.ncbi.nlm.nih.gov]
- 10. What is the mechanism of Etoposide? [synapse.patsnap.com]
- 11. alzdiscovery.org [alzdiscovery.org]
Safety Operating Guide
Proper Disposal Procedures for 4,8-Dichloro-1,7-naphthyridine: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the safe and compliant disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This document provides essential, step-by-step guidance for the proper disposal of 4,8-Dichloro-1,7-naphthyridine, ensuring the safety of laboratory personnel and adherence to regulatory standards.
Immediate Safety and Handling Precautions
Before beginning any disposal procedures, it is imperative to handle this compound with appropriate personal protective equipment (PPE). This includes chemical-resistant gloves, safety goggles or a face shield, and a laboratory coat. All handling of the solid compound or its solutions should occur within a certified chemical fume hood to prevent inhalation of dust or aerosols.
Hazard Profile
Understanding the hazards associated with this compound is fundamental to its safe disposal. Key hazard information is summarized in the table below.
| Hazard Classification | Hazard Statement | Precautionary Statement Codes |
| Acute toxicity (Oral), Category 4 | H302: Harmful if swallowed. | P264, P270, P301 + P312 + P330 |
| Serious eye damage, Category 1 | H318: Causes serious eye damage. | P280, P305 + P351 + P338 + P310 |
| Hazardous to the aquatic environment, long-term hazard, Category 3 | H412: Harmful to aquatic life with long lasting effects. | P273 |
Step-by-Step Disposal Protocol
The disposal of this compound must be managed as hazardous waste due to its chemical properties as a chlorinated heterocyclic compound.
Step 1: Waste Segregation and Collection
Due to its chlorinated nature, this compound is classified as halogenated organic waste.
-
Action: Collect all waste containing this compound, including contaminated consumables (e.g., weighing paper, pipette tips, gloves), in a designated, leak-proof, and clearly labeled hazardous waste container.
-
Container Labeling: The container must be labeled with "Hazardous Waste," the full chemical name "this compound," and all applicable hazard pictograms.
-
Segregation: It is crucial to keep halogenated organic waste separate from non-halogenated waste streams. This segregation facilitates proper treatment and disposal and can be more cost-effective. Do not mix this waste with incompatible materials such as strong oxidizing agents.[1]
Step 2: Waste Storage
-
Action: Store the sealed hazardous waste container in a designated, well-ventilated, and secure waste accumulation area. Ensure the storage area is away from sources of ignition and incompatible materials.
Step 3: Professional Disposal
-
Action: All hazardous waste must be disposed of through a licensed environmental waste management company.[1] Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the waste in strict accordance with all local, state, and federal regulations.[1][2] The primary disposal instruction is to "Dispose of contents/ container to an approved waste disposal plant."[3]
Experimental Workflow for Disposal
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Safeguarding Your Research: Essential Protective Measures for Handling 4,8-Dichloro-1,7-naphthyridine
For Immediate Implementation: This guide provides critical safety and logistical protocols for the handling and disposal of 4,8-Dichloro-1,7-naphthyridine. It is intended for all researchers, scientists, and drug development professionals to ensure a safe laboratory environment and maintain compliance with safety regulations. The following procedures are based on established best practices for handling chlorinated heterocyclic compounds.
Personal Protective Equipment (PPE): Your First Line of Defense
Consistent and correct use of Personal Protective Equipment (PPE) is the primary defense against chemical exposure. The following table summarizes the required PPE for handling this compound.
| Protection Type | Required PPE | Specifications and Guidelines |
| Eye and Face Protection | Safety Goggles and Face Shield | Use impact-resistant safety goggles with indirect venting to protect against splashes. A full-face shield must be worn over goggles during bulk handling or mixing.[2][4] |
| Hand Protection | Chemical-Resistant Gloves | Nitrile or neoprene gloves are recommended for their resistance to a broad range of chemicals, including chlorinated compounds.[2][5] Always inspect gloves for integrity before use and wash them before removal. |
| Body Protection | Laboratory Coat or Chemical-Resistant Suit | A standard laboratory coat should be worn for all procedures. For tasks with a higher risk of splashes or spills, a chemical-resistant apron or suit is recommended.[2] |
| Respiratory Protection | Fume Hood or Respirator | All handling of this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood.[2] If a fume hood is not available or if exposure limits may be exceeded, a NIOSH/MSHA-approved respirator with an appropriate cartridge for organic vapors and particulates should be used. |
Operational Plan: Step-by-Step Handling Protocol
This protocol outlines the safe handling of this compound from receipt to disposal.
-
Preparation and Engineering Controls : Before handling, ensure that a chemical fume hood is operational and that an eyewash station and safety shower are readily accessible. Verify that all necessary PPE is available and in good condition.
-
Handling the Compound :
-
Spill Management : In the event of a spill, evacuate the area and prevent unauthorized entry.
Disposal Plan: Ensuring Safe and Compliant Waste Management
Dispose of all waste, including contaminated PPE and absorbent materials, in accordance with local, state, and federal regulations. Do not dispose of the chemical down the drain.[2] All waste materials should be placed in a clearly labeled, sealed container for hazardous waste disposal.[7]
Visualizing the Workflow: From Receipt to Disposal
The following diagram illustrates the logical workflow for the safe handling and disposal of this compound.
Caption: Safe handling workflow for this compound.
References
- 1. tcichemicals.com [tcichemicals.com]
- 2. benchchem.com [benchchem.com]
- 3. aksci.com [aksci.com]
- 4. Personal Protective Equipment in Chemistry | Environmental Health and Safety [ehs.dartmouth.edu]
- 5. Discover the Various Types of PPE for Optimal Chemical Safety [northindustrial.net]
- 6. benchchem.com [benchchem.com]
- 7. engineering.purdue.edu [engineering.purdue.edu]
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

